Product packaging for Cerium oxalate(Cat. No.:CAS No. 139-42-4)

Cerium oxalate

Cat. No.: B089700
CAS No.: 139-42-4
M. Wt: 544.29 g/mol
InChI Key: ZMZNLKYXLARXFY-UHFFFAOYSA-H
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Description

Cerium oxalate, with the chemical formula Ce₂(C₂O₄)₃ and various hydrated forms, is a white, crystalline cerium(III) salt of oxalic acid that decomposes upon melting . This inorganic compound serves as a valuable precursor in multiple research domains. In materials science, it is particularly valued for the synthesis of nanocrystalline cerium dioxide (CeO₂) via thermal decomposition . Studies show that by controlling precipitation parameters such as temperature, concentration, and acidity, researchers can synthesize this compound with different morphologies, which in turn influences the final grain size of the resulting CeO₂ after calcination . This makes it a versatile compound for creating tailored nanocrystalline materials. Historically, this compound was investigated for its pharmacological properties as an antiemetic, used against nausea and vomiting, such as in pregnancy and motion sickness . The mechanism of action for this effect is not fully elucidated, but it is noted that cerium compounds share a resemblance to calcium, which may allow them to interact with or replace calcium in certain biomolecules, potentially inhibiting some calcium-dependent physiological processes . Furthermore, this compound is a key compound in fundamental investigations simulating nuclear fuel cycles. Due to the similar thermodynamic and crystallographic properties between cerium dioxide and plutonium dioxide, cerium is used as a non-radioactive surrogate for plutonium in studies focused on the production of (Th,Pu)O₂ mixed-oxide pellets . This research aims to produce highly homogeneous and dense fuel materials. Please Note: This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human personal use. It is not for medical or consumption purposes. Researchers should handle this compound with appropriate safety precautions. This compound is corrosive and a strong irritant to skin, eyes, and mucous membranes . As an oxalate salt, it is corrosive to tissues and can have a caustic effect on the digestive tract and potentially cause kidney damage .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6Ce2O12 B089700 Cerium oxalate CAS No. 139-42-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

139-42-4

Molecular Formula

C6Ce2O12

Molecular Weight

544.29 g/mol

IUPAC Name

cerium(3+);oxalate

InChI

InChI=1S/3C2H2O4.2Ce/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6

InChI Key

ZMZNLKYXLARXFY-UHFFFAOYSA-H

SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Ce+3].[Ce+3]

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Ce+3].[Ce+3]

Other CAS No.

1068-63-9
139-42-4

physical_description

Commercial product contains oxalates of cerium, lanthanum, and other elements;  Nonahydrate: White to pink solid, insoluble in water, soluble in hot acids;  [Merck Index]

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

Synthesis of Cerium Oxalate from Cerium Nitrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of cerium oxalate (B1200264) via the precipitation method using cerium nitrate (B79036) as the precursor. The document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the synthesis protocol and the factors influencing the final product's characteristics. The information presented is collated from various scientific studies, focusing on experimental procedures, quantitative data, and the logical workflow of the synthesis process.

Introduction

Cerium oxalate, Ce₂(C₂O₄)₃·10H₂O, is a key intermediate compound in the production of high-purity cerium oxide (ceria, CeO₂). Ceria possesses a wide range of applications, including in catalysis, solid oxide fuel cells, UV-blockers, and as a polishing agent.[1] The precipitation of this compound from an aqueous solution of cerium nitrate using oxalic acid is a common and effective method for its synthesis. The morphology, particle size, and purity of the this compound precursor are critical as they directly influence the properties of the final cerium oxide product upon calcination.[2][3]

This guide details the reaction mechanism, experimental protocols, and the influence of various process parameters on the resulting this compound particles.

Reaction Mechanism

The synthesis of this compound from cerium nitrate is a precipitation reaction. When an aqueous solution of oxalic acid (H₂C₂O₄) is added to a solution of cerium(III) nitrate (Ce(NO₃)₃), the highly insoluble cerium(III) oxalate precipitates out of the solution. The overall chemical reaction is as follows:

2Ce(NO₃)₃(aq) + 3H₂C₂O₄(aq) + 10H₂O(l) → Ce₂(C₂O₄)₃·10H₂O(s) + 6HNO₃(aq)

The reaction is typically rapid, and the resulting precipitate is a hydrated crystalline solid.[4] The nucleation and growth of these crystals can be controlled by adjusting various reaction conditions.[5]

Experimental Protocols

Several protocols for the synthesis of this compound have been reported, with variations in reagent concentrations, temperature, and reaction time. Below are detailed methodologies from cited literature.

General Laboratory Scale Synthesis

This protocol describes a common method for synthesizing this compound rods.[1]

Materials:

  • Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

  • Oxalic acid (H₂C₂O₄)

  • Distilled water

  • Ethanol (B145695)

Procedure:

  • Dissolve a specific amount of cerium(III) nitrate hexahydrate in 50 mL of distilled water.

  • Separately, dissolve the required amount of oxalic acid in distilled water.

  • Add the oxalic acid solution dropwise to the cerium nitrate solution while maintaining constant magnetic stirring.

  • Continue stirring the mixed solution for 6 hours at room temperature.

  • Collect the resulting white precipitate by filtration.

  • Wash the precipitate with distilled water and then with ethanol to remove any unreacted reagents and byproducts.

  • Dry the collected this compound precipitate at 80°C.

Synthesis for Morphological Control

The morphology of this compound crystals can be controlled by altering the reaction conditions, such as temperature, concentration, and acidity.[2]

Materials:

  • Cerium(III) nitrate hexahydrate

  • Oxalic acid

  • Nitric acid (for pH adjustment, if necessary)

  • Distilled water

Procedure:

  • Prepare a cerium nitrate stock solution of a desired concentration (e.g., 0.1 M).[6]

  • Prepare an oxalic acid stock solution of a desired concentration (e.g., 0.1 M).[6]

  • The reaction can be carried out by varying parameters such as:

    • Temperature: Perform the precipitation at different temperatures (e.g., room temperature, 100°C).[4]

    • Concentration: Use different concentrations of cerium nitrate and oxalic acid solutions.[7]

    • Acidity: Adjust the pH of the cerium nitrate solution using nitric acid before adding the precipitating agent.[8]

    • Mode of Addition ("Strike"): Either add the cerium solution to the oxalate solution (forward strike) or vice versa.[2][8]

  • After the precipitation is complete, the product is collected, washed, and dried as described in the general protocol.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the synthesis of this compound, highlighting the effect of different parameters on the product characteristics.

ParameterValueSource
Cerium Nitrate Concentration0.030 - 0.400 mol/L[5]
Oxalic Acid Concentration0.250 - 0.800 mol/L[5]
Temperature25 - 50 °C[5]
Molar Ratio (Oxalic Acid:Ce(NO₃)₃)3:2[7]

Table 1: General Reaction Conditions

ParameterConditionResulting D₅₀ Particle Size (µm)Source
Nitric Acid Concentration0.5 M21[9]
4.0 M98[9]
Mode of PrecipitationBatch Precipitation34[8]
Forward Strike74[8]
Cerium Concentration in Feed3 g/LNegligible effect on D₅₀, distribution width of 0.9[8]
43 g/LNegligible effect on D₅₀, distribution width of 2.0[8]
Oxalic Acid ConcentrationHighLarger particles[8]
LowSmaller particles, broad distribution[8][9]

Table 2: Influence of Process Parameters on Particle Size

PrecursorConcentrationResulting ProductSource
Cerium(III) Nitrate0.1 MThis compound (Ce₂(C₂O₄)₃·10H₂O)[6]
Oxalic Acid0.1 M[6]
Cerium(III) Nitrate5 mMSpherical nanocrystals via monomer-by-monomer growth[7]
Cerium(III) Nitrate10 mM - 20 mMGrowth through particle aggregation[7]

Table 3: Concentration Effects on Growth Mechanism

Process Visualization

The following diagrams illustrate the experimental workflow and the logical relationships between process parameters and product characteristics.

G cluster_prep Reagent Preparation cluster_reaction Precipitation Reaction cluster_processing Product Processing Ce_sol Prepare Cerium Nitrate Solution Mix Mix Solutions (Controlled Addition) Ce_sol->Mix Ox_sol Prepare Oxalic Acid Solution Ox_sol->Mix Stir Stir for Extended Period (e.g., 6 hours) Mix->Stir Precipitate This compound Precipitate Forms Stir->Precipitate Filter Filter Precipitate Precipitate->Filter Wash Wash with Water and Ethanol Filter->Wash Dry Dry at 80°C Wash->Dry Final_Product Pure this compound Dry->Final_Product

Caption: Experimental workflow for this compound synthesis.

G cluster_params Process Parameters cluster_product Product Characteristics Temp Temperature Morph Morphology Temp->Morph Conc Reagent Concentration Conc->Morph Size Particle Size Conc->Size Dist Size Distribution Conc->Dist Acid Nitric Acid Concentration Acid->Size Mode Mode of Addition Mode->Size

References

cerium oxalate crystal structure analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Crystal Structure Analysis of Cerium Oxalate (B1200264)

Introduction

Cerium(III) oxalate, typically encountered as its decahydrate (B1171855) form (Ce₂(C₂O₄)₃·10H₂O), is a critical inorganic compound that serves as a primary precursor in the synthesis of high-purity cerium oxide (CeO₂).[1][2][3] Cerium oxide nanoparticles have wide-ranging applications in catalysis, solid oxide fuel cells, UV-blockers, and polishing materials.[1][3] Understanding the crystal structure, synthesis, and thermal decomposition of cerium oxalate is paramount for controlling the morphology, particle size, and ultimate properties of the resulting ceria. This guide provides a comprehensive technical overview of the structural analysis of this compound, tailored for researchers and professionals in materials science and drug development.

Crystal Structure and Properties

This compound decahydrate (Ce₂(C₂O₄)₃·10H₂O) crystallizes in the monoclinic system with the space group P2₁/c.[4] The structure is a coordination polymer forming a honeycomb-like layered framework with channels containing water molecules.[5] Each Ce(III) ion is coordinated to three oxalate groups and three water molecules within its primary coordination sphere.[4] Additional water molecules are located in cavities within the crystal lattice, held by hydrogen bonds.[4] This hydrated structure is crucial as the dehydration process is the initial step in its thermal decomposition.

Crystallographic Data

The precise lattice parameters for this compound decahydrate have been determined through powder X-ray diffraction (XRD) studies. These parameters define the unit cell of the crystal.

Parameter Value Reference
Crystal SystemMonoclinic[6][7]
Space GroupP2₁/c[4]
a1.134 nm[7]
b0.9630 nm[7]
c1.0392 nm[7]
β114.5°[7]
Formula Units (Z)2[4][8]

Synthesis and Characterization Workflow

The most common method for synthesizing this compound is through a precipitation reaction between a soluble cerium salt, typically cerium(III) nitrate (B79036) hexahydrate, and oxalic acid.[1][2] The morphology and particle size of the resulting crystals are highly dependent on reaction conditions such as reactant concentration, temperature, acidity, and mixing order ("strike").[3] The synthesized product is then characterized using a suite of analytical techniques to confirm its structure, purity, and thermal properties.

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_results Data Output Ce_Nitrate Cerium(III) Nitrate Solution Precipitation Precipitation (Stirring) Ce_Nitrate->Precipitation Oxalic_Acid Oxalic Acid Solution Oxalic_Acid->Precipitation Wash_Dry Washing & Drying Precipitation->Wash_Dry Collect Precipitate Ce_Oxalate This compound (Ce₂(C₂O₄)₃·10H₂O) Wash_Dry->Ce_Oxalate XRD Powder XRD Ce_Oxalate->XRD TGA_DSC TGA / DSC Ce_Oxalate->TGA_DSC SEM_TEM SEM / TEM Ce_Oxalate->SEM_TEM Structure Crystal Structure & Phase Purity XRD->Structure Thermal Thermal Stability & Decomposition TGA_DSC->Thermal Morphology Particle Size & Morphology SEM_TEM->Morphology

Synthesis and characterization workflow for this compound.

Experimental Protocols

Synthesis via Precipitation

This protocol describes a standard laboratory procedure for synthesizing this compound rods.

  • Reagent Preparation : Prepare an aqueous solution of cerium(III) nitrate hexahydrate (e.g., 0.2 M) and a separate aqueous solution of oxalic acid (e.g., 0.2 M).[5] All reagents should be of analytical grade.[1]

  • Precipitation : Add the oxalic acid solution dropwise to the cerium nitrate solution under constant magnetic stirring at room temperature.[1]

  • Aging : Continue stirring the mixed solution for a period of time (e.g., 6 hours) to allow for complete precipitation and crystal growth.[1]

  • Collection : Collect the resulting white precipitate by filtration.

  • Washing : Wash the collected precipitate sequentially with deionized water and ethanol (B145695) to remove any unreacted ions.[1]

  • Drying : Dry the final product in an oven at a controlled temperature (e.g., 80 °C) to obtain the stable this compound decahydrate powder.[1]

Powder X-ray Diffraction (XRD) Analysis

XRD is used to identify the crystalline phase and determine the lattice parameters.

  • Sample Preparation : A small amount of the dried this compound powder is gently ground to ensure a uniform particle size and packed into a sample holder.

  • Data Acquisition : The sample is analyzed using a powder diffractometer, typically with Cu Kα radiation. Data is collected over a 2θ range (e.g., 10-80°) with a defined step size and scan speed.

  • Data Analysis : The resulting diffraction pattern is compared to standard patterns from crystallographic databases (e.g., ICSD) to confirm the Ce₂(C₂O₄)₃·10H₂O phase.[4] The diffraction peaks are indexed, and software is used to perform Rietveld refinement to calculate precise unit cell parameters.[5]

Thermal Analysis (TG-DTA/DSC)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) are used to study the thermal decomposition process.

  • Sample Preparation : A precise mass (e.g., 5-10 mg) of the this compound sample is placed in an alumina (B75360) or platinum crucible.

  • Analysis Conditions : The sample is heated in a controlled atmosphere (typically static air or nitrogen) at a constant heating rate (e.g., 10 °C/min).[9]

  • Data Acquisition : The instrument records the sample's mass loss (TGA) and the temperature difference between the sample and a reference (DTA/DSC) as a function of temperature.

  • Data Interpretation : The TGA curve reveals the distinct steps of mass loss corresponding to dehydration and oxalate decomposition. The DTA/DSC curve shows endothermic or exothermic peaks associated with these transitions.[9]

Thermal Decomposition Analysis

The thermal decomposition of this compound decahydrate is a multi-step process that is crucial for its conversion to cerium oxide.[1][9] The process can be systematically studied using thermal analysis techniques.

Decomposition Pathway

The decomposition proceeds in two primary stages:

  • Dehydration : An endothermic process where the 10 molecules of water of hydration are removed.[9] This typically occurs in one or more steps at temperatures below 250 °C.

  • Oxalate Decomposition : An exothermic process where the anhydrous this compound decomposes into cerium oxide, releasing carbon monoxide (CO) and carbon dioxide (CO₂).[9] This step occurs at higher temperatures, generally between 250 °C and 400 °C.

G Start Ce₂(C₂O₄)₃·10H₂O (Hydrated this compound) Intermediate Ce₂(C₂O₄)₃ (Anhydrous this compound) Start->Intermediate Δ, -10H₂O (Endothermic) End 2CeO₂ (Cerium Dioxide) Intermediate->End Δ, -3CO, -3CO₂ (Exothermic)

Thermal decomposition pathway of this compound decahydrate.
Kinetic Data

The activation energy (Ea) required for each decomposition step can be calculated from TGA data using isoconversional methods like Kissinger-Akahira-Sunose (KAS) and Flynn-Wall-Ozawa (FWO).[1] These values are critical for understanding the reaction kinetics.

Decomposition Step Method Activation Energy (Ea) Reference
Dehydration (Removal of 10 H₂O)KAS43.67 kJ/mol[1]
FWO42.99 kJ/mol[1]
Other78.2 kJ/mol[9]
Oxalate to Oxide ConversionKAS128.27 kJ/mol[1]
FWO127.80 kJ/mol[1]
Other112.6 kJ/mol[9]

Note: Variations in activation energy can arise from differences in experimental conditions and calculation models.

Conclusion

The structural analysis of this compound is fundamental to controlling the synthesis of advanced cerium-based materials. Through techniques like XRD, the monoclinic crystal structure of Ce₂(C₂O₄)₃·10H₂O is well-established. Controlled synthesis via precipitation allows for the tuning of crystal morphology, which directly impacts the properties of the final CeO₂ product.[3] Thermal analysis provides detailed insight into the two-stage decomposition pathway, quantifying the kinetics of dehydration and oxalate conversion. The comprehensive data and protocols presented in this guide offer a solid foundation for researchers engaged in the synthesis and characterization of this compound and its derivatives.

References

The Pyrolytic Transformation of Cerium Oxalate: A Technical Guide to its Thermal Decomposition Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of cerium oxalate (B1200264), a critical precursor in the synthesis of high-purity cerium oxide (ceria, CeO₂). Ceria possesses unique catalytic and redox properties, making it a vital component in applications ranging from solid oxide fuel cells to automotive catalysts and polishing agents. Understanding the precise mechanism of its formation from cerium oxalate is paramount for controlling the physicochemical properties of the final ceria product. This document, intended for researchers, scientists, and professionals in drug development and materials science, details the decomposition pathway, intermediate species, and the influence of experimental conditions, supported by quantitative data and detailed experimental protocols.

The Multi-Step Decomposition Pathway

The thermal decomposition of cerium(III) oxalate decahydrate (B1171855) (Ce₂(C₂O₄)₃·10H₂O), the common form of this compound, is a sequential, multi-step process. This transformation, elucidated through thermogravimetric analysis (TGA) and differential thermal analysis (DTA), primarily involves two distinct stages: dehydration followed by the decomposition of the anhydrous oxalate to cerium oxide.

Stage 1: Dehydration The initial phase of decomposition involves the endothermic removal of water molecules of hydration.[1] This process typically begins at ambient temperatures and concludes at approximately 200°C. The complete removal of all ten water molecules results in the formation of anhydrous this compound (Ce₂(C₂O₄)₃).

Stage 2: Anhydrous Oxalate Decomposition Following dehydration, the anhydrous this compound undergoes an exothermic decomposition to form cerium oxide.[1] This step is more complex and involves the breakdown of the oxalate structure and the oxidation of cerium(III) to cerium(IV). The decomposition of the anhydrous oxalate generally commences above 200°C and is typically complete by 400°C. The final product is nanocrystalline cerium dioxide (CeO₂).[2]

The overall chemical transformation can be summarized as follows:

Ce₂(C₂O₄)₃·10H₂O(s) → Ce₂(C₂O₄)₃(s) + 10H₂O(g)

Ce₂(C₂O₄)₃(s) + O₂(g) → 2CeO₂(s) + 6CO(g) + 2CO₂(g)

Quantitative Analysis of Thermal Decomposition

Thermogravimetric analysis provides precise quantitative data on the mass loss associated with each decomposition step. The theoretical and experimentally observed mass losses are in close agreement, confirming the proposed stoichiometry of the decomposition reactions.

Decomposition StageTemperature Range (°C)Theoretical Mass Loss (%)Observed Mass Loss (%)Gaseous Products
DehydrationAmbient - ~20025.2~25.6H₂O
Anhydrous Oxalate Decomposition~200 - ~40037.6 (relative to anhydrous)~38.2 (relative to anhydrous)CO, CO₂

Note: The observed mass loss values are approximate and can vary slightly depending on experimental conditions such as heating rate and atmosphere.

The activation energies for these processes, which provide insight into the kinetics of the reactions, have been determined using various isoconversional methods.

ProcessActivation Energy (Ea) - KAS Method (kJ/mol)Activation Energy (Ea) - FWO Method (kJ/mol)Activation Energy (kJ/mol) - Other Studies
Dehydration43.667[3][4]42.995[3][4]78.2[1]
Anhydrous Oxalate Decomposition128.27[3][4]127.8[3][4]112.6[1]

Experimental Methodologies

A variety of analytical techniques are employed to investigate the thermal decomposition of this compound. The primary methods include:

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time. This is used to determine the temperature ranges of decomposition and the stoichiometry of the reactions.

  • Differential Thermal Analysis (DTA): Measures the temperature difference between a sample and a reference material as a function of temperature. This helps to identify endothermic and exothermic processes.

  • X-Ray Diffraction (XRD): Used to identify the crystalline phases of the starting material, intermediates, and final product.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Provides information about the chemical bonds present in the material at different stages of decomposition.

  • Scanning Electron Microscopy (SEM): Used to observe the morphology and particle size of the this compound precursor and the resulting cerium oxide.

Representative Experimental Protocol for TGA-DTA

A simultaneous TGA-DTA instrument is typically used to study the thermal decomposition of this compound.

  • Sample Preparation: A small amount of this compound powder (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

  • Instrument Setup: The crucible is placed in the TGA-DTA furnace. The analysis is commonly performed under a controlled atmosphere, such as static air or a continuous flow of an inert gas like nitrogen or argon, to study the effect of the atmosphere on the decomposition mechanism.

  • Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: The mass loss (TGA) and the differential temperature (DTA) are recorded continuously as a function of temperature.

  • Data Analysis: The resulting TGA and DTA curves are analyzed to determine the onset and completion temperatures of each decomposition step, the percentage mass loss, and the nature of the thermal events (endothermic or exothermic).

Visualizing the Decomposition Process

The logical flow of the thermal decomposition of this compound and a typical experimental workflow can be visualized using diagrams.

Thermal_Decomposition_Pathway cluster_0 Decomposition Stages start Ce₂(C₂O₄)₃·10H₂O (Cerium(III) Oxalate Decahydrate) anhydrous Ce₂(C₂O₄)₃ (Anhydrous this compound) start->anhydrous  Δ (Endothermic) -10H₂O (g)   final CeO₂ (Cerium(IV) Oxide) anhydrous->final  Δ, O₂ (Exothermic) - CO, CO₂ (g)  

Caption: Thermal decomposition pathway of this compound.

Experimental_Workflow cluster_1 Analytical Workflow sample This compound Sample tga_dta TGA-DTA Analysis sample->tga_dta xrd XRD Analysis sample->xrd sem SEM Analysis sample->sem data Data Interpretation (Mechanism, Kinetics) tga_dta->data xrd->data sem->data

Caption: Typical experimental workflow for analysis.

Influence of Reaction Atmosphere

The composition of the surrounding atmosphere plays a crucial role in the decomposition mechanism, particularly in the second stage.

  • In an oxidizing atmosphere (e.g., air): The decomposition of anhydrous this compound is an exothermic process. The presence of oxygen facilitates the oxidation of Ce(III) to Ce(IV), leading to the direct formation of CeO₂.

  • In an inert or reducing atmosphere (e.g., nitrogen, argon): The decomposition mechanism can be altered. The absence of an external oxidizing agent may lead to the formation of intermediate species, such as cerium(III) oxide (Ce₂O₃) or cerium oxycarbonate, before eventual oxidation to CeO₂ if trace oxygen is present or upon subsequent exposure to an oxidizing environment. The final decomposition temperature may also be shifted to higher values in an inert atmosphere.

Conclusion

The thermal decomposition of this compound is a well-defined, two-step process that serves as a reliable route for the synthesis of nanocrystalline cerium oxide. A thorough understanding of the dehydration and subsequent oxidative decomposition, as detailed in this guide, is essential for tailoring the properties of the final ceria product. By carefully controlling experimental parameters such as heating rate and atmosphere, researchers can manipulate the particle size, crystallinity, and surface area of the resulting cerium oxide, thereby optimizing its performance in various advanced applications.

References

Solubility of Cerium(III) Oxalate in Acidic Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerium(III) oxalate (B1200264), a sparingly soluble salt in aqueous solutions, exhibits significantly enhanced solubility in acidic media. This behavior is of critical importance in various industrial and research applications, including the separation and purification of rare earth elements, catalyst manufacturing, and pharmaceutical development. This technical guide provides a comprehensive overview of the principles governing the dissolution of cerium(III) oxalate in acidic environments, details experimental protocols for solubility determination, and presents a framework for understanding the complex chemical equilibria involved.

Introduction

Cerium(III) oxalate (Ce₂(C₂O₄)₃) is a white crystalline solid with limited solubility in water. However, in the presence of acids such as nitric acid (HNO₃), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl), its solubility increases substantially. This phenomenon is primarily attributed to the protonation of the oxalate anion (C₂O₄²⁻), which shifts the dissolution equilibrium towards the formation of soluble cerium(III) species. Understanding and quantifying this solubility is crucial for controlling precipitation and dissolution processes in various chemical systems.

Chemical Principles of Dissolution

The dissolution of cerium(III) oxalate in an acidic solution is governed by a series of interconnected chemical equilibria. The primary reactions involve the protonation of the oxalate ion and the subsequent formation of soluble cerium complexes.

The fundamental dissolution equilibrium for cerium(III) oxalate in water is:

Ce₂(C₂O₄)₃(s) ⇌ 2Ce³⁺(aq) + 3C₂O₄²⁻(aq)

In an acidic medium, the oxalate ions react with hydronium ions (H₃O⁺) to form hydrogen oxalate (HC₂O₄⁻) and oxalic acid (H₂C₂O₄):

C₂O₄²⁻(aq) + H₃O⁺(aq) ⇌ HC₂O₄⁻(aq) + H₂O(l) HC₂O₄⁻(aq) + H₃O⁺(aq) ⇌ H₂C₂O₄(aq) + H₂O(l)

This consumption of oxalate ions by protons, in accordance with Le Châtelier's principle, drives the dissolution of cerium(III) oxalate to the right, leading to an increased concentration of cerium(III) ions in the solution. Furthermore, cerium(III) ions can form soluble complexes with the anions of the acid used, such as nitrate, sulfate (B86663), or chloride ions, further enhancing solubility.

DissolutionEquilibria Ce2C2O43_solid Ce₂(C₂O₄)₃ (s) Ce3_aq 2Ce³⁺ (aq) Ce2C2O43_solid->Ce3_aq Dissolution C2O4_2_aq 3C₂O₄²⁻ (aq) Ce2C2O43_solid->C2O4_2_aq HC2O4_aq HC₂O₄⁻ (aq) C2O4_2_aq->HC2O4_aq + H₃O⁺ H3O H₃O⁺ (from acid) H2C2O4_aq H₂C₂O₄ (aq) HC2O4_aq->H2C2O4_aq + H₃O⁺

Figure 1: Dissolution equilibria of cerium(III) oxalate in acidic solution.

Quantitative Solubility Data

Table 1: Solubility of Cerium(III) Oxalate in Nitric Acid at 25°C (Illustrative)

Nitric Acid Concentration (mol/L)Cerium(III) Oxalate Solubility (g/L)
0.1[Data Point 1]
0.5[Data Point 2]
1.0[Data Point 3]
2.0[Data Point 4]
5.0[Data Point 5]
Note: This table is illustrative. Actual values should be sourced from experimental studies such as those investigating rare earth element processing.

Table 2: Solubility of Cerium(III) Oxalate in Sulfuric Acid at 25°C (Illustrative)

Sulfuric Acid Concentration (mol/L)Cerium(III) Oxalate Solubility (g/L)
0.1[Data Point 1]
0.5[Data Point 2]
1.0[Data Point 3]
2.0[Data Point 4]
5.0[Data Point 5]
Note: The presence of sulfate ions may lead to the formation of cerium(III) sulfate complexes, influencing the overall solubility.

Table 3: Solubility of Cerium(III) Oxalate in Hydrochloric Acid at 25°C (Illustrative)

Hydrochloric Acid Concentration (mol/L)Cerium(III) Oxalate Solubility (g/L)
0.1[Data Point 1]
0.5[Data Point 2]
1.0[Data Point 3]
2.0[Data Point 4]
5.0[Data Point 5]
Note: Chloride ions can form soluble complexes with cerium(III), which will affect the solubility.

Experimental Protocols for Solubility Determination

The following section outlines a detailed methodology for the experimental determination of cerium(III) oxalate solubility in acidic solutions.

Materials and Reagents
  • Cerium(III) oxalate (Ce₂(C₂O₄)₃·nH₂O), high purity

  • Nitric acid (HNO₃), analytical grade

  • Sulfuric acid (H₂SO₄), analytical grade

  • Hydrochloric acid (HCl), analytical grade

  • Deionized water

  • Standard cerium solution (1000 ppm) for calibration

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Thermostatically controlled shaker bath or magnetic stirrer with heating plate

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Inductively Coupled Plasma-Atomic Emission Spectrometer (ICP-AES) or UV-Vis Spectrophotometer

Experimental Workflow

ExperimentalWorkflow start Start prep_acid Prepare Acid Solutions of Varying Concentrations start->prep_acid add_ce_oxalate Add Excess Cerium(III) Oxalate to Each Acid Solution prep_acid->add_ce_oxalate equilibrate Equilibrate at Constant Temperature with Agitation (e.g., 24-48 hours) add_ce_oxalate->equilibrate separate Separate Solid and Liquid Phases (Centrifugation/Filtration) equilibrate->separate analyze Analyze Cerium Concentration in the Supernatant (ICP-AES) separate->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Figure 2: Experimental workflow for determining cerium(III) oxalate solubility.
Detailed Procedure

  • Preparation of Acidic Solutions: Prepare a series of acidic solutions of the desired concentrations (e.g., 0.1 M, 0.5 M, 1.0 M, 2.0 M, and 5.0 M of HNO₃, H₂SO₄, or HCl) by diluting the concentrated stock acids with deionized water.

  • Equilibration:

    • To a series of sealed containers (e.g., centrifuge tubes or flasks), add a measured volume of each acidic solution.

    • Add an excess amount of cerium(III) oxalate powder to each container to ensure that a saturated solution is formed and solid remains present at equilibrium.

    • Place the containers in a thermostatically controlled shaker bath or on a stirring plate set to the desired temperature (e.g., 25°C).

    • Agitate the mixtures for a sufficient period to reach equilibrium (typically 24 to 48 hours). The time to reach equilibrium should be determined by preliminary kinetic studies.

  • Phase Separation:

    • After equilibration, allow the solid to settle.

    • Carefully withdraw an aliquot of the supernatant.

    • To ensure complete removal of any suspended solid particles, centrifuge the aliquot at high speed (e.g., 10,000 rpm for 10 minutes).

    • Further clarify the supernatant by passing it through a 0.22 µm syringe filter.

  • Analysis of Cerium Concentration:

    • Prepare a series of calibration standards by diluting the 1000 ppm standard cerium solution with the corresponding acidic solution to matrix-match the samples.

    • Analyze the cerium concentration in the filtered supernatant using a calibrated ICP-AES. Alternatively, a suitable spectrophotometric method can be employed.

  • Calculation of Solubility:

    • The determined concentration of cerium in the saturated solution represents the solubility of cerium(III) oxalate under the specific experimental conditions (acid type, concentration, and temperature).

    • Express the solubility in appropriate units, such as g/L or mol/L.

Conclusion

The solubility of cerium(III) oxalate in acidic solutions is a complex process influenced by acid type, concentration, and temperature. The increased solubility is primarily due to the protonation of the oxalate ion. Accurate determination of this solubility is essential for various applications and can be achieved through rigorous experimental protocols involving equilibration, phase separation, and sensitive analytical techniques like ICP-AES. The data and methodologies presented in this guide provide a foundational understanding for researchers and professionals working with cerium compounds.

References

A Technical Guide to Cerous Oxalate (Cerium(III) Oxalate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerous oxalate (B1200264), or cerium(III) oxalate, is an inorganic compound of the rare earth element cerium and oxalic acid. It is a white or slightly colored crystalline solid that exists most commonly as a hydrate (B1144303), typically the nonahydrate or decahydrate.[1][2] While it has historical use as an antiemetic agent in pharmaceuticals, its primary modern application is as a key precursor in the synthesis of high-purity cerium(IV) oxide (ceria, CeO₂).[3][4][5] Ceria is a technologically significant material with wide-ranging applications in catalysis, solid oxide fuel cells, UV-blocking agents, and chemical-mechanical polishing.[5][6] This guide provides a detailed overview of the chemical and physical properties of cerous oxalate, experimental protocols for its synthesis and analysis, and its key applications.

Chemical Identity and Formula

Cerous oxalate is the cerium(III) salt of oxalic acid. The anhydrous form is represented by the formula Ce₂(C₂O₄)₃, but it is more frequently encountered in its hydrated state.

Identifier Value
IUPAC Name Cerium(III) oxalate
Synonyms Cerous oxalate, Dicerium trioxalate[7][8]
CAS Number 139-42-4 (anhydrous)[3][8][9]
15750-47-7 (hydrate)[10][11]
Chemical Formula Anhydrous: C₆Ce₂O₁₂ or Ce₂(C₂O₄)₃[3][9][12]
Hydrate: Ce₂(C₂O₄)₃·xH₂O (commonly x=9 or 10)[2][10]

Physicochemical and Thermal Properties

Cerous oxalate is a white, off-white, or slightly pink, odorless powder.[13] Its properties are dominated by its extremely low solubility in water and its well-defined thermal decomposition pathway to cerium oxide.

Physical and Chemical Properties

The quantitative properties of cerous oxalate are summarized in the table below. Its insolubility in water is a key feature, facilitating its separation via precipitation.[14] It is, however, soluble in strong mineral acids.[13][15]

Property Value
Molar Mass 544.29 g/mol (anhydrous)[3][8][9][16]
~706.43 g/mol (nonahydrate)
Appearance White to pinkish crystalline powder[9][13]
Water Solubility 2.28 mg/L (at 20°C)[8]
Generally described as slightly soluble or insoluble[3][14]
Solubility in other solvents Soluble in hot sulfuric and hydrochloric acids[9][13][15]
Insoluble in oxalic acid, alkali, ether, and alcohol[13][15]
Flash Point 188.8 °C[3][8]
Thermal Decomposition

The thermal decomposition of hydrated cerous oxalate is a multi-step process that is extensively studied using thermogravimetric analysis (TGA).[5] The process involves an initial endothermic step for the removal of water of hydration, followed by an exothermic decomposition of the anhydrous oxalate to form cerium(IV) oxide.[1]

Decomposition Stage Description Temperature / Energy
Stage 1: Dehydration Endothermic removal of ~10 moles of water (H₂O).[1]Activation Energy: ~43-78 kJ/mol[1][5][6]
Stage 2: Decomposition Exothermic decomposition of anhydrous oxalate to CeO₂.[1]Exothermic Peak: ~275-325 °C[1]
Activation Energy: ~113-128 kJ/mol[1][5][6]

Experimental Protocols

Synthesis of Cerous Oxalate via Precipitation

Cerous oxalate is typically synthesized by precipitation from an aqueous solution containing cerium(III) ions and oxalic acid.[4][5]

Methodology:

  • Prepare Reactant Solutions:

    • Prepare a 0.1 M solution of cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O) by dissolving the appropriate amount in deionized water.

    • Prepare a 0.1 M solution of oxalic acid (H₂C₂O₄) by dissolving the appropriate amount in deionized water.

  • Precipitation:

    • Place the cerium(III) nitrate solution in a beaker and stir continuously with a magnetic stirrer.

    • Add the oxalic acid solution dropwise to the cerium nitrate solution. A white precipitate of cerous oxalate will form immediately.[5]

  • Isolation and Purification:

    • Continue stirring for a short period to ensure complete reaction.

    • Separate the precipitate from the solution by centrifugation or filtration.

    • Wash the collected precipitate multiple times with deionized water to remove any unreacted reagents.

  • Drying:

    • Dry the purified precipitate in an oven at a low temperature (e.g., 50-80 °C) to obtain the hydrated cerous oxalate powder.[4]

G cluster_reactants Reactant Preparation cluster_process Process Ce_sol Cerium(III) Nitrate Solution (0.1M) Mixing Dropwise Addition with Stirring Ce_sol->Mixing Ox_sol Oxalic Acid Solution (0.1M) Ox_sol->Mixing Washing Washing & Centrifugation Mixing->Washing Precipitate Forms Drying Drying in Oven (50-80°C) Washing->Drying Product Final Product: Cerous Oxalate Hydrate Powder Drying->Product

Workflow for the synthesis of cerous oxalate via precipitation.
Analytical Method for Purity Determination

The composition of cerous oxalate can be determined by separating the cerium and oxalate components, followed by individual analysis.[17]

Methodology:

  • Sample Preparation: Accurately weigh a sample of the synthesized cerous oxalate.

  • Separation:

    • Treat the sample with a hydroxide (B78521) solution (e.g., NaOH). This reaction precipitates cerium(III) hydroxide [Ce(OH)₃] and dissolves the oxalate ions (C₂O₄²⁻) into the solution.

    • Separate the solid Ce(OH)₃ precipitate from the oxalate-containing filtrate by filtration.

  • Oxalate Analysis:

    • The oxalate content in the filtrate can be determined by titration with a standardized potassium permanganate (B83412) (KMnO₄) solution in an acidic medium.[17] The endpoint is indicated by a persistent pink color.

  • Cerium Analysis:

    • Wash the Ce(OH)₃ precipitate thoroughly.

    • Calcine the precipitate in a muffle furnace at high temperature (e.g., 900 °C) with good air access. This converts the hydroxide to cerium(IV) oxide (CeO₂).[17]

    • The cerium content can be calculated from the final mass of the stable CeO₂.

G cluster_oxalate Oxalate Path cluster_cerium Cerium Path Sample Cerous Oxalate Sample Separation Addition of NaOH Solution & Filtration Sample->Separation Filtrate Filtrate containing Oxalate Ions (C₂O₄²⁻) Separation->Filtrate Liquid Precipitate Precipitate of Cerium(III) Hydroxide Separation->Precipitate Solid Titration Titration with KMnO₄ Filtrate->Titration Ox_Result Quantify Oxalate Titration->Ox_Result Calcination Calcination (900°C) Precipitate->Calcination Ce_Result Quantify Cerium (as CeO₂) Calcination->Ce_Result

Analytical workflow for the quantification of cerium and oxalate.

Key Applications

While its direct use in drug development is now limited, cerous oxalate remains a critical intermediate material for advanced technologies.

  • Pharmaceuticals: Cerous oxalate has been used as an antiemetic to control vomiting.[3] Its mechanism is related to the local sedative action of cerium ions.

  • Precursor to Cerium(IV) Oxide: This is the most significant application. The thermal decomposition of cerous oxalate provides a reliable route to produce high-purity, nanocrystalline ceria (CeO₂) with controlled morphology.[4][5] The properties of the final ceria powder are influenced by the synthesis conditions of the oxalate precursor.[18]

    • Catalysis: Ceria is a crucial component in three-way catalytic converters for automotive exhaust systems due to its high oxygen storage capacity.[5]

    • Solid Oxide Fuel Cells (SOFCs): Doped ceria exhibits high ionic conductivity, making it a suitable solid electrolyte for lower-temperature SOFCs.[1]

    • Polishing Agents: Ceria nanoparticles are the industry standard for polishing glass and silicon wafers in the electronics industry.[5]

    • UV Absorption: Nanocrystalline ceria is used in cosmetics and coatings as a transparent UV-blocking agent.[5]

G cluster_pharma Pharmaceutical Application cluster_materials Materials Science Pathway cluster_apps CeO₂ Applications Precursor Cerous Oxalate Ce₂(C₂O₄)₃ Pharma Antiemetic Agent (Drug Development) Precursor->Pharma Process Thermal Decomposition (Calcination) Precursor->Process Ceria Cerium(IV) Oxide (CeO₂) Process->Ceria Cat Catalysts Ceria->Cat SOFC Fuel Cells Ceria->SOFC Polish Polishing Agents Ceria->Polish UV UV Blockers Ceria->UV

Key application pathways for cerous oxalate.

Safety and Handling

Cerous oxalate is considered hazardous. Oxalates are corrosive and powerful irritants, while cerium salts can affect blood coagulation and cause skin sensitivity to heat.[3]

Hazard Class Statement
Acute Toxicity, Oral H302: Harmful if swallowed[9]
Acute Toxicity, Dermal H312: Harmful in contact with skin[19]
Eye Irritation Causes serious eye irritation[2]
Target Organs May target the kidneys and nerves upon exposure[9][20]

Precautionary Measures:

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[11][19]

  • P264: Wash hands and exposed skin thoroughly after handling.[19]

  • P270: Do not eat, drink, or smoke when using this product.[19]

  • Avoid dust formation and inhalation.[11] Use in a well-ventilated area.[19]

References

Hydrothermal Conversion of Cerium Oxalate to Ceria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the hydrothermal conversion of cerium oxalate (B1200264) (Ce₂(C₂O₄)₃·10H₂O) to cerium oxide (CeO₂), a method of significant interest for producing nanocrystalline ceria with controlled physicochemical properties. Ceria nanoparticles are widely utilized in catalysis, fuel cells, and increasingly, in biomedical applications as free-radical scavengers. The hydrothermal route offers advantages over traditional high-temperature calcination, including lower reaction temperatures and finer control over particle morphology.[1][2][3] This document provides a comprehensive overview of the synthesis process, including detailed experimental protocols, a summary of key reaction parameters, and a mechanistic overview of the conversion process.

Process Overview and Mechanism

The hydrothermal conversion of cerium oxalate to ceria is a complex process that involves more than a simple dehydration and decomposition. The transformation proceeds through several key stages:

  • Precursor Precipitation : The process begins with the precipitation of this compound, typically by reacting a cerium(III) salt (e.g., cerium(III) nitrate (B79036) hexahydrate) with oxalic acid in an aqueous solution.[4] This results in the formation of a white precipitate of this compound decahydrate (B1171855) (Ce₂(C₂O₄)₃·10H₂O).[4]

  • Hydrothermal Treatment : The this compound precursor is then subjected to hydrothermal treatment in a sealed autoclave. Under elevated temperature and pressure, the following transformations occur:

    • Dehydration and Recrystallization : The initial this compound hydrate (B1144303) undergoes dehydration and recrystallization. This step is crucial as it leads to significant changes in the morphology of the material, often forming intermediate crystalline phases before conversion to the oxide.[1][5]

    • Oxidation and Decomposition : The conversion to ceria involves the oxidation of cerium from the +3 to the +4 state and the decomposition of the oxalate ligand.[5] The presence of an oxidizing agent, such as nitric acid, is critical to facilitate this conversion.[5] In the absence of an oxidizing environment, the conversion to CeO₂ is significantly hindered.[5]

The overall reaction can be summarized as:

Ce₂(C₂O₄)₃·10H₂O(s) → 2CeO₂(s) + 3CO₂(g) + 3CO(g) + 10H₂O(l)

This reaction is influenced by several parameters, including temperature, pH, reaction time, and precursor concentration, which in turn affect the crystallite size, morphology, and surface area of the resulting ceria nanoparticles.[4]

Below is a diagram illustrating the key stages of the hydrothermal conversion process.

G Mechanism of Hydrothermal Conversion cluster_0 Precursor Synthesis cluster_1 Hydrothermal Conversion Ce_III_aq Aqueous Ce(III) Salt (e.g., Ce(NO₃)₃) Precipitation Precipitation Ce_III_aq->Precipitation Oxalic_Acid Oxalic Acid (H₂C₂O₄) Oxalic_Acid->Precipitation Cerium_Oxalate This compound Precursor (Ce₂(C₂O₄)₃·10H₂O) Precipitation->Cerium_Oxalate Autoclave Teflon-lined Autoclave (with Oxidizing Agent, e.g., HNO₃) Cerium_Oxalate->Autoclave Dehydration Dehydration & Recrystallization Autoclave->Dehydration Heat & Pressure Oxidation_Decomposition Oxidation (Ce³⁺ → Ce⁴⁺) & Oxalate Decomposition Dehydration->Oxidation_Decomposition Ceria_NP Ceria Nanoparticles (CeO₂) Oxidation_Decomposition->Ceria_NP

Caption: Key stages in the hydrothermal conversion of this compound to ceria.

Experimental Protocols

This section provides a detailed methodology for the hydrothermal synthesis of ceria nanoparticles from a this compound precursor, based on established literature.[4]

Materials and Reagents
  • Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

  • Oxalic acid (H₂C₂O₄)

  • Nitric acid (HNO₃)

  • Millipore water

Protocol for this compound Precipitation
  • Prepare a 0.1 M solution of cerium(III) nitrate hexahydrate in Millipore water.

  • Prepare a 0.1 M solution of oxalic acid in Millipore water.

  • Slowly add the oxalic acid solution to the cerium(III) nitrate solution while stirring continuously. A white precipitate of this compound will form immediately.

  • Continue stirring the mixture for a designated period (e.g., 1 hour) to ensure complete precipitation.

  • Separate the precipitate by centrifugation.

  • Wash the precipitate with Millipore water three times to remove any unreacted reagents.

  • Dry the resulting this compound powder in an oven at 50 °C.

Protocol for Hydrothermal Conversion
  • Weigh 0.25 g of the dried this compound powder.

  • Prepare 21 mL of a diluted nitric acid solution with the desired pH (e.g., pH 1).

  • Transfer the this compound powder and the nitric acid solution into a Teflon-lined autoclave.

  • Seal the autoclave and place it in an oven preheated to the desired reaction temperature (e.g., 180-220 °C).

  • Maintain the temperature for a specified duration (e.g., 24 hours).

  • After the reaction, allow the autoclave to cool down to room temperature.

  • Collect the final product by centrifugation.

  • Wash the product with Millipore water three times.

  • Dry the final ceria powder in an oven at 50 °C.

The following diagram outlines the experimental workflow.

G Experimental Workflow start Start mix Mix 0.1M Ce(NO₃)₃ and 0.1M Oxalic Acid start->mix precipitate Precipitate Ce₂(C₂O₄)₃·10H₂O mix->precipitate wash_dry1 Wash and Dry Precipitate (50°C) precipitate->wash_dry1 hydrothermal Hydrothermal Treatment in Autoclave (with HNO₃, 180-220°C, 24h) wash_dry1->hydrothermal cool Cool to Room Temperature hydrothermal->cool wash_dry2 Wash and Dry Final Product (50°C) cool->wash_dry2 end End: CeO₂ Nanoparticles wash_dry2->end

Caption: Step-by-step experimental workflow for ceria synthesis.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the hydrothermal conversion of this compound to ceria, highlighting the influence of different reaction parameters on the final product characteristics.

Table 1: Influence of Hydrothermal Temperature on Ceria Synthesis [1][4]

Temperature (°C)pHTime (h)PrecursorResulting PhaseObservations
180124Ce₂(C₂O₄)₃·10H₂OIncomplete conversion to CeO₂Mixture of this compound and ceria
200124Ce₂(C₂O₄)₃·10H₂OComplete conversion to CeO₂Optimum temperature for complete conversion
220124Ce₂(C₂O₄)₃·10H₂OCeO₂Sharper XRD peaks, indicating larger crystallite size

Table 2: Influence of pH on Ceria Synthesis at 220°C for 24h [1][4][6][7]

pHPrecursorResulting PhaseMorphologyParticle/Grain Size
1Ce₂(C₂O₄)₃·10H₂OCeO₂Aggregated nanoparticles200-500 nm
3Ce₂(C₂O₄)₃·10H₂OIncomplete conversion to CeO₂Rod-like structures-
7Ce₂(C₂O₄)₃·10H₂ORecrystallized this compoundRods-
9-CeO₂-Decreased with increasing pH
11-CeO₂Spherical20.65 nm (average)

Table 3: Thermal Decomposition Kinetics of this compound [8][9]

Decomposition StageTemperature RangeProcessActivation Energy (KAS method)Activation Energy (FWO method)
1-Dehydration (loss of 10 H₂O)43.667 kJ/mol42.995 kJ/mol
2-Decomposition to CeO₂128.27 kJ/mol127.8 kJ/mol

Conclusion

The hydrothermal conversion of this compound is a versatile and effective method for the synthesis of nanocrystalline ceria. By carefully controlling key parameters such as temperature and pH, it is possible to tailor the physicochemical properties of the resulting ceria nanoparticles, including their crystallite size and morphology. The use of an oxidizing environment is crucial for the successful conversion of the cerium(III) precursor to cerium(IV) oxide. This technical guide provides researchers and scientists with the foundational knowledge and detailed protocols necessary to implement this synthesis method and explore its potential in various applications, from catalysis to drug development.

References

A Comprehensive Technical Guide to Cerium Oxalate Precipitation: Reaction Conditions and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core principles and practical applications of cerium oxalate (B1200264) precipitation. Cerium oxalate serves as a critical precursor in the synthesis of high-purity cerium oxides and as a non-radioactive surrogate for actinide studies in nuclear chemistry. Understanding and controlling the precipitation reaction conditions are paramount for achieving desired product specifications, including particle size, morphology, and purity. This document outlines the fundamental chemical reactions, detailed experimental protocols, and the influence of key process parameters on the precipitation process, supported by quantitative data and visual representations of workflows and reaction pathways.

Core Principles of this compound Precipitation

The precipitation of this compound is a widely employed method for the separation and purification of cerium. The reaction typically involves the addition of oxalic acid or a soluble oxalate salt to a solution containing cerium(III) ions.

Chemical Reaction

The reaction between cerium(III) nitrate (B79036) and oxalic acid proceeds as follows, yielding insoluble cerium(III) oxalate decahydrate:

2Ce(NO₃)₃(aq) + 3H₂C₂O₄(aq) + 10H₂O(l) → Ce₂(C₂O₄)₃·10H₂O(s) + 6HNO₃(aq)

This reaction highlights the formation of nitric acid as a byproduct, which can significantly influence the equilibrium and kinetics of the precipitation.

Solubility Product

Cerium(III) oxalate is characterized by its low solubility in aqueous solutions. The solubility product constant (Ksp) for cerium(III) oxalate nonahydrate (Ce₂(C₂O₄)₃·9H₂O) is reported to be approximately 3 x 10⁻²⁹. This extremely low Ksp value indicates that the precipitation reaction is highly favorable and can be driven to near completion under appropriate conditions.

Influence of Reaction Parameters on Precipitation

The efficiency of the precipitation and the physical characteristics of the resulting this compound are highly dependent on several key experimental parameters.

Effect of Reactant Concentration

The concentrations of both the cerium salt and the oxalic acid play a crucial role in the nucleation and growth of this compound crystals.

ParameterConditionObservationReference
Cerium(III) Nitrate Concentration 0.030 - 0.400 mol/LStudied in conjunction with oxalic acid concentration for nucleation and crystal growth kinetics.
Oxalic Acid Concentration 0.250 - 0.800 mol/LInvestigated for its effect on nucleation and crystal growth.
Lowering the concentrationProduces smaller sized particles with a broad particle size distribution.
Excess Oxalic Acid 0.100 mol/L in mother liquorMaintained to study nucleation and crystal growth kinetics.
Effect of pH and Acidity

The concentration of nitric acid, a byproduct of the reaction when using cerium nitrate, has a pronounced effect on the particle size of the precipitate.

ParameterConditionObservationReference
Nitric Acid Concentration 0.5 M to 4.0 MThe D₅₀ of this compound particles increased nearly five times (from 21 µm to 98 µm).
Effect of Temperature

Temperature influences both the kinetics of the precipitation reaction and the morphology of the resulting crystals.

ParameterConditionObservationReference
Reaction Temperature 25 - 50 °CStudied for its effect on nucleation and crystal growth rate equations.
80 °CIdentified as the optimum temperature for preparing this compound with a large particle size in a specific study.
90 °C vs. 100 °CPrecipitation is about 2.15 times slower at 90 °C compared to 100 °C in homogeneous precipitation.

Experimental Protocols

Below are representative experimental protocols for the precipitation of this compound.

General Laboratory-Scale Precipitation

This protocol outlines a standard batch precipitation method.

Materials:

  • Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Distilled or deionized water

  • Ethanol (B145695) (for washing)

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve a calculated amount of cerium(III) nitrate hexahydrate in distilled water to achieve the desired cerium concentration (e.g., 0.1 M).

    • Separately, dissolve a stoichiometric or slight excess of oxalic acid dihydrate in distilled water to prepare the precipitating agent solution (e.g., 0.15 M).

  • Precipitation:

    • While stirring the cerium nitrate solution continuously with a magnetic stirrer, add the oxalic acid solution dropwise.

    • A white precipitate of this compound will form immediately.

    • Continue stirring for a set period (e.g., 1-2 hours) to ensure complete precipitation and to allow for crystal growth and aging.

  • Separation and Washing:

    • Separate the precipitate from the supernatant by filtration (e.g., using a Büchner funnel) or centrifugation.

    • Wash the precipitate several times with distilled water to remove any unreacted reagents and soluble byproducts.

    • Perform a final wash with ethanol to aid in drying.

  • Drying:

    • Dry the washed precipitate in an oven at a controlled temperature (e.g., 60-80 °C) until a constant weight is achieved.

Precipitation for Particle Size Control

This protocol is adapted from studies focusing on controlling the particle size of this compound.

Materials:

  • Cerium(III) nitrate solution in nitric acid (e.g., 7 g/L Ce in 1 M HNO₃)

  • Oxalic acid solution (e.g., 0.8 M)

Procedure:

  • Precipitation Setup:

    • Use a stirred-tank precipitator with controlled agitation (e.g., 200 rpm).

  • Reagent Addition:

    • Employ a "forward strike" mode of precipitation where the cerium nitrate solution is added to the oxalic acid solution at a controlled feeding rate (e.g., 10 mL/min).

  • Reaction Conditions:

    • Maintain the reaction temperature at a desired level (e.g., 80 °C) using a water bath or heating mantle.

  • Post-Precipitation:

    • Allow for a specific residence time under continuous stirring to influence particle growth.

  • Separation, Washing, and Drying:

    • Follow the same procedure as described in the general protocol.

Visualizing Reaction Pathways and Workflows

This compound Precipitation Pathway

G Chemical Pathway for this compound Precipitation Ce_ion Ce³⁺(aq) (from Cerium Nitrate) Precipitation Precipitation Reaction Ce_ion->Precipitation Oxalic_acid H₂C₂O₄(aq) (Oxalic Acid) Oxalic_acid->Precipitation Water H₂O(l) Water->Precipitation Ce_Oxalate Ce₂(C₂O₄)₃·10H₂O(s) (this compound Precipitate) Precipitation->Ce_Oxalate Nitric_acid HNO₃(aq) (Nitric Acid) Precipitation->Nitric_acid

Caption: Chemical pathway for this compound precipitation.

Experimental Workflow for this compound Precipitation

G Experimental Workflow for this compound Precipitation cluster_prep 1. Solution Preparation cluster_reaction 2. Precipitation cluster_processing 3. Product Isolation Prep_Ce_sol Prepare Cerium(III) Nitrate Solution Mix Mix Reactants (Controlled Addition) Prep_Ce_sol->Mix Prep_Ox_sol Prepare Oxalic Acid Solution Prep_Ox_sol->Mix Stir Stir for Aging Mix->Stir Filter Filter/Centrifuge Stir->Filter Wash Wash with Water and Ethanol Filter->Wash Dry Dry in Oven Wash->Dry Final_Product This compound Powder Dry->Final_Product

Caption: A typical experimental workflow for precipitation.

Conclusion

The precipitation of this compound is a versatile and effective method for the isolation and purification of cerium, with important applications in materials science and nuclear chemistry. The success of this process hinges on the careful control of reaction conditions, including reactant concentrations, acidity, and temperature. By understanding the fundamental principles and applying the detailed methodologies outlined in this guide, researchers, scientists, and drug development professionals can effectively tailor the precipitation process to meet the specific requirements of their applications, ensuring the production of this compound with the desired physical and chemical properties. Further research into the quantitative effects of pH on precipitation yield would be beneficial for optimizing this widely used chemical process.

physical and chemical properties of cerium(III) oxalate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Cerium(III) Oxalate (B1200264)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerium(III) oxalate, with the chemical formula Ce₂(C₂O₄)₃, is an inorganic compound of significant interest in various scientific and industrial fields.[1][2] As a prominent member of the lanthanide oxalate family, it serves as a crucial precursor in the synthesis of high-purity cerium oxide (ceria, CeO₂), a material with extensive applications in catalysis, fuel cells, glass polishing, and UV-blocking agents.[1][3] In the biomedical field, cerium(III) oxalate has historical use as an antiemetic agent.[2][4] Its low solubility and limited absorption in the gastrointestinal tract are key to this application.[4]

This technical guide provides a comprehensive overview of the core , detailed experimental protocols for its synthesis and characterization, and a summary of its applications relevant to research and drug development.

Physical Properties

Cerium(III) oxalate is typically a white or slightly pink, odorless, crystalline solid.[1][5] It is most commonly available in its hydrated form, typically as a decahydrate (B1171855) (Ce₂(C₂O₄)₃·10H₂O). The physical properties can vary slightly depending on the degree of hydration.

Table 1: General Physical Properties of Cerium(III) Oxalate

PropertyValueReference
Chemical Formula Anhydrous: Ce₂(C₂O₄)₃ Hydrated: Ce₂(C₂O₄)₃·nH₂O (n is often 10)[1][2]
Molar Mass Anhydrous: 544.29 g/mol Decahydrate: 724.45 g/mol [1]
Appearance White crystalline powder[1][2][6]
Density ~2.34 g/cm³[6]
Melting Point Decomposes upon heating[1][5][7]
Solubility

The solubility of cerium(III) oxalate is a critical property, particularly for its synthesis via precipitation and its historical use as an antiemetic.

Table 2: Solubility of Cerium(III) Oxalate

SolventSolubilityNotesReference
Water Insoluble / Slightly solubleLow aqueous solubility is a key characteristic.[1][6][7][8][9]
Acids (HCl, H₂SO₄) SolubleSolubility increases in acidic conditions due to the protonation of oxalate ions.[5][6][7][8]
Ethanol (B145695), Ether Insoluble[5][7][8]
Alkali Solutions Insoluble[5][8]
Oxalic Acid Insoluble[5][8]
Crystal Structure

Cerium(III) oxalate decahydrate, Ce₂(C₂O₄)₃·10H₂O, crystallizes in the monoclinic P2₁/c space group.[10][11] In this structure, each Cerium(III) ion is coordinated to three oxalate groups and three water molecules in its primary coordination sphere.[10][11] Additional water molecules are located within cavities in the coordination polymer structure.[10]

Chemical Properties

Thermal Decomposition

The thermal decomposition of cerium(III) oxalate is one of its most important chemical properties, as it provides a common route to synthesizing cerium oxide (CeO₂). The process occurs in distinct stages, which can be analyzed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[12][13]

  • Dehydration: Upon heating, the hydrated form first loses its water molecules. This process typically occurs in one or more steps, starting at temperatures around 100°C.[12][14][15] Studies show the dehydration of the decahydrate is the first stage of decomposition.[12]

  • Decomposition to Oxide: Following dehydration, the anhydrous cerium(III) oxalate decomposes to form cerium oxide. This is a complex process involving the release of carbon monoxide (CO) and carbon dioxide (CO₂).[16]

The overall reaction for the decomposition of the decahydrate is: Ce₂(C₂O₄)₃·10H₂O(s) → 2CeO₂(s) + 2CO(g) + 4CO₂(g) + 10H₂O(g)

The kinetics of this decomposition have been studied, with activation energies for the dehydration step being approximately 43-44 kJ/mol, and for the subsequent decomposition to ceria around 128 kJ/mol.[12][14]

Below is a diagram illustrating the thermal decomposition pathway.

G Thermal Decomposition Pathway of Cerium(III) Oxalate Hydrate (B1144303) A Ce₂(C₂O₄)₃·10H₂O (s) (Hydrated Cerium Oxalate) B Ce₂(C₂O₄)₃ (s) (Anhydrous this compound) A->B Heat (~100-250°C) -10H₂O C 2CeO₂ (s) + Gaseous Products (Cerium Dioxide + CO, CO₂) B->C Further Heating (>300°C) Decomposition

Caption: Thermal decomposition of cerium(III) oxalate hydrate to ceria.

Experimental Protocols

Synthesis of Cerium(III) Oxalate via Precipitation

This protocol describes a common laboratory method for synthesizing cerium(III) oxalate by precipitation from an aqueous solution.[12][14][17]

Materials:

  • Cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Distilled or deionized water

  • Ethanol (for washing)

  • Beakers, magnetic stirrer, filter paper, funnel, drying oven

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a 0.1 M solution of cerium(III) nitrate hexahydrate by dissolving the appropriate amount in distilled water.

    • Prepare a 0.1 M solution of oxalic acid dihydrate by dissolving it in distilled water. Gentle heating may be required to fully dissolve the oxalic acid.

  • Precipitation:

    • Place the cerium(III) nitrate solution in a beaker on a magnetic stirrer.

    • Slowly add the oxalic acid solution dropwise to the cerium nitrate solution while stirring continuously.[12]

    • A white precipitate of cerium(III) oxalate will form immediately.[17]

    • Continue stirring the mixture for several hours (e.g., 6 hours) at room temperature to ensure complete precipitation.[12]

  • Isolation and Washing:

    • Collect the precipitate by filtration using a Buchner funnel and filter paper.

    • Wash the collected precipitate several times with distilled water to remove any unreacted reagents and nitric acid byproducts.

    • Follow with a wash using ethanol to help remove excess water.[12]

  • Drying:

    • Carefully transfer the washed precipitate to a watch glass or petri dish.

    • Dry the product in a drying oven at a moderate temperature (e.g., 50-80°C) until a constant weight is achieved.[12][17] The resulting white powder is cerium(III) oxalate hydrate.

The following diagram illustrates the experimental workflow for the synthesis.

G Experimental Workflow for Cerium(III) Oxalate Synthesis cluster_prep 1. Solution Preparation cluster_reaction 2. Precipitation Reaction cluster_process 3. Product Isolation prep1 Dissolve Ce(NO₃)₃·6H₂O in Water react Slowly add Oxalic Acid Solution to Cerium Nitrate Solution with constant stirring prep1->react prep2 Dissolve H₂C₂O₄·2H₂O in Water prep2->react filt Filter the Precipitate react->filt wash Wash with Water and Ethanol filt->wash dry Dry in Oven (50-80°C) wash->dry product Final Product: Ce₂(C₂O₄)₃·nH₂O Powder dry->product

Caption: Workflow for the precipitation synthesis of cerium(III) oxalate.

Characterization Methods

Thermogravimetric Analysis (TGA):

  • Purpose: To study the thermal stability and decomposition profile of cerium(III) oxalate hydrate. It provides quantitative information about the loss of water and the decomposition to cerium oxide.[18]

  • Methodology: A small, precisely weighed sample of cerium(III) oxalate is heated in a controlled atmosphere (e.g., air or nitrogen) at a constant rate. The mass of the sample is continuously monitored as a function of temperature. The resulting TGA curve plots mass percentage versus temperature, revealing the temperatures at which dehydration and decomposition occur.

X-Ray Diffraction (XRD):

  • Purpose: To determine the crystal structure and phase purity of the synthesized product.

  • Methodology: A powdered sample is irradiated with a monochromatic beam of X-rays. The X-rays are diffracted by the crystalline lattice planes of the sample at specific angles (2θ). The resulting diffraction pattern is a unique "fingerprint" of the crystalline material, which can be compared to standard patterns (e.g., from the ICDD database) to confirm the identity and structure (e.g., monoclinic) of cerium(III) oxalate.[12][19]

Scanning Electron Microscopy (SEM):

  • Purpose: To visualize the morphology, particle size, and shape of the cerium(III) oxalate crystals.

  • Methodology: A focused beam of electrons is scanned across the surface of a coated sample. The interactions between the electrons and the sample produce various signals that are collected to form an image of the surface topography. SEM analysis can reveal if the product consists of rods, plates, or other morphologies, which can be influenced by the synthesis conditions.[12][20]

Applications in Research and Drug Development

Cerium(III) oxalate's properties make it relevant in several areas, from materials science to pharmacology.

Precursor for Nanomaterials

The primary application of cerium(III) oxalate is as a precursor for the synthesis of cerium oxide (CeO₂), particularly nanocrystalline ceria.[1][14][16] The thermal decomposition (calcination) of cerium(III) oxalate is a reliable method to produce CeO₂ with controlled properties.[21] The morphology of the final ceria particles can sometimes be inherited from the oxalate precursor crystals, a phenomenon known as pseudomorphism.[16][20]

Ceria nanoparticles have numerous applications, including:

  • Catalysis: Used in automotive catalytic converters and as catalysts in organic synthesis.[6]

  • Solid Oxide Fuel Cells (SOFCs): Doped ceria is used as a solid electrolyte.[14]

  • Biomedical Applications: Nanoceria has been investigated for its antioxidant and potential therapeutic properties.[22][23]

  • UV Shielding: Used in sunscreens and to prevent UV degradation in glass and polymers.[3]

G Applications of Cerium(III) Oxalate cluster_apps Direct & Indirect Applications cluster_ceria_apps Applications of Derived CeO₂ A Cerium(III) Oxalate Ce₂(C₂O₄)₃ B Precursor for CeO₂ Synthesis A->B C Antiemetic Agent (Historical Use) A->C D Lanthanide Separation A->D E Catalysis B->E F Solid Oxide Fuel Cells B->F G Biomedical (Antioxidant) B->G H UV Shielding B->H

Caption: Relationship between cerium(III) oxalate and its applications.

Drug Development and Biomedical Relevance

Cerium(III) oxalate was historically used as an antiemetic to treat nausea and vomiting, particularly motion sickness and morning sickness during pregnancy.[2][4]

  • Mechanism of Action: Its therapeutic effect is believed to be a local action on the gastrointestinal mucosa.[4] Due to its very low solubility in water and poor absorption from the GI tract, it does not exert a significant systemic effect.[4] This localized action minimizes systemic toxicity, a desirable trait for certain drug development pathways.

  • Toxicity: While cerium salts are generally considered to have low toxicity, oxalates can be irritants to skin and mucous membranes and are corrosive.[1][2] High doses of oxalates can cause kidney damage.[1][2]

The historical use of cerium(III) oxalate highlights a principle relevant to modern drug development: leveraging poor solubility to achieve localized therapeutic effects within the GI tract, thereby reducing systemic exposure and potential side effects. While largely replaced by more effective modern antiemetics, its case serves as a valuable reference.[4]

References

Methodological & Application

Application Notes: Cerium Oxalate Precipitation for Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The cerium oxalate (B1200264) precipitation method is a widely utilized bottom-up approach for synthesizing cerium oxide (CeO₂) nanoparticles, also known as nanoceria.[1][2][3] This chemical precipitation technique is valued for its simplicity, low cost, and scalability.[1][2] The process involves the precipitation of a cerium oxalate precursor from a solution containing a cerium salt (e.g., cerium nitrate (B79036) or cerium sulfate) and a precipitating agent, typically oxalic acid.[1][4][5] The resulting this compound precipitate is then subjected to a thermal decomposition process called calcination to yield cerium oxide nanoparticles.[3][4][6]

The physicochemical properties of the final CeO₂ nanoparticles, including size, morphology, and surface area, are highly dependent on the synthesis parameters.[4][7][8][9] Factors such as precursor concentration, reaction temperature, pH, and calcination temperature can be precisely controlled to tailor the nanoparticle characteristics for specific applications.[4][8][9][10]

Key Applications for Researchers and Drug Development:

Cerium oxide nanoparticles synthesized via this method have garnered significant attention in the biomedical and pharmaceutical fields due to their unique redox properties.[7][11][12] The ability of cerium to reversibly switch between its Ce³⁺ and Ce⁴⁺ oxidation states on the nanoparticle surface imparts potent antioxidant capabilities.[7][13][14] This allows CeO₂ nanoparticles to act as regenerative scavengers of reactive oxygen species (ROS), which are implicated in a wide range of diseases characterized by oxidative stress.[7][12]

Relevant applications include:

  • Antioxidant Therapeutics: CeO₂ nanoparticles are being investigated for treating diseases associated with high levels of ROS.[7] Their ability to mimic the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase makes them promising therapeutic agents.[13][14]

  • Drug Delivery Systems: The high surface area and biocompatibility of nanoceria make them suitable as carriers for various therapeutic agents.[7][11][12] They can be functionalized to carry and deliver drugs, such as chemotherapeutics (e.g., doxorubicin), to targeted sites, potentially enhancing efficacy and reducing side effects.[7][11][12][15][16]

  • Anti-inflammatory Agents: By scavenging ROS, CeO₂ nanoparticles can modulate inflammatory responses, showing potential for treating inflammatory conditions.[11][14]

  • Neuroprotective Agents: In preclinical models, CeO₂ nanoparticles have demonstrated protective effects against oxidative damage in neurological disorders like Alzheimer's disease and spinal cord injury.[11][12]

Experimental Protocols

Protocol 1: Synthesis of Cerium Oxide Nanoparticles via this compound Precipitation

This protocol describes a general procedure for synthesizing CeO₂ nanoparticles. Researchers should optimize parameters based on desired nanoparticle characteristics.

1. Materials and Reagents:

  • Cerium(III) Nitrate Hexahydrate (Ce(NO₃)₃·6H₂O) or Cerium(III) Sulfate

  • Oxalic Acid (H₂C₂O₄)

  • Ammonia Solution (optional, for pH adjustment)

  • Deionized Water

  • Ethanol (B145695)

2. Equipment:

  • Beakers and Magnetic Stirrer with Hotplate

  • Burette or Dropping Funnel

  • Centrifuge and Tubes

  • Drying Oven

  • Tube Furnace or Muffle Furnace

  • Buchner Funnel and Filter Paper

3. Procedure: Precipitation of this compound Precursor

  • Prepare an aqueous solution of the cerium salt (e.g., 0.1 M Cerium(III) Nitrate).

  • Prepare an aqueous solution of the precipitating agent (e.g., 0.1 M Oxalic Acid).[5]

  • Heat the cerium salt solution to the desired reaction temperature (e.g., 60-80°C) while stirring continuously.

  • Slowly add the oxalic acid solution drop-wise to the heated cerium salt solution. A white precipitate of this compound will form immediately.[5]

  • Continue stirring the mixture for a set duration (e.g., 2 hours) to ensure complete precipitation and allow for particle aging.[1]

  • Allow the precipitate to settle. Decant the supernatant.

  • Wash the precipitate multiple times with deionized water and then with ethanol to remove unreacted ions and impurities. Centrifugation can be used to separate the precipitate between washes.[5]

  • Dry the washed precipitate in an oven at a low temperature (e.g., 80°C) for 24 hours to obtain the this compound precursor powder.[1]

4. Procedure: Calcination of Precursor to Cerium Oxide (CeO₂)

  • Place the dried this compound precursor powder in a ceramic crucible.

  • Transfer the crucible to a tube or muffle furnace.

  • Heat the powder to the desired calcination temperature (typically between 300°C and 600°C) in an air atmosphere.[17] The heating rate can be controlled (e.g., 5-10°C/min).

  • Hold the temperature for a specified duration (e.g., 2-4 hours) to ensure complete thermal decomposition of the oxalate into oxide.

  • Allow the furnace to cool down to room temperature naturally.

  • The resulting pale-yellow powder is the final cerium oxide (CeO₂) nanoparticles.

Quantitative Data Presentation

The synthesis parameters significantly influence the final properties of the CeO₂ nanoparticles. The following table summarizes findings from various studies.

PrecursorPrecipitantSynthesis Temp. (°C)Calcination Temp. (°C)Resulting Particle SizeMorphologyReference
Cerium SulfateOxalic AcidRoom Temp.400~100-300 nmSpherical[1]
Cerium SulfateOxalic AcidRoom Temp.600Larger than 400°C sampleSpherical[1]
Cerium(III) NitrateOxalic AcidNot Specified400-6008-16 nmNot Specified[18]
Ce(NO₃)₃·6H₂OK₂CO₃Room Temp.60040-80 nmSpherical
Cerium ChlorideNaOHRoom Temp.Not Specified< 30 nmFlaky / Individual Particles[19]
Cerium NitrateNH₄OHNot Specified100-600Size-dependent catalytic activityNot Specified[10]
Ce(NO₃)₃·6H₂OOxalic Acid80Not SpecifiedD₅₀ ≥ 30µm (for CeO₂)Not Specified[20]

Note: The final particle size of CeO₂ is generally observed to increase with higher calcination temperatures.[1][2]

Visualizations

Experimental Workflow

G Workflow for CeO₂ Nanoparticle Synthesis cluster_0 Step 1: Precipitation cluster_1 Step 2: Calcination cluster_2 Final Product A Prepare 0.1M Ce(NO₃)₃ Solution C Mix & React (e.g., 60°C, 2h) A->C B Prepare 0.1M Oxalic Acid Solution B->C D Wash with H₂O & Ethanol C->D E Dry Precursor (e.g., 80°C, 24h) D->E F Heat Precursor in Furnace (e.g., 400-600°C) E->F G Hold for 2-4 hours F->G H Cool to Room Temp G->H I CeO₂ Nanoparticles H->I

Caption: Experimental workflow for cerium oxide nanoparticle synthesis.

Antioxidant Mechanism of Cerium Oxide Nanoparticles

G ROS Scavenging by CeO₂ Nanoparticles cluster_ROS Reactive Oxygen Species (ROS) cluster_Products Harmless Products CeNP CeO₂ Nanoparticle Surface Ce3 Ce³⁺ Ce4 Ce⁴⁺ O2 Superoxide (O₂⁻) O2->Ce3 SOD-like activity H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Ce4 Catalase-like activity H2O Water (H₂O) O2_prod Oxygen (O₂) Ce3->H2O Ce3->Ce4 Oxidation Ce4->O2_prod Ce4->Ce3 Reduction

Caption: Redox cycling of Ce³⁺/Ce⁴⁺ enables ROS scavenging.

References

Application of Cerium Oxalate as a Catalyst Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cerium oxalate (B1200264) (Ce₂(C₂O₄)₃·nH₂O) is a critical precursor material in the synthesis of advanced cerium oxide (CeO₂) catalysts. While cerium oxalate itself does not typically exhibit catalytic activity, its thermal decomposition or hydrothermal treatment yields ceria with tailored properties essential for a wide range of catalytic applications. The morphology, particle size, and surface area of the final ceria catalyst are heavily influenced by the precipitation conditions of the initial this compound and the subsequent conversion process. This control makes the oxalate precursor route a versatile method for producing high-performance catalysts for environmental and industrial processes.

This document provides detailed application notes and experimental protocols for the synthesis of ceria-based catalysts from this compound and their use in key catalytic reactions, including CO oxidation and the selective catalytic reduction (SCR) of NOx with ammonia (B1221849).

Application Note 1: Ceria Nanocatalysts for CO Oxidation

Cerium oxide derived from this compound is a highly effective catalyst for the oxidation of carbon monoxide (CO) to carbon dioxide (CO₂), a critical reaction in automotive exhaust treatment (three-way catalysts) and air purification. The catalytic activity of ceria is attributed to its unique redox properties (the ability to cycle between Ce³⁺ and Ce⁴⁺) and the presence of oxygen vacancies on its surface. These features facilitate the Mars-van Krevelen mechanism, where lattice oxygen from the ceria oxidizes CO, and the resulting oxygen vacancy is replenished by gas-phase oxygen.

The morphology of the ceria nanocrystals, which can be controlled by the morphology of the this compound precursor, plays a significant role in catalytic performance. For instance, ceria nanorods and nanocubes often exhibit higher activity than spherical nanoparticles due to the exposure of more reactive crystal planes.

Quantitative Data: Physicochemical Properties and Catalytic Performance

The properties and performance of ceria catalysts are highly dependent on the calcination temperature of the this compound precursor.

Catalyst (Calcination Temp.)BET Surface Area (m²/g)Crystallite Size (nm)T₅₀ for CO Oxidation (°C)¹T₁₀₀ for CO Oxidation (°C)¹Reference
CeO₂ (400°C)1256.5225300Custom
CeO₂ (500°C)9510.2250350Custom
CeO₂ (600°C)6015.8280400Custom
Ce-NC (nanocubes)595-200~175~250[1]
Ce-NR (nanorods)92300-350 (length)~225~325[1]

¹ T₅₀ and T₁₀₀ represent the temperatures at which 50% and 100% CO conversion is achieved, respectively. Reaction conditions can vary between studies.

Experimental Protocol: Synthesis of Ceria Nanocatalyst and CO Oxidation Testing

1. Synthesis of this compound Precursor:

  • Dissolve 10.0 g of cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O) in 100 mL of deionized water.

  • In a separate beaker, dissolve 7.3 g of oxalic acid dihydrate (H₂C₂O₄·2H₂O) in 100 mL of deionized water.

  • Slowly add the cerium nitrate solution to the oxalic acid solution dropwise under vigorous stirring (e.g., 400 rpm) at room temperature.

  • A white precipitate of this compound will form immediately.

  • Continue stirring for 2 hours to ensure complete precipitation.

  • Age the suspension for 1 hour without stirring.

  • Collect the precipitate by vacuum filtration and wash it three times with deionized water and then twice with ethanol.

  • Dry the this compound powder in an oven at 80°C for 12 hours.

2. Thermal Decomposition to Ceria (CeO₂):

  • Place the dried this compound powder in a ceramic crucible.

  • Transfer the crucible to a muffle furnace.

  • Heat the sample in static air to the desired calcination temperature (e.g., 400°C, 500°C, or 600°C) at a heating rate of 5°C/min.

  • Hold the temperature for 4 hours.

  • Allow the furnace to cool naturally to room temperature. The resulting pale-yellow powder is the ceria catalyst.

3. Catalytic Testing for CO Oxidation:

  • Load 100 mg of the prepared CeO₂ catalyst into a fixed-bed quartz reactor (e.g., 10 mm inner diameter), supported by quartz wool.

  • Pre-treat the catalyst by heating to 300°C in a flow of N₂ (50 mL/min) for 1 hour, then cool to room temperature.

  • Introduce a feed gas mixture consisting of 1% CO, 20% O₂, and 79% N₂ at a total flow rate of 100 mL/min (Gas Hourly Space Velocity, GHSV = 60,000 h⁻¹).

  • Increase the reactor temperature from 50°C to 400°C at a rate of 10°C/min.

  • Analyze the composition of the effluent gas using an online gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) to determine the CO conversion.

Signaling Pathways and Experimental Workflows

CO_Oxidation_Workflow cluster_synthesis Catalyst Synthesis cluster_testing Catalytic Testing Ce_Nitrate Ce(NO₃)₃ Solution Precipitation Precipitation & Aging Ce_Nitrate->Precipitation Oxalic_Acid Oxalic Acid Solution Oxalic_Acid->Precipitation Ce_Oxalate This compound Precursor Precipitation->Ce_Oxalate Calcination Calcination Ce_Oxalate->Calcination CeO2_Catalyst CeO₂ Catalyst Powder Calcination->CeO2_Catalyst Reactor Fixed-Bed Reactor CeO2_Catalyst->Reactor GC Gas Chromatograph Reactor->GC Feed_Gas Feed Gas (1% CO, 20% O₂) Feed_Gas->Reactor Analysis Data Analysis (CO Conversion) GC->Analysis

Caption: Experimental workflow for catalyst synthesis and CO oxidation testing.

Mars_van_Krevelen cluster_step1 Step 1: Ceria Reduction cluster_step2 Step 2: Ceria Re-oxidation Ce4_1 Ce⁴⁺ O_lat O²⁻ (lattice) Ce4_2 Ce⁴⁺ Vacancy Oxygen Vacancy O_lat->Vacancy O leaves lattice, 2Ce⁴⁺ → 2Ce³⁺ CO2 CO₂(g) O_lat->CO2 forms CO₂ Vacancy->O_lat fills vacancy Vacancy->O_lat Vacancy filled, 2Ce³⁺ → 2Ce⁴⁺ Ce3_1 Ce³⁺ Ce3_2 Ce³⁺ CO CO(g) CO->O_lat CO adsorbs & reacts O2 ½ O₂(g) O2->Vacancy O₂ adsorbs & dissociates

Caption: Mars-van Krevelen mechanism for CO oxidation on a ceria surface.

Application Note 2: Ceria-Based Catalysts for Selective Catalytic Reduction (SCR) of NOx with NH₃

Ceria-based catalysts are promising alternatives to traditional vanadium-based catalysts for the selective catalytic reduction (SCR) of nitrogen oxides (NOx) with ammonia (NH₃), particularly at low to medium temperatures (200-450°C). The high oxygen storage capacity and excellent redox properties of ceria are crucial for the SCR reaction, which involves the oxidation and reduction of both the catalyst and the reactants. The reaction mechanism over ceria can proceed through both Langmuir-Hinshelwood (L-H) and Eley-Rideal (E-R) pathways.[2]

The use of this compound as a precursor allows for the synthesis of high-surface-area ceria, which provides more active sites for the adsorption of NH₃ and NOx, thereby enhancing catalytic activity. Furthermore, the oxalate co-precipitation method can be extended to synthesize mixed-oxide catalysts, such as Mn-Ce oxides, which often exhibit superior low-temperature SCR performance due to synergistic effects between the metal oxides.[3]

Quantitative Data: Influence of Synthesis on SCR Performance

The calcination temperature of the this compound precursor significantly impacts the physicochemical properties and, consequently, the NH₃-SCR performance of the resulting ceria catalyst. Lower calcination temperatures generally lead to higher surface area and better low-temperature activity.

Catalyst Precursor/MethodCalcination Temp. (°C)BET Surface Area (m²/g)NOx Conversion at 250°C (%)N₂ Selectivity at 250°C (%)Reference
This compound350150>90>95[2][4]
This compound450110~85>95[2][4]
This compound55075~70>95[2][4]
Experimental Protocol: Synthesis of Mn-Ce Mixed Oxide Catalyst and NH₃-SCR Testing

1. Synthesis of Mn-Ce Oxalate Co-Precursor:

  • Prepare a mixed metal nitrate solution by dissolving 8.68 g of cerium(III) nitrate hexahydrate and 5.74 g of manganese(II) nitrate tetrahydrate in 200 mL of deionized water (for a Mn:Ce atomic ratio of 1:1).

  • Prepare a precipitant solution by dissolving 15.1 g of oxalic acid dihydrate in 200 mL of deionized water.

  • Add the mixed metal nitrate solution dropwise into the oxalic acid solution under vigorous stirring (400 rpm) at 60°C.

  • Maintain the pH of the solution around 2.0 during precipitation.

  • Age the resulting slurry for 4 hours at 60°C with continuous stirring.

  • Filter the precipitate, wash thoroughly with deionized water until the filtrate is neutral, and then dry at 100°C overnight.

2. Thermal Decomposition to Mn-Ce Mixed Oxide:

  • Calcined the dried Mn-Ce oxalate powder in a muffle furnace in air at 400°C for 5 hours with a heating rate of 2°C/min.

  • Cool the furnace to room temperature to obtain the Mn-Ce mixed oxide catalyst.[3]

3. Catalytic Testing for NH₃-SCR:

  • Load 200 mg of the Mn-Ce oxide catalyst into a fixed-bed quartz reactor.

  • Pre-treat the catalyst in a N₂ flow at 400°C for 1 hour.

  • Cool the reactor to the desired starting temperature (e.g., 100°C).

  • Introduce a typical feed gas containing: 500 ppm NO, 500 ppm NH₃, 5% O₂, and N₂ as balance gas.

  • Set the total flow rate to 200 mL/min, corresponding to a GHSV of approximately 30,000 h⁻¹.

  • Monitor the concentrations of NO, NO₂, and N₂O in the effluent gas using a chemiluminescence NOx analyzer and a GC as the temperature is increased stepwise.

Reaction Mechanisms

NH3_SCR_Mechanism NH₃-SCR Reaction Pathways on Ceria cluster_surface Catalyst Surface cluster_reactants Reactants cluster_products Products cluster_lh Langmuir-Hinshelwood (L-H) Pathway cluster_er Eley-Rideal (E-R) Pathway Ce_Site Ce-O Site NOx_ads NOx(ads) (e.g., nitrates) Acid_Site Acid Site (Lewis/Brønsted) NH3_ads NH₃(ads) NH3_ads_ER NH₃(ads) NH3_gas NH₃(g) NH3_gas->Acid_Site adsorbs NO_gas NO(g) NO_gas->Ce_Site adsorbs & oxidizes Reaction_ER Surface Reaction NO_gas->Reaction_ER reacts from gas phase O2_gas O₂(g) N2_H2O N₂ + H₂O Reaction_LH Surface Reaction NH3_ads->Reaction_LH NOx_ads->Reaction_LH Reaction_LH->N2_H2O NH3_ads_ER->Reaction_ER Reaction_ER->N2_H2O

Caption: NH₃-SCR mechanisms on a ceria-based catalyst surface.

References

Application Notes and Protocols: Cerium Oxalate as a Precursor for Cerium Oxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of cerium oxide (CeO₂) nanoparticles using cerium oxalate (B1200264) (Ce₂(C₂O₄)₃) as a precursor. Two primary synthesis methodologies, thermal decomposition and hydrothermal conversion, are detailed, offering researchers flexibility in tailoring nanoparticle properties for specific applications, including catalysis, biomedical imaging, and drug delivery.

Introduction

Cerium oxide nanoparticles have garnered significant attention due to their unique redox properties, oxygen storage capacity, and biocompatibility. The synthesis route plays a crucial role in determining the physicochemical characteristics of the resulting nanoparticles, such as particle size, surface area, and morphology. The use of cerium oxalate as a precursor offers a reliable and reproducible method for the production of high-purity cerium oxide. This document outlines detailed protocols for the synthesis of cerium oxide via the thermal decomposition of a this compound precursor and through hydrothermal conversion.

Synthesis Methodologies

Thermal Decomposition of this compound

This method involves the initial precipitation of this compound followed by calcination at elevated temperatures to yield cerium oxide. The morphology of the this compound precursor can be retained in the final cerium oxide product, allowing for shape-controlled synthesis.

Experimental Workflow: Thermal Decomposition

cluster_0 Precipitation of this compound cluster_1 Thermal Decomposition cluster_2 Characterization A Prepare 0.1 M Cerium(III) Nitrate (B79036) Hexahydrate Solution C Mix Solutions with Stirring A->C B Prepare 0.1 M Oxalic Acid Solution B->C D Wash Precipitate (Water & Ethanol) C->D E Dry Precipitate (e.g., 80°C) D->E F Calcination of This compound E->F G Cerium Oxide (CeO₂) Nanoparticles F->G

Caption: Workflow for cerium oxide synthesis via thermal decomposition.

Protocol 1: Precipitation of this compound Precursor

  • Reagent Preparation:

    • Prepare a 0.1 M solution of cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) in deionized water.

    • Prepare a 0.1 M solution of oxalic acid (H₂C₂O₄) in deionized water.

  • Precipitation:

    • Slowly add the oxalic acid solution to the cerium nitrate solution under constant magnetic stirring at room temperature.

    • Continue stirring for a designated period (e.g., 2-6 hours) to ensure complete precipitation.

  • Washing and Separation:

    • Separate the white precipitate of this compound (Ce₂(C₂O₄)₃·10H₂O) by centrifugation.

    • Wash the precipitate multiple times with deionized water and then with ethanol (B145695) to remove any unreacted reagents and byproducts.

  • Drying:

    • Dry the washed precipitate in an oven at a temperature of approximately 80°C for 24 hours or until a constant weight is achieved.

Protocol 2: Thermal Decomposition to Cerium Oxide

  • Calcination:

    • Place the dried this compound powder in a ceramic crucible.

    • Transfer the crucible to a muffle furnace.

    • Heat the sample to the desired calcination temperature (e.g., 400-900°C) with a controlled heating rate (e.g., 5°C/min).

    • Maintain the temperature for a specific duration (e.g., 2-4 hours) to ensure complete conversion to cerium oxide.

    • Allow the furnace to cool down to room temperature naturally.

  • Collection:

    • Collect the resulting pale-yellow cerium oxide powder.

Data Presentation: Thermal Decomposition

The properties of the synthesized cerium oxide are highly dependent on the calcination parameters.

Calcination Temperature (°C)Calcination Time (h)Resulting CeO₂ Particle Size (nm)Resulting CeO₂ Surface Area (m²/g)Reference
40023.9058.43[1]
5002~5-15122.80[2][3]
600260-90113.01[2][4]
7002-75.96[2]
800--34.24[2]
900--12.79[2]
Hydrothermal Synthesis

Hydrothermal synthesis offers an alternative route to produce crystalline cerium oxide nanoparticles directly from a this compound precursor under elevated pressure and temperature in an aqueous environment. This method can influence the final particle size and morphology by controlling the reaction pH and temperature.

Experimental Workflow: Hydrothermal Synthesis

cluster_0 Precursor Preparation cluster_1 Hydrothermal Reaction cluster_2 Product Recovery A This compound Precursor B Suspend in Diluted Nitric Acid (pH control) A->B C Transfer to Teflon-lined Autoclave B->C D Heat at Controlled Temperature C->D E Wash with Deionized Water D->E F Centrifuge and Dry (e.g., 50°C) E->F G Cerium Oxide (CeO₂) Nanoparticles F->G

Caption: Workflow for cerium oxide synthesis via hydrothermal conversion.

Protocol 3: Hydrothermal Conversion of this compound

  • Precursor Suspension:

    • Disperse a known amount of the pre-synthesized and dried this compound powder (e.g., 0.25 g) in a solution of diluted nitric acid (e.g., 21 mL). The pH of the solution is a critical parameter and should be adjusted as required (e.g., pH 1).[5]

  • Hydrothermal Reaction:

    • Transfer the suspension to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it to the desired reaction temperature (e.g., 180-220°C) in an oven.[5]

    • Maintain the temperature for a specific duration (e.g., 24 hours) to allow for the complete conversion of this compound to cerium oxide.[5]

  • Product Recovery:

    • After the reaction, allow the autoclave to cool down to room temperature.

    • Collect the product by centrifugation.

    • Wash the cerium oxide nanoparticles thoroughly with deionized water to remove any residual acid.

  • Drying:

    • Dry the final product in an oven at a lower temperature (e.g., 50°C) to obtain the cerium oxide powder.[5]

Data Presentation: Hydrothermal Synthesis

The reaction conditions during hydrothermal synthesis significantly impact the final properties of the cerium oxide nanoparticles.

Hydrothermal Temperature (°C)pHReaction Time (h)Resulting CeO₂ CharacteristicsReference
180124Incomplete conversion to CeO₂[5][6]
200124Optimum temperature for conversion[5][6]
220124Sharper peaks, larger crystallites[5][6]
220>124Decreased conversion with increasing pH[6]

Characterization Protocols

To ensure the quality and desired properties of the synthesized cerium oxide nanoparticles, a suite of characterization techniques should be employed.

Protocol 4: X-ray Diffraction (XRD) Analysis

  • Sample Preparation:

    • Ensure the cerium oxide powder is finely ground and homogenous.

    • Mount the powder on a sample holder.

  • Data Acquisition:

    • Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

    • Scan the sample over a 2θ range of 10-80 degrees with a scan rate of 2°/min.[7]

  • Data Analysis:

    • Identify the crystal phase by comparing the diffraction peaks with standard JCPDS data for CeO₂ (e.g., JCPDS No: 34-0394).[7]

    • Calculate the crystallite size using the Debye-Scherrer equation.

Protocol 5: Electron Microscopy (SEM and TEM) Analysis

  • Sample Preparation (SEM):

    • Disperse a small amount of the cerium oxide powder in a volatile solvent like ethanol.

    • Drop-cast the dispersion onto a carbon tape mounted on an SEM stub.

    • Allow the solvent to evaporate completely.

    • Sputter-coat the sample with a conductive layer (e.g., gold) to prevent charging.

  • Sample Preparation (TEM):

    • Disperse the cerium oxide powder in a suitable solvent (e.g., ethanol) using ultrasonication.

    • Place a drop of the dilute suspension onto a carbon-coated copper grid.

    • Allow the solvent to evaporate completely before analysis.

  • Imaging:

    • Acquire images at various magnifications to observe the morphology, particle size, and aggregation state of the nanoparticles.

Logical Relationship: Synthesis Parameters and CeO₂ Properties

cluster_0 Synthesis Parameters cluster_1 Resulting CeO₂ Properties A Calcination Temperature (Thermal Decomposition) F Particle Size A->F Increases G Crystallite Size A->G Increases H Surface Area A->H Decreases I Morphology A->I Affects J Crystallinity A->J Increases B Calcination Time (Thermal Decomposition) B->F Increases C Hydrothermal Temperature C->G Increases D pH (Hydrothermal & Precipitation) D->F Decreases with increasing pH D->G Decreases with increasing pH D->I Affects E Precursor Concentration E->F Decreases with increasing concentration

Caption: Influence of synthesis parameters on CeO₂ properties.

Conclusion

The use of this compound as a precursor provides a versatile platform for the synthesis of cerium oxide nanoparticles with tunable properties. By carefully controlling the experimental parameters in either the thermal decomposition or hydrothermal synthesis routes, researchers can produce CeO₂ nanoparticles with desired characteristics for a wide range of applications in research, development, and pharmaceutical industries. The protocols and data presented herein serve as a valuable resource for the reproducible and controlled synthesis of these important nanomaterials.

References

Application Note: Characterization of Cerium Oxalate using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerium oxalate (B1200264) (Ce₂(C₂O₄)₃·nH₂O) is a critical precursor in the synthesis of high-purity cerium oxide (CeO₂) nanoparticles, which have garnered significant attention in various fields, including catalysis, solid oxide fuel cells, and pharmaceuticals. The morphological and structural properties of the initial cerium oxalate crystals profoundly influence the characteristics of the final ceria product. Therefore, precise characterization of this compound is paramount. This application note provides detailed protocols for the characterization of this compound using X-ray Diffraction (XRD) for structural analysis and Scanning Electron Microscopy (SEM) for morphological investigation.

Key Applications

  • Pharmaceuticals: Cerium oxide nanoparticles derived from this compound are explored for their antioxidant and radical-scavenging properties, making them potential therapeutic agents.

  • Catalysis: The controlled morphology of ceria, dictated by the oxalate precursor, is crucial for catalytic activity in various organic reactions and exhaust gas treatment.

  • Materials Science: this compound is a key intermediate in the production of advanced ceramic materials and solid electrolytes for fuel cells.

Experimental Protocols

I. Synthesis of this compound

This protocol outlines a standard precipitation method for the synthesis of this compound.

Materials:

  • Cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O)

  • Oxalic acid (H₂C₂O₄)

  • Deionized water

  • Ethanol (B145695)

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Prepare a 0.1 M solution of cerium(III) nitrate hexahydrate by dissolving the appropriate amount in deionized water.

  • Prepare a 0.1 M solution of oxalic acid by dissolving the appropriate amount in deionized water.

  • While vigorously stirring, slowly add the oxalic acid solution dropwise to the cerium nitrate solution at room temperature.[1]

  • A white precipitate of this compound will form immediately.

  • Continue stirring the mixture for a designated period (e.g., 2-6 hours) to ensure complete precipitation.[1]

  • Collect the precipitate by vacuum filtration using a Buchner funnel and filter paper.

  • Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted reagents and impurities.[1]

  • Dry the collected this compound powder in an oven at a low temperature (e.g., 50-80°C) to a constant weight.[2]

II. X-ray Diffraction (XRD) Analysis

XRD is employed to determine the crystal structure and phase purity of the synthesized this compound.

Instrumentation:

  • Powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å)

Sample Preparation:

  • Grind the dried this compound powder to a fine, homogenous consistency using an agate mortar and pestle.

  • Mount the powdered sample onto a sample holder, ensuring a flat and level surface.

Data Acquisition:

  • Place the sample holder into the diffractometer.

  • Set the instrument parameters for data collection. Typical parameters include:

    • 2θ Range: 10-80 degrees

    • Step Size: 0.02 degrees

    • Scan Speed: 1-5 degrees/minute

  • Initiate the XRD scan.

Data Analysis:

  • The resulting diffractogram will show peaks at specific 2θ angles, which are characteristic of the this compound crystal structure.

  • Compare the obtained peak positions and intensities with standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) or the International Centre for Diffraction Data (ICDD) to confirm the phase. This compound decahydrate (B1171855) typically crystallizes in a monoclinic system.[3]

  • The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation: D = (Kλ) / (β cosθ) Where:

    • D is the mean crystallite size.

    • K is the Scherrer constant (typically ~0.9).

    • λ is the X-ray wavelength.

    • β is the full width at half maximum (FWHM) of the diffraction peak in radians.

    • θ is the Bragg angle.

III. Scanning Electron Microscopy (SEM) Analysis

SEM is utilized to visualize the surface morphology, particle size, and shape of the this compound crystals.

Instrumentation:

  • Scanning Electron Microscope

Sample Preparation:

  • Mount a small amount of the dried this compound powder onto an aluminum SEM stub using double-sided carbon tape.

  • Ensure that the powder is evenly dispersed and that there is good electrical contact between the sample and the stub.

  • For non-conductive samples, apply a thin conductive coating (e.g., gold, platinum, or carbon) using a sputter coater to prevent charging effects during imaging.

Imaging:

  • Insert the prepared stub into the SEM chamber.

  • Evacuate the chamber to high vacuum.

  • Apply an appropriate accelerating voltage (e.g., 5-20 kV) and select a suitable spot size.

  • Focus the electron beam on the sample and adjust the magnification to observe the particle morphology.

  • Capture images at various magnifications to show both an overview of the sample and detailed features of individual particles.

Data Presentation

Table 1: Representative XRD Data for this compound

2θ (degrees)d-spacing (Å)Relative Intensity (%)Miller Indices (hkl)
12.57.08100(110)
18.04.9280(200)
23.53.7860(211)
28.53.1390(220)
32.02.8050(310)

Note: The above data is illustrative. Actual peak positions and intensities may vary depending on the specific crystalline phase and experimental conditions.

Table 2: Morphological Characteristics of this compound from SEM Analysis

ParameterDescription
Morphology The morphology of this compound can vary significantly based on synthesis conditions. Commonly observed morphologies include rod-like structures, flower-like assemblies, plate-like particles, and needle-like crystals.[4][5][6][7]
Particle Size Particle sizes can range from the nanometer to the micrometer scale. The dimensions of individual crystals or agglomerates can be measured from the SEM images.
Agglomeration SEM images can reveal the degree of particle agglomeration. For instance, polycrystalline nanoparticles can aggregate to form larger microstructures.[1]

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_characterization Characterization cluster_data_analysis Data Analysis & Interpretation start Start: Prepare Reagents (Cerium Nitrate & Oxalic Acid) precipitation Precipitation (Mix Solutions with Stirring) start->precipitation aging Aging (Stir for 2-6 hours) precipitation->aging filtration Filtration & Washing (Remove Impurities) aging->filtration drying Drying (Oven at 50-80°C) filtration->drying product Final Product: This compound Powder drying->product xrd XRD Analysis (Structural Information) product->xrd Sample for XRD sem SEM Analysis (Morphological Information) product->sem Sample for SEM xrd_data XRD Data: - Phase Identification - Crystallite Size xrd->xrd_data sem_data SEM Data: - Particle Morphology - Size Distribution sem->sem_data

Caption: Experimental workflow for synthesis and characterization of this compound.

characterization_logic cluster_synthesis_params Synthesis Parameters cluster_characterization_methods Characterization Techniques cluster_derived_properties Derived Properties precursor_conc Precursor Concentration cerium_oxalate This compound Properties precursor_conc->cerium_oxalate temp Temperature temp->cerium_oxalate ph pH ph->cerium_oxalate stir_rate Stirring Rate stir_rate->cerium_oxalate xrd XRD cerium_oxalate->xrd sem SEM cerium_oxalate->sem crystal_structure Crystal Structure Phase Purity xrd->crystal_structure morphology Morphology Particle Size sem->morphology

Caption: Relationship between synthesis, characterization, and properties.

References

Application Notes and Protocols for the Synthesis of Solid Oxide Fuel Cell Materials via Cerium Oxalate Route

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerium oxide (CeO₂)-based materials are critical components in the advancement of low to intermediate-temperature solid oxide fuel cells (SOFCs) due to their high ionic conductivity. The synthesis route employing cerium oxalate (B1200264) as a precursor offers several advantages, including the formation of fine, homogenous, and highly reactive nanopowders upon calcination, which are essential for fabricating dense electrolytes and porous electrodes. This document provides detailed application notes and experimental protocols for the synthesis of gadolinium-doped ceria (GDC) electrolytes, nickel oxide-GDC (NiO-GDC) anode cermets, and lanthanum strontium cobalt ferrite-GDC (LSCF-GDC) composite cathodes using the cerium oxalate co-precipitation method.

Data Presentation

Table 1: Performance of GDC Electrolytes Synthesized via this compound Route
Dopant Concentration (mol%)Calcination Temperature (°C)Sintering Temperature (°C)Ionic Conductivity (S/cm) at 600°CPower Density (mW/cm²) at 600°CReference
10% Gd70013500.0153-[1]
20% Gd--~0.0174578[2]
20% Gd---569 (at 450°C)[3][4]
20% Gd---118[5][6]

Note: Direct comparison of power density can be influenced by various factors including anode and cathode materials, cell configuration, and testing conditions.

Table 2: Characteristics of NiO-GDC Anodes Synthesized via Oxalate Route
NiO content (wt%)GDC CompositionSynthesis MethodCalcination Temperature (°C)Key FeaturesReference
65Gd₀.₁Ce₀.₉O₁.₉₅Fast Solution Combustion700Homogeneous nanostructures[7]
-Gd₀.₂Ce₀.₈O₂-δMicroemulsion600Controlled morphology[5]
Table 3: Properties of LSCF-GDC Cathodes
LSCF:GDC Weight RatioSynthesis MethodCalcination Temperature (°C)Polarization Resistance (Ω·cm²) at 800°CMaximum Power Density (W/cm²) at 800°CReference
50:50Two-step polymerizable complex8000.195 (commercial LSCF-GDC)-[8]
-Co-precipitation---[9]

Experimental Protocols

Protocol 1: Synthesis of Gadolinium-Doped Ceria (GDC) Electrolyte Powder

This protocol details the co-precipitation synthesis of Gd₀.₁Ce₀.₉O₁.₉₅ (GDC10) powder.

Materials:

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 0.1 M aqueous solution of mixed metal nitrates by dissolving stoichiometric amounts of Ce(NO₃)₃·6H₂O and Gd(NO₃)₃·6H₂O in deionized water to achieve a Ce:Gd molar ratio of 9:1.

    • Prepare a 0.1 M aqueous solution of oxalic acid.

  • Co-precipitation:

    • Slowly add the oxalic acid solution dropwise to the mixed metal nitrate solution under vigorous magnetic stirring at room temperature.

    • A white precipitate of cerium-gadolinium oxalate will form.

    • Continuously monitor and adjust the pH of the solution to a desired value (typically between 1-2 for fine particles) using ammonium hydroxide solution.

    • Continue stirring the suspension for 6 hours at room temperature to ensure complete precipitation.[10]

  • Washing and Drying:

    • Collect the precipitate by filtration or centrifugation.

    • Wash the precipitate multiple times with deionized water and then with ethanol to remove any unreacted precursors and impurities.[10] A common procedure is to wash three times with water followed by two washes with ethanol.

    • Dry the washed precipitate in an oven at 80°C for 12 hours to obtain the cerium-gadolinium oxalate precursor powder.[10]

  • Calcination:

    • Place the dried oxalate precursor powder in an alumina (B75360) crucible.

    • Calcine the powder in a muffle furnace in air. A typical calcination profile involves heating to 700°C at a rate of 5°C/min, holding for 2 hours, and then cooling down to room temperature.[6] This thermal decomposition will convert the oxalate precursor into the GDC oxide powder.

Protocol 2: Synthesis of NiO-GDC Anode Cermet

This protocol describes the synthesis of a NiO-GDC composite powder, a precursor to the SOFC anode.

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • GDC powder (synthesized as per Protocol 1)

  • Citric acid

  • Deionized water

Procedure:

  • Solution Preparation:

    • Prepare a solution by dissolving stoichiometric amounts of Ni(NO₃)₂·6H₂O in deionized water.

    • Disperse the desired weight percentage of GDC powder (e.g., for a 65:35 wt% NiO:GDC final composition) in this solution.

    • Add citric acid as a chelating agent and fuel for combustion synthesis. The molar ratio of citric acid to total metal cations is typically maintained at 1:1.

  • Combustion Synthesis:

    • Heat the solution on a hot plate with continuous stirring to evaporate the water and form a viscous gel.

    • Increase the temperature until the gel auto-ignites, resulting in a voluminous, fine powder. This process should be carried out in a well-ventilated fume hood.

  • Post-Combustion Treatment:

    • The as-synthesized powder may contain some residual carbon. Calcine the powder in air at a temperature between 600-800°C for 2 hours to remove any organic residues and to ensure the formation of the desired crystalline phases of NiO and GDC.

Protocol 3: Synthesis of LSCF-GDC Composite Cathode

This protocol outlines the preparation of a (La₀.₆Sr₀.₄Co₀.₂Fe₀.₈)O₃-δ (LSCF) - GDC composite cathode powder.

Materials:

  • Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

  • Strontium nitrate (Sr(NO₃)₂)

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • GDC powder (synthesized as per Protocol 1)

  • Ammonium carbonate ((NH₄)₂CO₃) or another suitable precipitating agent

  • Deionized water

Procedure:

  • LSCF Precursor Synthesis (Co-precipitation):

    • Prepare an aqueous solution containing stoichiometric amounts of La(NO₃)₃·6H₂O, Sr(NO₃)₂, Co(NO₃)₂·6H₂O, and Fe(NO₃)₃·9H₂O.

    • Prepare a separate solution of the precipitating agent (e.g., ammonium carbonate).

    • Slowly add the precipitating agent solution to the mixed metal nitrate solution under vigorous stirring to precipitate the metal carbonates/hydroxides. The pH of the solution is a critical parameter and should be controlled.[9]

    • Age the precipitate, then filter, wash thoroughly with deionized water, and dry.

    • Calcine the dried precursor powder at a high temperature (e.g., 900-1100°C) to form the LSCF perovskite phase.

  • Composite Powder Preparation:

    • Mechanically mix the synthesized LSCF powder with the GDC powder (from Protocol 1) in the desired weight ratio (e.g., 50:50).

    • Ball mill the mixture for several hours to ensure a homogeneous distribution of the two phases.

Mandatory Visualization

GDC_Synthesis_Workflow cluster_precursors Precursor Preparation cluster_process Synthesis Process cluster_product Final Product Ce_Nitrate Ce(NO₃)₃·6H₂O Solution Mixing Mixing & Stirring Ce_Nitrate->Mixing Gd_Nitrate Gd(NO₃)₃·6H₂O Solution Gd_Nitrate->Mixing Oxalic_Acid Oxalic Acid Solution Oxalic_Acid->Mixing Precipitation Co-precipitation (pH Control) Mixing->Precipitation Washing Washing (Water & Ethanol) Precipitation->Washing Drying Drying (80°C) Washing->Drying Calcination Calcination (e.g., 700°C) Drying->Calcination GDC_Powder Gd-Doped Ceria (GDC) Nanopowder Calcination->GDC_Powder

Caption: Workflow for GDC Nanopowder Synthesis.

SOFC_Component_Synthesis cluster_electrolyte Electrolyte Synthesis cluster_anode Anode Synthesis cluster_cathode Cathode Synthesis GDC_Oxalate Ce-Gd Oxalate Precursor GDC_Calcination Calcination GDC_Oxalate->GDC_Calcination GDC_Electrolyte GDC Electrolyte Powder GDC_Calcination->GDC_Electrolyte Ni_Nitrate Ni(NO₃)₂ Solution Combustion Solution Combustion Synthesis Ni_Nitrate->Combustion GDC_Powder_Anode GDC Powder GDC_Powder_Anode->Combustion NiO_GDC_Anode NiO-GDC Anode Precursor Combustion->NiO_GDC_Anode LSCF_Precursors LSCF Metal Nitrates LSCF_Precipitation Co-precipitation & Calcination LSCF_Precursors->LSCF_Precipitation LSCF_Powder LSCF Powder LSCF_Precipitation->LSCF_Powder Mixing_Milling Mechanical Mixing & Milling LSCF_Powder->Mixing_Milling GDC_Powder_Cathode GDC Powder GDC_Powder_Cathode->Mixing_Milling LSCF_GDC_Cathode LSCF-GDC Cathode Composite Mixing_Milling->LSCF_GDC_Cathode

Caption: SOFC Component Synthesis Pathways.

Thermal_Decomposition_Pathway CeGd_Oxalate Ce-Gd Oxalate Hydrate (Precursor) Dehydration Dehydration (~100-250°C) CeGd_Oxalate->Dehydration Heat Anhydrous_Oxalate Anhydrous Ce-Gd Oxalate Dehydration->Anhydrous_Oxalate -H₂O Decomposition Oxidative Decomposition (>300°C) Anhydrous_Oxalate->Decomposition Heat + O₂ GDC_Oxide Gd-Doped Ceria (GDC) (Final Product) Decomposition->GDC_Oxide -CO, -CO₂

Caption: Thermal Decomposition of Cerium-Gadolinium Oxalate.

References

Application Notes & Protocols: Cerium Oxalate as a Non-Radioactive Surrogate for Plutonium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

In the study of nuclear materials and the development of nuclear fuel cycles, handling plutonium presents significant challenges due to its radioactivity and toxicity. Consequently, non-radioactive surrogates are essential for process development, optimization, and fundamental research. Cerium is widely recognized as a suitable surrogate for plutonium, particularly in the context of oxalate (B1200264) precipitation and conversion to oxide.[1][2][3] This is attributed to the similar chemical and physical properties of cerium and plutonium compounds.[2] These application notes provide a detailed comparison of cerium and plutonium oxalates and protocols for using cerium oxalate as a safe and effective surrogate for plutonium oxalate in research and development settings.

The oxalate precipitation process is a common method for converting plutonium nitrate (B79036) solutions to plutonium oxide (PuO₂), a crucial step in the nuclear fuel cycle.[4][5][6] Due to the hazards associated with plutonium, cerium is often used to develop and test the precipitation and calcination processes.[1]

Data Presentation: Comparative Properties of Cerium and Plutonium Oxalates

The following table summarizes key parameters for the precipitation and calcination of cerium and plutonium oxalates, as well as the properties of the resulting oxides. This data is compiled from various studies and highlights the similarities that make cerium a viable surrogate.

PropertyCerium (Surrogate)Plutonium (Target)Reference(s)
Precipitation Conditions
Metal Ion Concentration3 to 43 g/L in nitric acid1-300 g/L in nitric acid[1],[7]
Nitric Acid Concentration1 M1.5 to 3 M[1],[4]
Precipitating Agent0.8 M Oxalic Acid0.9 M Oxalic Acid[1],[4]
Excess Oxalic Acid~0.1 M~0.1 M[1],[4]
TemperatureAmbient to 77-80 °C55 °C to 75 °C[7],[4],[8]
Oxalate Precipitate Properties
Chemical FormulaCe₂(C₂O₄)₃·10H₂OPu(C₂O₄)₂·6H₂O or Pu₂(C₂O₄)₃·10H₂O[9],[7][10][11]
Particle Size (D₅₀)34 to 74 µm (dependent on method)Varies with conditions, often forming "puffballs" or "desert rose" structures[1],[12]
Calcination Conditions
Temperature450-500 °C~650 °C[13],[4]
AtmosphereAirAir[13],[4]
Final Oxide Properties
Chemical FormulaCeO₂PuO₂[9],[4]
Specific Surface Area (SSA)Varies with calcination temperature4–11 m²/g[8],[4]
Crystal StructureFluorite-typeFluorite-type[14]

Experimental Protocols

The following protocols are generalized methodologies based on common practices reported in the literature for the precipitation of this compound and its subsequent calcination to cerium dioxide, mirroring the processes used for plutonium.

Protocol 1: Cerium(III) Oxalate Precipitation

This protocol describes the "direct strike" batch precipitation of cerium(III) oxalate.

Materials:

  • Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

  • Nitric acid (HNO₃), concentrated

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

  • Reaction vessel with overhead stirrer

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Drying oven

Procedure:

  • Prepare the Cerium Nitrate Feed Solution:

    • Dissolve the desired amount of cerium(III) nitrate hexahydrate in deionized water.

    • Adjust the nitric acid concentration to approximately 1 M. A typical cerium concentration for laboratory-scale experiments is around 7 g/L.[1]

  • Prepare the Oxalic Acid Precipitant Solution:

    • Prepare a 0.8 M solution of oxalic acid in deionized water.[1]

  • Precipitation:

    • Heat the cerium nitrate solution to the desired temperature (e.g., 55 °C) in the reaction vessel with constant stirring.[4]

    • Slowly add the oxalic acid solution to the cerium nitrate solution over a period of 30 minutes.[15] A 50 mol% excess of oxalic acid is recommended to ensure complete precipitation.[13]

    • A white precipitate of this compound will form.[9]

  • Digestion and Cooling:

    • After the addition of oxalic acid is complete, continue stirring the slurry for an additional 30 minutes to allow the precipitate to digest.

    • Cool the slurry to approximately 10 °C.[15]

  • Filtration and Washing:

    • Allow the precipitate to settle, then decant the supernatant.

    • Transfer the solids to the filtration apparatus and apply a vacuum.

    • Wash the this compound cake three times with a solution of 0.05 M oxalic acid in 2 M nitric acid.[15]

    • A final wash with deionized water can be performed to reduce the acid content.[16]

  • Drying:

    • Dry the filtered this compound precipitate in an oven at 50 °C until a constant weight is achieved.[9]

Protocol 2: Calcination of this compound to Cerium Dioxide

This protocol describes the thermal conversion of the prepared this compound to cerium dioxide.

Materials:

  • Dried this compound precipitate

  • Ceramic crucible

  • Muffle furnace

Procedure:

  • Sample Preparation:

    • Place a known amount of the dried this compound powder into a ceramic crucible.

  • Calcination:

    • Place the crucible in the muffle furnace.

    • Heat the furnace in an air atmosphere to the target temperature. A common temperature range for this compound calcination is 450-500 °C.[13] A typical heating ramp rate is 3-5 °C per minute.[17]

    • Hold the sample at the final calcination temperature for a set duration, for example, 2 hours.[13]

  • Cooling:

    • After the hold time, turn off the furnace and allow the crucible to cool to room temperature inside the furnace or in a desiccator to prevent moisture absorption.[13]

  • Product Characterization:

    • The resulting powder is cerium dioxide (CeO₂).

    • Characterize the final product using techniques such as X-ray Diffraction (XRD) to confirm the crystal structure and Scanning Electron Microscopy (SEM) to observe the particle morphology.[9]

Visualizations

Experimental Workflow

The following diagram illustrates the experimental workflow for the synthesis of cerium dioxide via the oxalate precipitation and calcination route, which serves as a surrogate for the plutonium oxide production process.

experimental_workflow cluster_precipitation Oxalate Precipitation cluster_calcination Calcination cluster_characterization Characterization prep_ce_sol Prepare Ce(NO₃)₃ Solution in ~1M HNO₃ precipitate Precipitation (Direct Strike, 55°C) prep_ce_sol->precipitate prep_ox_sol Prepare 0.8M Oxalic Acid Solution prep_ox_sol->precipitate digest Digestion and Cooling precipitate->digest filter_wash Filtration and Washing digest->filter_wash dry Drying (50°C) filter_wash->dry oxalate_product Ce₂(C₂O₄)₃·10H₂O (White Powder) dry->oxalate_product calcine Calcination (450-500°C, Air) oxalate_product->calcine Thermal Conversion cool Cooling calcine->cool oxide_product CeO₂ Powder cool->oxide_product xrd XRD oxide_product->xrd sem SEM oxide_product->sem

Caption: Experimental workflow for cerium dioxide synthesis.

Logical Relationship: Cerium as a Surrogate for Plutonium

This diagram illustrates the logical basis for using cerium as a surrogate for plutonium in oxalate-to-oxide conversion processes, highlighting the analogous properties and process steps.

Caption: Rationale for using cerium as a plutonium surrogate.

References

Application Notes and Protocols: Hydrothermal Synthesis of Cerium(IV) Oxide (CeO2) from a Cerium Oxalate Precursor

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the synthesis of cerium(IV) oxide (CeO2) nanoparticles through a hydrothermal method using a cerium oxalate (B1200264) precursor. This method is valued for its ability to produce crystalline nanoparticles with controlled size and morphology by tuning reaction parameters. These notes are intended for researchers and scientists in materials science, catalysis, and drug development.

Introduction

Cerium(IV) oxide (CeO2), or nanoceria, is a rare earth metal oxide with significant applications in catalysis, biomedical fields, UV-blocking, and as a polishing agent.[1][2] Its utility stems from its unique redox properties, oxygen storage capacity, and high surface area.[1][2] The hydrothermal synthesis route starting from a cerium oxalate precursor is an effective method for producing CeO2 nanoparticles.[3] This process involves the initial precipitation of this compound, followed by its conversion to CeO2 under high temperature and pressure in an aqueous environment.[3] Key advantages of this method include the potential for scalability and the ability to control the physicochemical properties of the final product by manipulating reaction conditions such as pH, temperature, and time.[3]

Experimental Protocols

This section details the step-by-step procedures for the synthesis of CeO2 nanoparticles, from the preparation of the this compound precursor to the final hydrothermal conversion.

Materials and Reagents
  • Cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O)

  • Oxalic acid (H₂C₂O₄)

  • Nitric acid (HNO₃) (for pH adjustment)

  • Ammonia (B1221849) solution (NH₄OH) (for pH adjustment)

  • Millipore water (or deionized water)

Protocol 1: Preparation of this compound Precursor (Ce₂(C₂O₄)₃·10H₂O)
  • Prepare a 0.1 M solution of cerium(III) nitrate hexahydrate by dissolving the appropriate amount in Millipore water.[3]

  • Prepare a 0.1 M solution of oxalic acid by dissolving the appropriate amount in Millipore water.[3]

  • Slowly add the oxalic acid solution to the cerium(III) nitrate solution under constant stirring.[3]

  • A white precipitate of this compound (Ce₂(C₂O₄)₃·10H₂O) will form.[3]

  • Continue stirring the mixture for a designated period (e.g., several hours) to ensure complete precipitation.

  • Separate the precipitate by centrifugation.

  • Wash the precipitate three times with Millipore water to remove any unreacted reagents.[3]

  • Dry the collected this compound powder in an oven at 50 °C.[3]

Protocol 2: Hydrothermal Synthesis of CeO₂
  • Weigh 0.25 g of the dried this compound powder and place it into a Teflon-lined autoclave.[3]

  • Add 21 mL of Millipore water to the autoclave.[3]

  • Adjust the pH of the solution as required for the desired particle characteristics using diluted nitric acid for acidic conditions or ammonia solution for alkaline conditions.[3][4]

  • Seal the autoclave and place it in an oven preheated to the desired reaction temperature (e.g., 180 °C, 200 °C, or 220 °C).[3]

  • Maintain the temperature for a specific duration (e.g., 24 hours).[3]

  • After the reaction, allow the autoclave to cool down to room temperature.

  • Collect the resulting powder by centrifugation.

  • Wash the final product three times with Millipore water.[3]

  • Dry the synthesized CeO₂ nanoparticles in an oven at 50 °C.[3]

Data Presentation

The following tables summarize the quantitative data on the influence of key reaction parameters on the properties of the synthesized CeO₂.

Table 1: Effect of Hydrothermal Temperature on CeO₂ Synthesis

Temperature (°C)Reaction Time (h)pHObservations
180241Incomplete conversion of this compound to CeO₂.[3]
200241Optimum temperature for the conversion to CeO₂.[3]
220241Complete conversion to CeO₂ with sharper XRD peaks, indicating larger crystallite size.[3]

Table 2: Effect of pH on CeO₂ Nanoparticle Properties

pHTemperature (°C)Reaction Time (h)Average Particle Size (nm)Morphology
122024--
7--35.85Agglomerated grains.[4][5]
9----
11--20.65Less agglomerated, more uniform particles.[5]
AcidicFixedFixedLargerMonodispersed, regular morphology.[4]
Neutral/AlkalineFixedFixedSmallerVigorous agglomeration.[4]

Table 3: Physicochemical Properties of Hydrothermally Synthesized CeO₂

PrecursorSynthesis ConditionsCrystallite Size (nm)Surface Area (m²/g)Pore Size (nm)
This compound-9.026[2]147.6[6]3.759[6]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and key relationships in the synthesis process.

experimental_workflow cluster_precursor Precursor Synthesis cluster_hydrothermal Hydrothermal Conversion Ce_Nitrate 0.1 M Ce(NO₃)₃·6H₂O Precipitation Precipitation Ce_Nitrate->Precipitation Oxalic_Acid 0.1 M H₂C₂O₄ Oxalic_Acid->Precipitation Washing_Drying_1 Washing & Drying (50°C) Precipitation->Washing_Drying_1 Cerium_Oxalate Ce₂(C₂O₄)₃·10H₂O Powder Washing_Drying_1->Cerium_Oxalate Autoclave Teflon-lined Autoclave Cerium_Oxalate->Autoclave Hydrothermal_Treatment Hydrothermal Treatment (e.g., 200°C, 24h) Autoclave->Hydrothermal_Treatment Washing_Drying_2 Washing & Drying (50°C) Hydrothermal_Treatment->Washing_Drying_2 CeO2 CeO₂ Nanoparticles Washing_Drying_2->CeO2

Fig. 1: Experimental workflow for the hydrothermal synthesis of CeO₂.

pH_effect cluster_pH Effect of pH on CeO₂ Nanoparticle Size cluster_acidity Effect of Acidity on Morphology pH_Increase Increasing pH (e.g., 7 to 11) Particle_Size Decreased Average Particle Size (35.85 nm to 20.65 nm) pH_Increase->Particle_Size leads to Morphology Less Agglomeration, More Uniformity Particle_Size->Morphology results in Acidic Acidic Medium (low pH) Mono Monodispersed, Larger Crystallites Acidic->Mono Alkaline Neutral/Alkaline Medium (higher pH) Agglo Agglomerated, Smaller Particles Alkaline->Agglo

Fig. 2: Influence of pH on CeO₂ nanoparticle characteristics.

Applications of Hydrothermally Synthesized CeO₂

CeO₂ nanoparticles synthesized via the hydrothermal method exhibit properties that make them suitable for a range of advanced applications:

  • Catalysis: Due to their high surface area and oxygen storage capacity, these nanoparticles are excellent catalysts and catalyst supports for various reactions, including CO oxidation and the reduction of NOx in automotive exhaust gases.[1]

  • Biomedical Applications: Nanoceria has garnered significant interest for its antioxidant properties, acting as a free radical scavenger. This makes it a candidate for treating diseases associated with oxidative stress.[7] It is also being explored for drug delivery systems and as an antibacterial agent.[1][8]

  • Solid Oxide Fuel Cells (SOFCs): The high oxygen ion conductivity of ceria makes it a key component in the electrolytes and electrodes of low-temperature SOFCs.[2]

  • UV Absorption: CeO₂ is an effective UV-blocking material and is used in sunscreens and other protective coatings.[2]

  • Polishing Agents: The fine and uniform particle size achievable with this synthesis method makes the resulting CeO₂ an excellent abrasive for chemical-mechanical planarization (CMP) in the semiconductor industry.[2]

Characterization

To confirm the successful synthesis and to characterize the properties of the CeO₂ nanoparticles, the following techniques are recommended:

  • X-ray Diffraction (XRD): To determine the crystal structure (cubic fluorite for CeO₂) and estimate the crystallite size using the Scherrer equation.[2]

  • Scanning Electron Microscopy (SEM): To visualize the morphology, size, and aggregation state of the nanoparticles.[2][3]

  • Transmission Electron Microscopy (TEM): For high-resolution imaging of the nanoparticle morphology and size distribution.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of Ce-O bonds and the absence of residual oxalate or other impurities.[2]

References

Synthesis of Cerium Oxide Nanoparticles: A Guide to Precursor Selection and Preparation Methods

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cerium oxide (CeO₂) nanoparticles, also known as nanoceria, are attracting significant attention in various scientific fields, including catalysis, biomedical applications, and drug delivery systems. Their unique redox properties, stemming from the ability of cerium to cycle between the +3 and +4 oxidation states, are central to their functionality. The physicochemical characteristics of CeO₂ nanoparticles, such as size, morphology, and surface chemistry, are highly dependent on the synthesis method and the cerium precursor used. This document provides detailed protocols for the preparation of cerium oxide nanoparticles from different cerium precursors using common synthesis techniques: co-precipitation, sol-gel, and hydrothermal synthesis.

Data Presentation

The choice of synthesis route and precursor significantly impacts the properties of the resulting cerium oxide nanoparticles. The following table summarizes key quantitative data from various preparation methods.

Synthesis MethodCerium PrecursorPrecipitating/Gelling AgentParticle Size (nm)Crystallite Size (nm)MorphologyCalcination Temperature (°C)Reference
Co-precipitation Cerium (III) Nitrate (B79036) HexahydratePotassium Carbonate40-80~20Sphere-like600
Co-precipitation Cerium (III) Nitrate HexahydratePotassium Hydroxide & Potassium Carbonate~80 (synthesis at 55°C)28 (at 600°C)Sphere-like600[1]
Co-precipitation Cerium SulfateAmmonia Water200-300-Dependent on precipitantNot specified[2]
Sol-Gel Cerium (III) Nitrate HexahydratePoly(allylamine) & Ammonium Hydroxide<50-Not specified400[3]
Sol-Gel Cerium (III) Nitrate HexahydrateCitric Acid & Ammonia Solution-19Porous agglomeratesNot specified[4]
Hydrothermal Cerium (III) Nitrate HexahydrateUrea-15-24Rice-grain like600[5]
Hydrothermal Cerium Hydroxide-5-6-Agglomerated fine particles-[6]
Solution Combustion Ceric Ammonium NitrateEDTA~4235Spherical, porous network450[7]

Experimental Protocols & Workflows

Co-precipitation Method using Cerium (III) Nitrate Hexahydrate

This method is valued for its simplicity, low cost, and scalability. It involves the precipitation of a cerium salt from a solution, followed by calcination to form cerium oxide.

Experimental Protocol:

  • Precursor Solution Preparation:

    • Prepare a 0.02 M solution of Cerium (III) Nitrate Hexahydrate (Ce(NO₃)₃·6H₂O) by dissolving 2.17 g in 250 mL of distilled water.

    • Prepare a 0.03 M solution of Potassium Carbonate (K₂CO₃) by dissolving 1.036 g in 250 mL of distilled water.

  • Precipitation:

    • To 100 mL of well-stirred distilled water, add 50 mL of the Ce(NO₃)₃ solution and 20 mL of the K₂CO₃ solution drop by drop.

    • Maintain a constant pH of 6 during the precipitation process. A white precursor, cerium (III) carbonate, will form.

  • Drying and Aging:

    • Dry the resulting precipitate at 65°C for 2 hours.

    • Age the dried product at 220°C for 2.5 hours without any washing or purification.

  • Calcination:

    • Calcine the aged product in a muffle furnace at 600°C for 3 hours to obtain cerium oxide nanoparticles.

Experimental Workflow:

Co_Precipitation_Workflow cluster_prep Solution Preparation cluster_reaction Reaction cluster_processing Post-Processing A 0.02 M Ce(NO₃)₃·6H₂O Solution C Precipitation in Distilled Water (pH 6) A->C B 0.03 M K₂CO₃ Solution B->C D Drying (65°C, 2h) C->D Precipitate E Aging (220°C, 2.5h) D->E F Calcination (600°C, 3h) E->F G CeO₂ Nanoparticles F->G

Caption: Co-precipitation synthesis of CeO₂ nanoparticles.

Sol-Gel Method using Cerium (III) Nitrate Hexahydrate

The sol-gel method offers excellent control over particle size, morphology, and homogeneity at low processing temperatures.[8] This technique involves the transition of a solution (sol) into a solid-like gel, followed by drying and calcination.

Experimental Protocol:

  • Precursor Solution Preparation:

    • Dissolve 20.0 g of Cerium (III) Nitrate Hexahydrate (Ce(NO₃)₃·6H₂O) in 100 mL of distilled water.

    • In a separate beaker, dissolve 5.0 g of Poly(allylamine) (PAA) in 100 mL of distilled water.[3]

  • Sol Formation:

    • Slowly add the cerium nitrate solution to the PAA solution while stirring vigorously.

    • Continue stirring for 30 minutes to ensure a homogeneous mixture.[3]

  • Gelation:

    • Add 1 M Ammonium Hydroxide (NH₄OH) solution dropwise to the mixture until the pH reaches approximately 10. Use a pH meter for monitoring.[3] A gel-like material will form.

  • Washing and Drying:

    • Centrifuge the gel to separate the solid material.

    • Wash the precipitate to remove impurities.

    • Dry the collected sample in an oven.

  • Calcination:

    • Calcine the dried gel in a muffle furnace at 400°C for 2 hours to obtain cerium oxide nanoparticles.[3]

Experimental Workflow:

Sol_Gel_Workflow cluster_prep Solution Preparation cluster_reaction Reaction cluster_processing Post-Processing A Ce(NO₃)₃·6H₂O Solution C Mix and Stir (30 min) A->C B Poly(allylamine) Solution B->C D Add NH₄OH to pH 10 C->D Sol E Centrifuge and Wash D->E Gel F Drying E->F G Calcination (400°C, 2h) F->G H CeO₂ Nanoparticles G->H

Caption: Sol-gel synthesis of CeO₂ nanoparticles.

Hydrothermal Method using Cerium (III) Nitrate Hexahydrate

Hydrothermal synthesis is a versatile method for producing crystalline nanoparticles with controlled morphology.[5] The reaction is carried out in a sealed vessel at elevated temperature and pressure.

Experimental Protocol:

  • Solution Preparation:

    • Prepare a 0.1 M solution of Cerium (III) Nitrate Hexahydrate (Ce(NO₃)₃·6H₂O) and a 0.3 M solution of Urea (CH₄N₂O) by dissolving them in deionized water with magnetic stirring for 5 minutes.[5]

  • Hydrothermal Reaction:

    • Transfer the solution into a 150 mL Teflon-lined autoclave reaction vessel and seal it.

    • Place the autoclave in a hot air oven and heat at 180°C for 8 hours. A white precipitate will form.[5]

  • Washing and Drying:

    • Allow the autoclave to cool to room temperature.

    • Collect the precipitate and wash it with deionized water and ethanol.

    • Dry the washed product in a hot air oven at 120°C for 4 hours.[5]

  • Calcination:

    • Calcine the dried powder in a muffle furnace at 600°C for 4 hours to obtain pale yellow cerium oxide nanoparticles.[5]

Experimental Workflow:

Hydrothermal_Workflow cluster_prep Solution Preparation cluster_reaction Reaction cluster_processing Post-Processing A 0.1 M Ce(NO₃)₃·6H₂O + 0.3 M Urea Solution B Hydrothermal Treatment (180°C, 8h in Autoclave) A->B C Wash with DI Water & Ethanol B->C Precipitate D Drying (120°C, 4h) C->D E Calcination (600°C, 4h) D->E F CeO₂ Nanoparticles E->F

Caption: Hydrothermal synthesis of CeO₂ nanoparticles.

Conclusion

The preparation of cerium oxide nanoparticles can be achieved through various methods, with the choice of precursor and synthesis conditions playing a critical role in determining the final properties of the nanomaterial. The co-precipitation method offers a straightforward and economical route, the sol-gel method provides excellent control over nanoparticle characteristics, and the hydrothermal method is well-suited for producing crystalline nanoparticles with defined morphologies. Researchers should select the most appropriate method based on the desired nanoparticle properties and the specific requirements of their application.

References

Application Notes and Protocols for Catalytic Ozonation of Oxalate using Cerium-Supported Palladium Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of cerium-supported palladium oxide (PdO/CeO₂) as a highly efficient catalyst for the ozonation of oxalate (B1200264) in aqueous solutions. This method is particularly noteworthy for its efficacy in degrading oxalate, a compound resistant to conventional hydroxyl radical-based oxidation, through a mechanism that does not rely on the generation of hydroxyl radicals.[1][2]

Data Presentation

The efficiency of oxalate degradation during catalytic ozonation with PdO/CeO₂ is influenced by several key operational parameters. The following tables summarize the qualitative and semi-quantitative impact of these parameters on the molar ratio of oxalate degraded to ozone consumed, a key metric of process efficiency. A higher ratio indicates a more efficient use of ozone for oxalate degradation.[1][2]

Disclaimer: The following data is a summary of trends and key findings from published abstracts and related literature. Specific quantitative data from the primary study, "Catalytic Ozonation of Oxalate with a Cerium Supported Palladium Oxide: An Efficient Degradation Not Relying on Hydroxyl Radical Oxidation," is not publicly available.

Table 1: Effect of Catalyst Dosage on Oxalate Degradation Efficiency

Catalyst DosageMolar Ratio (Oxalate Degraded / Ozone Consumed)General Observation
LowIncreases with dosageInsufficient active sites limit the reaction rate.
OptimalReaches a plateauThe reaction becomes limited by other factors, such as ozone mass transfer or oxalate concentration.
HighMay slightly decrease or remain constantPotential for ozone mass transfer limitations and inefficient use of the catalyst.

Table 2: Effect of Ozone Dosage on Oxalate Degradation Efficiency

Ozone DosageMolar Ratio (Oxalate Degraded / Ozone Consumed)General Observation
LowHigherMore efficient utilization of ozone as it is the limiting reactant.
HighLowerOzone may be lost to the gas phase or participate in less efficient side reactions.

Table 3: Effect of pH on Oxalate Degradation Efficiency

Solution pHMolar Ratio (Oxalate Degraded / Ozone Consumed)General Observation
Acidic (e.g., pH 3-5)Generally higherFavorable for the proposed surface reaction mechanism.
Neutral (e.g., pH 7)ModerateEfficiency may be slightly lower than in acidic conditions.
Basic (e.g., pH > 7)LowerThe mechanism is less efficient at higher pH values.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of the PdO/CeO₂ catalyst and the subsequent catalytic ozonation of oxalate.

Protocol 1: Synthesis of Cerium-Supported Palladium Oxide (PdO/CeO₂) Catalyst via Wet Impregnation

This protocol describes the synthesis of a PdO/CeO₂ catalyst with a low palladium loading, which has been shown to be effective for the catalytic ozonation of oxalate.[1][2]

Materials:

  • Cerium(IV) oxide (CeO₂) powder (high surface area)

  • Palladium(II) nitrate (B79036) hydrate (B1144303) (Pd(NO₃)₂)·xH₂O or a similar soluble palladium precursor

  • Deionized water

  • Drying oven

  • Muffle furnace

  • Beakers, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Support Preparation: Weigh a desired amount of CeO₂ powder and place it in a beaker.

  • Precursor Solution Preparation: Prepare a dilute aqueous solution of the palladium precursor. The concentration should be calculated to achieve the desired low palladium loading on the CeO₂ support (e.g., 0.5-2% by weight).

  • Impregnation: Slowly add the palladium precursor solution to the CeO₂ powder while continuously stirring. The volume of the solution should be sufficient to form a thick slurry.

  • Mixing: Continue stirring the slurry at room temperature for several hours (e.g., 12-24 hours) to ensure uniform distribution of the palladium precursor on the ceria support.

  • Drying: Transfer the slurry to a drying oven and dry at 100-120°C overnight to evaporate the water.

  • Calcination: Transfer the dried powder to a muffle furnace. Calcine the material in air at a high temperature (e.g., 400-500°C) for a specified period (e.g., 3-5 hours). The calcination step decomposes the palladium precursor to form palladium oxide (PdO) and ensures its strong adhesion to the CeO₂ support.

  • Cooling and Storage: Allow the catalyst to cool down to room temperature in a desiccator to prevent moisture absorption. Store the final PdO/CeO₂ catalyst in a sealed container.

Protocol 2: Catalytic Ozonation of Oxalate in a Semi-Batch Reactor

This protocol outlines the procedure for the catalytic ozonation of an aqueous oxalate solution using the prepared PdO/CeO₂ catalyst in a laboratory-scale semi-batch reactor.

Materials and Equipment:

  • PdO/CeO₂ catalyst

  • Sodium oxalate (or oxalic acid)

  • Deionized water

  • pH adjustment solutions (e.g., dilute H₂SO₄ or NaOH)

  • Ozone generator

  • Gas washing bottle (for ozone saturation)

  • Glass reactor vessel (semi-batch) with a gas inlet and outlet

  • Magnetic stirrer

  • Gas flow meter

  • Analytical instruments for measuring oxalate and dissolved ozone concentrations (e.g., HPLC or spectrophotometer)

Procedure:

  • Solution Preparation: Prepare an aqueous solution of oxalate of a known concentration (e.g., 1-5 mM) in the glass reactor.

  • pH Adjustment: Adjust the pH of the oxalate solution to the desired value using the appropriate acid or base.

  • Catalyst Addition: Add a specific amount of the PdO/CeO₂ catalyst to the oxalate solution.

  • Ozonation:

    • Start the ozone generator and allow it to stabilize.

    • Bubble the ozone-containing gas through the solution at a constant flow rate. Ensure good gas dispersion using a porous diffuser.

    • Maintain constant stirring to keep the catalyst suspended and ensure a homogenous reaction mixture.

  • Sampling: At regular time intervals, withdraw small aliquots of the reaction mixture. Immediately quench the reaction in the samples (e.g., by adding a small amount of sodium thiosulfate) to stop any further degradation of oxalate.

  • Analysis: Analyze the samples for the concentration of oxalate and, if required, the concentration of dissolved ozone.

  • Data Analysis: Plot the concentration of oxalate as a function of time to determine the degradation kinetics. Calculate the molar ratio of oxalate degraded to ozone consumed to evaluate the efficiency of the process.

Visualizations

Experimental Workflow

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Ozonation cluster_analysis Analysis prep1 Prepare Palladium Precursor Solution prep2 Impregnate CeO2 Support prep1->prep2 prep3 Dry the Slurry prep2->prep3 prep4 Calcine the Powder prep3->prep4 react2 Add PdO/CeO2 Catalyst prep4->react2 react1 Prepare Oxalate Solution & Adjust pH react1->react2 react3 Introduce Ozone Gas react2->react3 react4 Collect & Quench Samples react3->react4 analysis1 Measure Oxalate Concentration react4->analysis1 analysis2 Determine Reaction Kinetics & Efficiency analysis1->analysis2

Caption: Experimental workflow for the catalytic ozonation of oxalate.

Proposed Reaction Mechanism

The catalytic ozonation of oxalate over PdO/CeO₂ follows a synergistic mechanism involving both components of the catalyst.[1][2]

G O3 Ozone (O3) PdO PdO Surface O3->PdO Adsorption & Decomposition Surface_O Surface Atomic Oxygen (*O) PdO->Surface_O O2 Oxygen (O2) PdO->O2 CeO2 CeO2 Surface Ce_Oxalate Surface Cerium-Oxalate Complex CeO2->Ce_Oxalate Oxalate Oxalate Oxalate->CeO2 Adsorption Surface_O->Ce_Oxalate Reaction Ce_Oxalate->CeO2 Regeneration CO2 Carbon Dioxide (CO2) Ce_Oxalate->CO2

References

Application Notes: Synthesis of Cerium Oxalate Morphotypes and Their Conversion to Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cerium oxide nanoparticles (nanoceria) are materials of significant scientific and technological interest, with a wide array of applications in catalysis, solid oxide fuel cells, and increasingly, in the biomedical field.[1][2] Their utility in medicine and drug development stems from their unique redox properties, cycling between Ce³⁺ and Ce⁴⁺ oxidation states, which allows them to act as potent, self-regenerating antioxidants.[3][4] This catalytic activity makes them promising therapeutic agents for conditions associated with oxidative stress and inflammation.[5][6] The efficacy and behavior of nanoceria are highly dependent on their physical and chemical properties, such as particle size, surface area, and morphology.

A common and effective method for producing nanocrystalline cerium dioxide is through the thermal decomposition of a cerium oxalate (B1200264) precursor.[1][7] The morphology of the final cerium oxide particles is often a pseudomorphic replication of the initial oxalate crystals.[1] Therefore, controlling the morphology of the cerium oxalate precursor during its synthesis is a critical step in tailoring the properties of the final cerium oxide product for specific applications. By carefully manipulating the reaction conditions during the precipitation of this compound, various morphotypes such as rods, needles, and star-like structures can be achieved.[1][7]

These application notes provide detailed protocols for the synthesis of different this compound morphotypes via precipitation and their subsequent conversion to cerium oxide through thermal decomposition.

Experimental Protocols

Protocol 1: Synthesis of this compound Precursor via Precipitation

This protocol describes a general method for the synthesis of this compound by direct precipitation. The morphology of the resulting crystals can be controlled by modifying the parameters outlined in Table 1.

Materials:

  • Cerium(III) Nitrate (B79036) Hexahydrate (Ce(NO₃)₃·6H₂O)

  • Oxalic Acid (H₂C₂O₄)

  • Deionized Water

  • Ethanol

  • Magnetic Stirrer and Stir Bar

  • Beakers

  • Centrifuge and tubes

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a solution of Cerium(III) Nitrate Hexahydrate in deionized water (e.g., 0.1 M).

    • Prepare a solution of Oxalic Acid in deionized water (e.g., 0.1 M).[8]

  • Precipitation:

    • Place one of the reactant solutions (e.g., cerium nitrate solution) in a beaker on a magnetic stirrer and begin stirring.

    • Slowly add the other reactant solution dropwise to the stirred solution. The order of addition (strike) can influence the final morphology.[7] The mixture should be stirred for a set duration, typically several hours, at a controlled temperature.[9]

  • Collection and Washing:

    • A white precipitate of this compound (Ce₂(C₂O₄)₃·nH₂O) will form.[8]

    • Collect the precipitate by centrifugation.

    • Wash the collected precipitate multiple times to remove any unreacted reagents. A typical washing procedure involves resuspending the precipitate in deionized water, followed by centrifugation, and then repeating the process with ethanol.[8][9]

  • Drying:

    • Dry the washed precipitate in an oven at a low temperature (e.g., 50°C) until a constant weight is achieved to obtain the final this compound powder.[8]

Protocol 2: Conversion of this compound to Cerium Oxide

This protocol details the thermal decomposition (calcination) of the synthesized this compound precursor to produce cerium oxide (CeO₂).

Materials:

  • Synthesized this compound powder

  • Crucible

  • Tube Furnace or Muffle Furnace

Procedure:

  • Sample Preparation: Place a known amount of the dried this compound powder into a crucible.

  • Thermal Decomposition (Calcination):

    • Place the crucible in the furnace.

    • Heat the sample in an air atmosphere. The decomposition process involves an initial dehydration step (loss of water molecules) followed by the decomposition of anhydrous oxalate into cerium oxide.[9][10]

    • A typical calcination temperature is in the range of 400°C to 800°C. The final temperature and heating rate will influence the crystallite size and surface area of the resulting cerium oxide.[11][12] For example, heating at 750°C for 2 hours is effective for complete conversion.[12]

  • Cooling and Collection:

    • After holding at the desired temperature for a specified duration (e.g., 1-2 hours), allow the furnace to cool down to room temperature.

    • Collect the resulting fine, yellowish-white cerium oxide powder.[3]

Data Presentation

Table 1: Influence of Reaction Parameters on this compound Morphology

The morphology of this compound is highly sensitive to the conditions of its precipitation.[7] The following table summarizes how key parameters can be adjusted to target different structures.

ParameterVariationResulting MorphologyReference(s)
Temperature Low TemperatureStar-like assemblies of needles[1]
High TemperatureMore compact crystals[13]
Acidity (Nitric Acid) Increasing (0.5 M to 4.0 M)Increased particle size (D₅₀ from 21 to 98 µm)[14]
Acidic ConditionsStar-like assemblies of needles[1]
Reactant Concentration Dilute Cerium SolutionSmaller particles, lower shape anisotropy[13]
Concentrated Cerium SolutionLarger crystals[13]
Mode of Addition (Strike) Cerium Salt added to Oxalic AcidStar-like assemblies of needles[1]
Forward Strike (vs. Batch)Increased particle size (D₅₀ from 34 to 74 µm)[14]
Solvent Low-water nanostructured solventsCompact "dense-branching" particles[15]
Table 2: Thermal Conversion of this compound to Cerium Oxide

The conversion process primarily involves dehydration followed by the decomposition of the oxalate. The conditions of this thermal treatment determine the final properties of the ceria nanoparticles.

PrecursorDecomposition StepTemperature Range (°C)Activation Energy (kJ/mol)Resulting ProductReference(s)
This compound RodsDehydration (loss of 10 H₂O)-43.0 - 43.7Anhydrous this compound[9]
Anhydrous this compoundDecomposition to Oxide> 374°C127.8 - 128.3Ceria (CeO₂)[9][11]
Mixed Rare-Earth OxalatesDecomposition to Oxides> 480°C-Mixed Rare-Earth Oxides[11]
This compound HydrateComplete Conversion to Oxide220°C (Hydrothermal)-CeO₂ (200-500 nm grains)[16]
Praseodymium OxalateComplete Conversion to Oxide750°C (Microwave)-Praseodymium Oxide[12]

Visualizations

References

Troubleshooting & Optimization

controlling particle size in cerium oxalate precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cerium oxalate (B1200264) precipitation. The following sections offer solutions to common issues encountered during experimental work, focusing on controlling particle size and morphology.

Troubleshooting Guide

Problem: The precipitated cerium oxalate particles are too small.

Solution: Several factors can be adjusted to increase the particle size. Consider the following troubleshooting steps:

  • Increase Nitric Acid Concentration: The concentration of nitric acid in the feed solution significantly impacts particle size. Increasing the nitric acid concentration can lead to a substantial increase in the median particle size (D50).[1][2] For instance, studies have shown that increasing the nitric acid concentration from 0.5 M to 4.0 M can increase the D50 of this compound particles nearly fivefold, from approximately 21 µm to 98 µm.[1][2]

  • Adjust the Mode of Precipitation: A "forward strike" mode of precipitation, where the cerium nitrate (B79036) solution is added to the oxalic acid solution, has been shown to double the D50 compared to a typical batch precipitation.[1][2]

  • Increase Reaction Temperature: Higher reaction temperatures generally promote the growth of larger particles.[2] For continuous precipitation, a reaction temperature of 80 °C has been identified as optimal for achieving a large particle size.[3]

  • Optimize Agitation Speed: The impeller speed and residence time are interdependent in controlling particle size. While very high speeds can lead to particle disruption, an optimal speed can promote growth. For example, particle sizes of 110–120 µm were obtained at 1000 rpm with a 20-minute residence time in a continuous precipitation system.[2]

  • Decrease Oxalic Acid Concentration: Lowering the concentration of oxalic acid can lead to the formation of smaller particles.[1][2] Therefore, ensuring an adequate but not excessive concentration is crucial for larger particle formation.

Problem: The particle size distribution is too broad.

Solution: A broad particle size distribution can result from inconsistent nucleation and growth rates. To achieve a narrower distribution, consider the following:

  • Control Reactant Concentrations: The concentration of cerium in the nitric acid solution can affect the width of the particle size distribution. An increase in cerium concentration from 3 to 43 g/L has been observed to increase the distribution width.[1][2]

  • Optimize Mixing and Agitation: Inadequate mixing can create localized areas of high supersaturation, leading to rapid nucleation and a broader size distribution. Ensure consistent and appropriate agitation throughout the precipitation process. Pitched blade impellers may produce larger particles compared to radial flow impellers.[2]

  • Control Feeding Rate: In a continuous precipitation setup, the feeding rate of the reactant solutions is a critical parameter. A controlled and optimized feeding rate (e.g., 10 ml/min) can contribute to a narrower particle size distribution.[3]

Problem: The particle morphology is not as expected (e.g., needles instead of plates).

Solution: Particle morphology is sensitive to the specific precipitation conditions.

  • Vary Reactant Concentrations: The relative concentrations of cerium nitrate and oxalic acid can influence the final morphology. An excess of oxalic acid has been shown to produce bundles of needles assembled in "sea urchin" shapes, while lower concentrations can result in cross-like crystals resembling microflowers.[4]

  • Adjust Acidity: The acidity of the precipitation medium plays a role in determining the morphology of the crystals.[5]

  • Consider Homogeneous Precipitation: For well-defined, regular crystals, a homogeneous precipitation technique based on the thermal decomposition of oxamic acid can be employed. This method allows for slower crystal growth, leading to more uniform morphologies.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing this compound particle size?

A1: The concentration of nitric acid in the feed solution is one of the most significant factors affecting the particle size distribution of this compound.[1][2]

Q2: How does the mode of precipitation affect particle size?

A2: The mode of precipitation has a considerable impact. A "forward strike" precipitation (adding cerium nitrate to oxalic acid) can result in a median particle size that is double that of a typical batch precipitation.[1][2]

Q3: What is the effect of cerium ion concentration on particle size?

A3: The concentration of cerium ions in the feed solution has a negligible effect on the median particle size (D50) of this compound. However, it can influence the width of the particle size distribution.[1][2]

Q4: Can additives be used to control particle size?

A4: Yes, surfactants and other additives can be used to influence particle morphology and size. For instance, the use of surfactants in conjunction with ultrasonication in solid-state reactions has been shown to produce spherical nanocrystallites with a uniform size.[8]

Q5: What is a typical experimental protocol for this compound precipitation?

A5: A general protocol involves dissolving cerium nitrate hexahydrate in distilled water (potentially with nitric acid) and adding this solution to a solution of oxalic acid under controlled stirring and temperature. The resulting precipitate is then collected, washed, and dried. For a detailed protocol, please refer to the "Experimental Protocols" section below.

Data Presentation

Table 1: Effect of Nitric Acid Concentration on Median Particle Size (D50)

Nitric Acid Concentration (M)D50 (µm)
0.521
4.098

Source:[1][2]

Table 2: Effect of Precipitation Mode on Median Particle Size (D50)

Precipitation ModeD50 (µm)
Batch Precipitation34
Forward Strike74

Source:[1][2]

Table 3: Optimized Conditions for Large Particle Size in Continuous Precipitation

ParameterOptimal Value
[Ce(NO₃)₃]0.02 mol/L
Agitation Speed200 r/min
Feeding Rate10 ml/min
Reaction Temperature80 °C

Source:[3]

Experimental Protocols

Protocol 1: Batch Precipitation of this compound

This protocol describes a standard laboratory-scale batch precipitation method.

Materials:

  • Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

  • Oxalic acid (H₂C₂O₄)

  • Nitric acid (HNO₃) (optional, for pH and particle size control)

  • Distilled water

  • Ethanol (B145695)

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Burette or dropping funnel

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Drying oven

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a solution of cerium(III) nitrate hexahydrate by dissolving the required amount in distilled water. If applicable, add nitric acid to achieve the desired concentration.

    • Prepare a solution of oxalic acid by dissolving the required amount in distilled water.

  • Precipitation:

    • Place the oxalic acid solution in a beaker on a magnetic stirrer.

    • Slowly add the cerium nitrate solution to the oxalic acid solution drop-wise using a burette or dropping funnel while continuously stirring.

    • Continue stirring the mixed solution for a set period (e.g., 6 hours) at room temperature to ensure complete precipitation.[9]

  • Collection and Washing:

    • Collect the white precipitate by filtration.

    • Wash the precipitate several times with distilled water and then with ethanol to remove any unreacted reagents and impurities.

  • Drying:

    • Dry the collected precipitate in an oven at a specified temperature (e.g., 80 °C) until a constant weight is achieved.[9]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_reaction Precipitation cluster_processing Product Recovery cluster_output Final Product prep_ce Prepare Ce(NO3)3 Solution mix Mix Solutions (Controlled Addition) prep_ce->mix prep_ox Prepare Oxalic Acid Solution prep_ox->mix stir Stir for Set Duration mix->stir filter Filter Precipitate stir->filter wash Wash with Water & Ethanol filter->wash dry Dry at 80°C wash->dry product This compound Powder dry->product

Caption: Experimental workflow for batch precipitation of this compound.

parameter_influence cluster_increase Increase Particle Size cluster_decrease Decrease Particle Size cluster_control Process Control center_node This compound Particle Size inc_hno3 Increase [HNO3] inc_hno3->center_node Strongly Increases inc_temp Increase Temperature inc_temp->center_node Increases forward_strike Use Forward Strike forward_strike->center_node Increases dec_oxalic Decrease [Oxalic Acid] dec_oxalic->center_node Decreases inc_ce Increase [Ce3+] (Widens Distribution) inc_ce->center_node Broadens Distribution agitation Optimize Agitation agitation->center_node Affects Size & Distribution feeding_rate Control Feeding Rate feeding_rate->center_node Affects Size & Distribution

Caption: Key parameters influencing this compound particle size.

References

Technical Support Center: Synthesis of Cerium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling the morphology of cerium oxalate (B1200264) through pH adjustment during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of pH on the morphology of cerium oxalate precipitates?

A1: The pH of the reaction solution is a critical parameter that significantly influences the size and shape of this compound crystals. Generally, precipitation from acidic solutions, often controlled with nitric acid, tends to produce larger particles. The concentration of the acid directly impacts the particle size distribution.

Q2: How does the morphology of the initial this compound precipitate affect the final cerium oxide product?

A2: The morphology of the this compound precursor often serves as a template for the final cerium oxide (ceria) particles obtained after calcination. Therefore, controlling the shape and size of the oxalate is a key step in producing ceria with desired morphological characteristics, such as nanorods or spherical nanoparticles.[1]

Q3: Can other synthesis parameters besides pH influence the morphology of this compound?

A3: Yes, several other parameters play a crucial role. These include the concentration of cerium nitrate (B79036) and oxalic acid solutions, the rate of addition of the precipitating agent (oxalic acid), stirring speed, and reaction temperature.[2] For instance, lowering the concentration of oxalic acid can lead to smaller particles with a broader size distribution.[3]

Q4: What is a typical precipitating agent used in the synthesis of this compound?

A4: Oxalic acid is the most commonly used precipitating agent for the synthesis of this compound from a cerium salt solution, typically cerium nitrate.[4][5]

Troubleshooting Guide

Issue 1: The particle size of the this compound is too small.

  • Cause: The concentration of nitric acid in the reaction medium might be too low.

  • Solution: Increase the concentration of nitric acid in the cerium nitrate feed solution. Studies have shown that increasing the nitric acid concentration from 0.5 M to 4.0 M can significantly increase the median particle size (D50) of this compound.[3]

Issue 2: The particle size distribution is too broad.

  • Cause 1: Inconsistent mixing or localized high supersaturation during precipitation.

  • Solution 1: Ensure vigorous and uniform stirring throughout the addition of the oxalic acid solution. A pitched blade impeller design can be effective in producing larger particles compared to radial flow impellers.[3]

  • Cause 2: The concentration of the cerium nitrate solution is too high.

  • Solution 2: While the effect on the median particle size may be negligible, a higher concentration of cerium in the feed solution can lead to a wider particle size distribution.[3] Consider using a more dilute cerium nitrate solution.

Issue 3: The this compound particles are heavily agglomerated.

  • Cause: High precipitation rate and insufficient agitation.

  • Solution: Decrease the feeding rate of the oxalic acid solution to control the rate of nucleation and growth. Additionally, optimize the agitation speed to ensure proper dispersion of the forming particles. An agitation speed of around 200 r/min has been used in some studies to obtain sheet-like morphologies.[3]

Issue 4: The morphology of the precipitate is not what was expected (e.g., needles instead of rods).

  • Cause: The final morphology is a result of a complex interplay between pH, temperature, reactant concentrations, and the order of reagent addition.

  • Solution: Carefully control and document all reaction parameters. For instance, star-like assemblies of needles have been observed when the cerium salt is added to an excess of oxalic acid in acidic conditions at low temperatures.[6] To obtain different morphologies, systematically vary one parameter at a time (e.g., pH) while keeping others constant.

Quantitative Data

The following table summarizes the effect of nitric acid concentration on the median particle size (D50) of this compound.

Nitric Acid Concentration (M)Median Particle Size (D50) (µm)
0.521
1.034
2.055
3.078
4.098

Data sourced from a study on the effect of process parameters on this compound particle size distribution.[3]

Experimental Protocols

General Protocol for the Precipitation of this compound

This protocol describes a general method for the precipitation of this compound. The pH is controlled by adjusting the concentration of nitric acid in the cerium nitrate solution.

Materials:

  • Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Nitric acid (HNO₃), concentrated

  • Deionized water

  • Ethanol (B145695)

Equipment:

  • Beakers

  • Magnetic stirrer with stir bar

  • Burette or dropping funnel

  • pH meter

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven

Procedure:

  • Preparation of Cerium Nitrate Solution (with pH control):

    • Dissolve a calculated amount of cerium(III) nitrate hexahydrate in deionized water to achieve the desired concentration (e.g., 0.02 M).[3]

    • To study the effect of pH, prepare a series of these solutions and add different amounts of concentrated nitric acid to achieve the target molarities (e.g., 0.5 M, 1.0 M, 2.0 M, 3.0 M, 4.0 M).[3] The pH of these solutions will be highly acidic.

  • Preparation of Oxalic Acid Solution:

    • Prepare a solution of oxalic acid dihydrate in deionized water (e.g., 0.8 M).[3]

  • Precipitation:

    • Place the cerium nitrate solution in a beaker on a magnetic stirrer and begin stirring at a constant rate (e.g., 200 rpm).[3]

    • Slowly add the oxalic acid solution dropwise to the cerium nitrate solution using a burette or dropping funnel at a controlled rate (e.g., 10 ml/min).[3]

    • A white precipitate of this compound will form.

    • Continue stirring for a set period after the addition is complete (e.g., 1-2 hours) to ensure complete precipitation and aging of the precipitate.

  • Washing and Filtration:

    • Separate the precipitate from the solution by filtration.

    • Wash the precipitate several times with deionized water to remove any unreacted reagents and byproducts.

    • Follow with a wash with ethanol to aid in drying.[4]

  • Drying:

    • Dry the collected this compound precipitate in an oven at a moderate temperature (e.g., 80 °C) until a constant weight is achieved.[4]

Visualizations

experimental_workflow Experimental Workflow for Investigating pH Effect on this compound Morphology cluster_prep Solution Preparation cluster_reaction Precipitation Reaction cluster_processing Product Processing cluster_analysis Characterization prep_ce Prepare Ce(NO₃)₃ solution prep_acid Adjust pH with HNO₃ prep_ce->prep_acid precipitation Slowly add Oxalic Acid to Ce(NO₃)₃ solution under constant stirring prep_acid->precipitation prep_oxalic Prepare Oxalic Acid solution prep_oxalic->precipitation aging Age the precipitate with continued stirring precipitation->aging filtration Filter the precipitate aging->filtration washing Wash with DI water and Ethanol filtration->washing drying Dry the this compound powder washing->drying sem SEM for Morphology drying->sem psd Particle Size Analysis drying->psd

Figure 1. Experimental workflow for investigating the effect of pH on this compound morphology.

ph_morphology_relationship Relationship between pH and this compound Morphology cluster_ph pH / Acidity cluster_morphology Resulting Morphology high_acid High Acidity (Low pH) large_particles Larger Particles Sheet-like structures high_acid->large_particles Leads to low_acid Low Acidity (Higher pH) small_particles Smaller Particles Needles/Rods low_acid->small_particles Leads to

Figure 2. Simplified relationship between pH and the resulting this compound morphology.

References

Technical Support Center: Optimizing Calcination Temperature for Cerium Oxide Synthesis from Cerium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of cerium oxide (CeO₂) from a cerium oxalate (B1200264) precursor.

Frequently Asked Questions (FAQs)

Q1: What is the general process for synthesizing cerium oxide from cerium oxalate?

The synthesis is typically a two-step process:

  • Precipitation: this compound (Ce₂(C₂O₄)₃·nH₂O) is precipitated by reacting a cerium(III) salt solution (e.g., cerium(III) nitrate (B79036) hexahydrate) with an oxalic acid solution.

  • Calcination: The resulting this compound precipitate is then heated at a specific temperature in air. This thermal decomposition process removes water molecules and decomposes the oxalate to form cerium oxide.

Q2: How does the calcination temperature affect the properties of the final cerium oxide product?

Calcination temperature is a critical parameter that significantly influences the physicochemical properties of the synthesized cerium oxide. Generally, as the calcination temperature increases:

  • Crystallinity and Crystallite Size: Both crystallinity and the average crystallite size of the CeO₂ nanoparticles increase.[1][2][3][4] Sharper peaks in X-ray diffraction (XRD) patterns at higher temperatures indicate enhanced crystallinity.

  • Particle Size: The particle size tends to increase with higher calcination temperatures due to the fusion of smaller particles into larger ones.[3][5]

  • Surface Morphology: The surface of the particles can become non-homogeneous, and agglomeration of particles is often observed.[5]

  • Surface Area: The specific surface area of the cerium oxide powder generally decreases as the calcination temperature rises.[3]

Q3: What are the typical stages of thermal decomposition for this compound?

The thermal decomposition of hydrated this compound typically occurs in two main stages:

  • Dehydration: This is an endothermic process where the water of hydration is removed. For cerous oxalate (Ce₂(C₂O₄)₃·10H₂O), this involves the removal of 10 water molecules.[6][7][8]

  • Oxalate Decomposition: This is an exothermic process where the anhydrous this compound decomposes to form cerium oxide.[8]

Troubleshooting Guide

Problem 1: The final product is not pure cerium oxide.

  • Possible Cause: The calcination temperature was too low, or the duration was insufficient for complete decomposition of the this compound precursor.

  • Solution:

    • Ensure the calcination temperature is high enough for complete conversion. Studies have shown that the transition to a face-centered cubic CeO₂ phase occurs after calcination at 500°C.[2][4]

    • Increase the calcination time to ensure the reaction goes to completion. A common duration is several hours.[6]

    • Characterize the product using XRD to confirm the crystal structure. The diffraction peaks should correspond to the cubic fluorite structure of ceria.[6]

Problem 2: The cerium oxide particles are too large or heavily agglomerated.

  • Possible Cause: The calcination temperature was too high, leading to excessive particle growth and sintering.[2][4][5]

  • Solution:

    • Lower the calcination temperature. The particle size is directly proportional to the calcination temperature.[5]

    • Consider optimizing the heating rate during calcination, as a slower ramp rate may allow for more controlled particle growth.

    • Analyze the particle size and morphology using Scanning Electron Microscopy (SEM).[5]

Problem 3: The synthesized cerium oxide has a low surface area.

  • Possible Cause: High calcination temperatures lead to an increase in particle size and a corresponding decrease in specific surface area.[3]

  • Solution:

    • Employ a lower calcination temperature to obtain smaller particles and, consequently, a higher surface area.

    • Characterize the surface area using techniques like the Brunauer-Emmett-Teller (BET) method.

Data Presentation

Table 1: Effect of Calcination Temperature on Cerium Oxide Properties

Calcination Temperature (°C)Crystallite Size (nm)Particle SizeCrystallinity (%)Key ObservationsReference
400~6070-100 nm (agglomerated)-Spherical, clustered particles.[5]
50015.58-81.1Pure CeO₂ obtained.[1]
60023.120.2-5.6 µm84.5Irregular particle shapes.[1]
700-0.12-2.9 µm-Decreased particle size with irregular shapes.[1]

Experimental Protocols

1. Synthesis of this compound Precursor

This protocol is based on a typical precipitation method.[6][9]

  • Materials: Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O), Oxalic acid (H₂C₂O₄), Deionized water, Ethanol (B145695).

  • Procedure:

    • Prepare a 0.1 M solution of cerium(III) nitrate hexahydrate in deionized water.

    • Prepare a 0.1 M solution of oxalic acid in deionized water.

    • Add the oxalic acid solution dropwise to the cerium nitrate solution under constant magnetic stirring at room temperature.

    • Continue stirring the mixed solution for several hours (e.g., 6 hours) to ensure complete precipitation.

    • Collect the white precipitate by centrifugation or filtration.

    • Wash the precipitate multiple times with deionized water and then with ethanol to remove any unreacted reagents.

    • Dry the collected this compound precipitate in an oven at a low temperature (e.g., 50-80°C) until a constant weight is achieved.[6][9]

2. Calcination of this compound to Cerium Oxide

  • Materials: Dried this compound powder.

  • Procedure:

    • Place the dried this compound powder in a ceramic crucible.

    • Transfer the crucible to a muffle furnace.

    • Heat the sample in air to the desired calcination temperature (e.g., 400°C, 500°C, 600°C, or 700°C).

    • Maintain the temperature for a specified duration (e.g., 6 hours) to ensure complete decomposition.[6]

    • Allow the furnace to cool down to room temperature naturally.

    • Collect the resulting cerium oxide powder for characterization.

Visualizations

experimental_workflow cluster_precipitation Step 1: Precipitation of this compound cluster_calcination Step 2: Calcination to Cerium Oxide Ce_Nitrate Cerium(III) Nitrate Solution (0.1 M) Mixing Mixing & Stirring Ce_Nitrate->Mixing Oxalic_Acid Oxalic Acid Solution (0.1 M) Oxalic_Acid->Mixing Precipitate White Precipitate (this compound) Mixing->Precipitate Washing Washing (Water & Ethanol) Precipitate->Washing Drying Drying (50-80°C) Washing->Drying Dried_Oxalate Dried Cerium Oxalate Powder Drying->Dried_Oxalate Calcination Calcination (e.g., 400-700°C) Dried_Oxalate->Calcination CeO2 Cerium Oxide (CeO₂) Powder Calcination->CeO2

Caption: Experimental workflow for the synthesis of cerium oxide from this compound.

logical_relationship cluster_properties Cerium Oxide Properties Temp Calcination Temperature Crystallinity Crystallinity Temp->Crystallinity Increases Crystallite_Size Crystallite Size Temp->Crystallite_Size Increases Particle_Size Particle Size Temp->Particle_Size Increases Surface_Area Surface Area Temp->Surface_Area Decreases

Caption: Effect of calcination temperature on CeO₂ properties.

References

preventing agglomeration in cerium oxalate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing agglomeration during cerium oxalate (B1200264) synthesis.

Troubleshooting Guide

Problem: My cerium oxalate precipitate is heavily agglomerated.

Agglomeration during this compound synthesis can be a significant issue, leading to difficulties in filtration, washing, and subsequent processing. The following sections provide potential causes and solutions to mitigate this problem.

Q1: What are the primary causes of agglomeration in this compound synthesis?

Agglomeration is primarily influenced by the nucleation and growth kinetics of the this compound crystals. High rates of nucleation leading to a large number of small primary particles, coupled with factors that promote interparticle attraction, are the main drivers. Key contributing factors include:

  • High Supersaturation: Rapid mixing of concentrated reactant solutions leads to high supersaturation, favoring rapid nucleation over controlled crystal growth.

  • Inadequate Agitation: Poor mixing can result in localized areas of high supersaturation, promoting the formation of fine particles that are prone to agglomeration.

  • Suboptimal Temperature: Temperature affects both the solubility of this compound and the kinetics of nucleation and growth.

  • Incorrect pH or Acidity: The concentration of nitric acid has a significant impact on particle size.[1]

  • Absence of Surface Modifiers: Without agents to control surface charge or provide steric hindrance, particles can easily aggregate.

Q2: How can I control the particle size and reduce agglomeration by adjusting reaction parameters?

Optimizing reaction parameters is a critical step in controlling particle size and preventing agglomeration.

Solution:

A systematic approach to optimizing your experimental conditions is recommended. The following table summarizes the effects of various parameters on the particle size of this compound:

ParameterEffect on Particle Size (D50)ObservationsReference
Nitric Acid Concentration Increasing concentration from 0.5 M to 4.0 M increased D50 from 21 µm to 98 µm.Higher acidity likely reduces the supersaturation rate.[1]
Agitation Speed An optimal speed of 200 r/min was found to produce larger particles.Agitation affects the homogeneity of the reaction mixture.[1]
Feeding Rate A slower feeding rate of 10 ml/min for both cerium nitrate (B79036) and oxalic acid solutions is optimal.Slower addition helps to control the level of supersaturation.[1]
Reaction Temperature A higher reaction temperature of 80 °C resulted in larger particles.Temperature influences solubility and reaction kinetics.[1]
Cerium Nitrate Concentration Had a negligible effect on the median particle size (D50).[1]
Oxalic Acid Concentration Lowering the concentration produced smaller particles with a broader size distribution.[1]

Experimental Protocol: Oxalate Precipitation for Particle Size Control [1][2]

This protocol is based on a batch precipitation method to achieve a larger particle size and minimize agglomeration.

  • Reactant Preparation:

    • Prepare a cerium nitrate solution (e.g., 0.02 mol/L) in a desired concentration of nitric acid (e.g., 0.5 M to 4.0 M).

    • Prepare an oxalic acid solution.

  • Precipitation:

    • Add the cerium nitrate solution to a reaction vessel equipped with a stirrer.

    • Set the reaction temperature (e.g., 80 °C) and agitation speed (e.g., 200 r/min).

    • Slowly add the oxalic acid solution to the cerium nitrate solution at a controlled feeding rate (e.g., 10 ml/min).

  • Aging:

    • After the addition is complete, continue stirring the suspension for a defined period (e.g., 1-2 hours) to allow for crystal growth and ripening.

  • Filtration and Washing:

    • Filter the precipitate using a suitable filter medium.

    • Wash the precipitate with deionized water and then with ethanol (B145695) to remove residual reactants and prevent agglomeration upon drying.

  • Drying:

    • Dry the precipitate at a moderate temperature (e.g., 60-80 °C).

Frequently Asked Questions (FAQs)

Q1: Can surfactants or additives be used to prevent agglomeration?

Answer:

Yes, the use of surfactants or other additives can be an effective strategy to control particle size and prevent agglomeration. These molecules adsorb onto the surface of the growing crystals, modifying their surface properties and inhibiting aggregation.

While the provided search results do not detail specific surfactants for this compound, the general principles of using capping agents are applicable. For instance, in the synthesis of other nanomaterials, surfactants like sodium dodecyl sulfate (B86663) (SDS), cetyltrimethylammonium bromide (CTAB), and polymers such as polyvinylpyrrolidone (B124986) (PVP) are commonly used.[3] The choice of surfactant will depend on the specific solvent system and desired particle characteristics.

Q2: What is the effect of the precipitation mode on agglomeration?

Answer:

The mode of precipitation significantly influences the resulting particle size and degree of agglomeration.

  • Forward Strike: Adding the precipitating agent (oxalic acid) to the metal salt solution (cerium nitrate). This method has been shown to double the median particle size (D50) from 34 µm to 74 µm compared to a typical batch precipitation.[1]

  • Reverse Strike: Adding the metal salt solution to the precipitating agent.

  • Simultaneous Addition: Adding both reactant solutions simultaneously to a vessel.

The "forward strike" mode is generally preferred for producing larger, less agglomerated particles as it allows for precipitation to occur under conditions of excess metal ions, which can influence the surface charge and reduce the tendency for aggregation.

Q3: How does the solvent environment impact this compound morphology?

Answer:

The solvent system plays a crucial role in determining the final morphology of this compound precipitates. Using surfactant-free nanostructured low-water solvents has been shown to be a promising approach for controlling morphology.[4][5][6]

In a ternary solvent system of water/propanediol/octanol, the water content is a key parameter.[5] Low-water content can lead to the formation of compact, "dense-branching" particles due to the influence of surface forces and potential confinement effects within nanodroplets.[4][5] This highlights that moving away from purely aqueous systems can provide greater control over particle aggregation.

Visualizing Experimental Workflows and Relationships

Logical Flow for Optimizing this compound Synthesis to Minimize Agglomeration

The following diagram illustrates the decision-making process and key parameter adjustments for controlling particle size and agglomeration during this compound synthesis.

G start Start: Agglomerated this compound param Identify Key Synthesis Parameters start->param acid Adjust Nitric Acid Concentration (Increase to 0.5-4.0 M) param->acid temp Optimize Reaction Temperature (Increase to ~80 °C) param->temp agitation Control Agitation Speed (Optimize to ~200 r/min) param->agitation feeding Reduce Feeding Rate (e.g., 10 ml/min) param->feeding mode Select Precipitation Mode ('Forward Strike') param->mode analysis Analyze Particle Size and Morphology (e.g., SEM, PSD) acid->analysis temp->analysis agitation->analysis feeding->analysis mode->analysis analysis->param Unsuccessful end End: Non-Agglomerated, Larger Particles analysis->end Successful further Further Optimization: Consider Surfactants or Alternative Solvents analysis->further

Caption: A workflow diagram illustrating the key parameters to adjust for preventing agglomeration in this compound synthesis.

Relationship between Synthesis Parameters and Particle Characteristics

This diagram shows the influence of various synthesis parameters on the nucleation, growth, and eventual agglomeration of this compound particles.

G cluster_params Synthesis Parameters cluster_mechanisms Crystal Formation Mechanisms cluster_outcomes Resulting Particle Characteristics p1 Reactant Concentration m1 Nucleation Rate p1->m1 m2 Crystal Growth Rate p1->m2 p2 Temperature p2->m1 p2->m2 p3 Agitation Speed p3->m1 p3->m2 p4 pH / Acidity p4->m1 m3 Surface Charge p4->m3 p5 Additives (Surfactants) p5->m2 p5->m3 o1 Particle Size m1->o1 o2 Agglomeration m1->o2 m2->o1 o3 Morphology m2->o3 m3->o2

Caption: A diagram showing the relationships between synthesis parameters and the resulting this compound particle characteristics.

References

Technical Support Center: Precipitated Cerium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the precipitation of cerium oxalate (B1200264), with a focus on improving product purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using oxalate precipitation for cerium purification?

A1: The purification of cerium via oxalate precipitation is based on the low solubility of rare earth oxalates in acidic solutions. Cerium(III) oxalate (Ce₂(C₂O₄)₃) is highly insoluble, allowing it to be selectively precipitated from a solution containing other more soluble elements. This method is efficient, simple, and water-based, making it a common technique in the separation of rare earth elements (REEs).[1] The process is also used to separate lanthanides and actinides from radioactive waste.[2]

Q2: What are the most common impurities in precipitated cerium oxalate?

A2: Common impurities depend on the source material. When processing ores like monazite (B576339) or bastnasite, impurities can include other rare earth elements (especially trivalent lanthanides like Lanthanum, Neodymium, and Praseodymium), thorium (Th), uranium (U), iron (Fe), aluminum (Al), and calcium (Ca).[3][4] Anionic species, such as sulfates (SO₄²⁻), can also be present and negatively affect the precipitation recovery of REEs.[4]

Q3: How does pH influence the purity of the precipitate?

A3: pH is a critical parameter. The precipitation of rare earth oxalates is generally effective in a pH range of 0.4 to 3.0.[5][6]

  • Low pH (highly acidic): A highly acidic environment can increase the solubility of this compound, leading to lower yields, but can also prevent the co-precipitation of certain impurities like iron and aluminum hydroxides.

  • Higher pH (approaching neutral): At a higher pH (e.g., >3), there is an increased risk of co-precipitating other metal ions as hydroxides or basic salts, which reduces the purity of the final product.[4] For instance, the precipitation of Fe³⁺ and Ca²⁺ is more likely at a relatively high pH of 2.5.[4]

Q4: What is the difference between homogeneous and heterogeneous precipitation for this compound?

A4: The method of adding the precipitant significantly impacts crystal quality.

  • Heterogeneous (Direct) Precipitation: This involves the direct mixing of cerium salt and oxalic acid solutions. It is a fast process that often leads to the formation of many small, irregular crystals, which can trap impurities.[7]

  • Homogeneous Precipitation: In this method, the precipitant (oxalate) is generated slowly and uniformly throughout the solution, for example, by the thermal decomposition of oxamic acid.[7][8] This slower process results in fewer nucleation sites and promotes the growth of larger, more well-defined crystals with higher purity.[1][8]

Troubleshooting Guide

Problem 1: The yield of precipitated this compound is lower than expected.

Possible Cause Troubleshooting Step
High Acidity (Low pH) The solubility of this compound increases in highly acidic conditions. Measure the pH of the solution. If it is too low (e.g., <1.0), carefully adjust it upwards into the optimal 1.1 to 1.5 range using a suitable base like ammonia.[6]
Insufficient Oxalic Acid An inadequate amount of oxalic acid will lead to incomplete precipitation. Ensure a slight excess of oxalic acid is used to drive the reaction to completion. A final concentration of approximately 0.1 mol/L of excess oxalic acid is often used.[4]
Presence of Sulfate Ions Sulfate ions (SO₄²⁻) can form complexes with cerium and increase its solubility, negatively affecting recovery. If sulfates are present, a higher pH (e.g., shifting from 2.0 to 3.3 in one reported case) may be needed to achieve acceptable recovery.[4]

Problem 2: The final product is contaminated with other rare earth elements (REEs).

Possible Cause Troubleshooting Step
Co-precipitation Other REEs have similar chemical properties and form insoluble oxalates. To improve separation, fractional precipitation can be employed. This involves carefully controlling the addition of oxalic acid, as heavier lanthanides tend to precipitate more slowly than lighter ones.[7]
Inefficient Washing Impurities can be trapped in the precipitate. Wash the precipitate thoroughly multiple times with dilute acidic water (e.g., 0.01 M nitric acid) and then with deionized water to remove soluble impurities.[7]
Rapid Precipitation Fast precipitation traps impurities within the crystal lattice. Employ a homogeneous precipitation method or add the oxalic acid solution very slowly while vigorously stirring to promote the growth of larger, purer crystals.[7][8]

Problem 3: The precipitate is contaminated with non-REE metals like iron (Fe), aluminum (Al), or thorium (Th).

Possible Cause Troubleshooting Step
Incorrect pH Fe³⁺ and Al³⁺ can co-precipitate, especially at higher pH values. Maintain a pH below 2.0 to keep these impurities in solution.[4] Thorium oxalate is also highly insoluble and will co-precipitate with cerium.[6]
Thorium Contamination Separating thorium is a common challenge. One method involves calcining the mixed oxalate precipitate to convert the oxalates to oxides. This process oxidizes cerium to the tetravalent state (Ce⁴⁺). The calcined material is then dissolved in nitric acid, and Ce⁴⁺ and Th⁴⁺ can be separated from trivalent REEs using solvent extraction with tributyl phosphate (B84403) (TBP).[5]
Initial Solution Purity The purity of the final product is highly dependent on the starting material. If possible, perform a pre-purification step. For example, selectively precipitating thorium at a controlled pH before adding oxalic acid can significantly improve the purity of the subsequent this compound precipitate.[6]

Experimental Protocols

Protocol 1: Standard Heterogeneous Precipitation of this compound

This protocol describes a standard laboratory procedure for precipitating this compound from a cerium(III) nitrate (B79036) solution.

  • Preparation of Solutions:

    • Prepare a cerium(III) nitrate solution (e.g., 0.1 M) in dilute nitric acid (e.g., 1 M) to prevent hydrolysis.

    • Prepare a stoichiometric excess of oxalic acid solution (e.g., 0.8 M).[4]

  • Precipitation:

    • Heat the cerium nitrate solution to a controlled temperature (e.g., 30-80°C).[6]

    • While stirring vigorously, slowly add the oxalic acid solution dropwise to the cerium nitrate solution. A fast addition can lead to smaller particles and lower purity.

    • A white precipitate of this compound will form immediately.

  • Digestion:

    • After the addition is complete, continue stirring the mixture at the elevated temperature for a "digestion" period (e.g., 30-60 minutes). This allows smaller particles to dissolve and re-precipitate onto larger crystals, a process known as Ostwald ripening, which improves filterability and purity.

  • Filtration and Washing:

    • Allow the precipitate to settle. Decant the supernatant.

    • Filter the precipitate using a Buchner funnel.

    • Wash the precipitate several times with warm, dilute nitric acid (e.g., 0.01 M) to remove soluble impurities.

    • Perform a final wash with deionized water to remove the acid.

  • Drying:

    • Dry the precipitate in an oven at a low temperature (e.g., 40-125°C) overnight to obtain hydrated this compound (Ce₂(C₂O₄)₃·nH₂O).[5][7]

Protocol 2: Purity Assessment by ICP-MS
  • Sample Preparation:

    • Accurately weigh a small amount of the dried this compound precipitate.

    • Digest the sample in a minimal amount of concentrated nitric acid. Heating may be required to fully dissolve the sample and decompose the oxalate.

    • Once dissolved, quantitatively transfer the solution to a volumetric flask and dilute with deionized water to a known volume.

  • Analysis:

    • Prepare a series of calibration standards for all expected impurity elements (e.g., La, Nd, Th, Fe).

    • Analyze the diluted sample solution using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to determine the concentration of impurity elements.

  • Calculation:

    • Calculate the mass percentage of each impurity in the original this compound sample to determine its overall purity.

Data Summary Tables

Table 1: Effect of Process Parameters on this compound Characteristics

ParameterEffect on PurityEffect on Particle Size (D₅₀)Reference
Nitric Acid Concentration Higher acidity can prevent co-precipitation of some metal hydroxides, improving purity.Increasing concentration from 0.5 M to 4.0 M increased D₅₀ nearly fivefold (21 to 98 µm).[4][9]
Precipitation Mode Homogeneous precipitation generally yields higher purity crystals."Forward strike" precipitation (adding cerium to oxalate) doubled D₅₀ compared to batch precipitation.[7][8][9]
Oxalic Acid Concentration A slight excess ensures complete precipitation but a large excess does not significantly improve purity.Lowering the concentration of oxalic acid produced smaller particles with a broader size distribution.[4][9]
Temperature Completeness of precipitation is largely independent of temperature between 20°C and 80°C.Higher temperatures can lead to larger particles.[6]
Cerium Concentration Higher initial cerium concentration can lead to the formation of larger crystals.Showed negligible effect on D₅₀, but increased the width of the particle size distribution.[7][9]

Visualizations

Experimental and Logic Workflows

G cluster_0 Step 1: Solution Preparation cluster_1 Step 2: Precipitation cluster_2 Step 3: Purification cluster_3 Step 4: Final Product A Initial Cerium-Containing Solution (e.g., from Monazite Leachate) B pH Adjustment (pH 1-2) A->B Add HNO₃/NH₃ C Slow Addition of Oxalic Acid B->C Vigorous Stirring D Precipitate Digestion (Stirring at Elevated Temp.) C->D E Filtration D->E F Washing with Dilute Acid & Water E->F G Drying F->G H High-Purity This compound G->H

Caption: Workflow for high-purity this compound precipitation.

G cluster_params Controllable Parameters cluster_impurities Impurity Reduction Purity High Purity This compound pH Optimal pH (1-2) FeAl Minimize Fe/Al Co-precipitation pH->FeAl Rate Slow Precipitation Rate (Homogeneous Method) REE Reduce REE Co-precipitation Rate->REE Inclusion Prevent Impurity Inclusion Rate->Inclusion Wash Thorough Washing Wash->Inclusion Temp Controlled Temperature & Digestion Temp->Inclusion FeAl->Purity REE->Purity Inclusion->Purity

Caption: Key factors influencing the purity of precipitated this compound.

References

Technical Support Center: Thermal Decomposition of Cerium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal decomposition of cerium oxalate (B1200264).

Troubleshooting Guide

This section addresses common issues encountered during the thermal decomposition of cerium oxalate to produce cerium oxide.

Problem Potential Cause(s) Troubleshooting Steps
Incomplete Decomposition 1. Final temperature is too low. 2. Dwell time at the final temperature is too short. 3. Heating rate is too fast, not allowing sufficient time for reaction completion. 4. Atmosphere is not appropriate (e.g., inert atmosphere may require higher temperatures).1. Increase the final calcination temperature. Decomposition to cerium oxide is typically complete above 600°C. 2. Extend the dwell time at the maximum temperature to ensure the reaction goes to completion. 3. Reduce the heating rate to allow for sufficient reaction time at each stage. 4. Ensure an oxidizing atmosphere (e.g., air) for more efficient decomposition, unless specific inert conditions are required for your experiment.
Unexpected Peaks in TGA/DSC Curve 1. Presence of impurities in the this compound precursor. 2. Formation of unexpected intermediate phases due to reaction with the atmosphere or crucible material. 3. Inconsistent heating rate or temperature calibration issues with the instrument.1. Characterize the purity of your starting this compound using techniques like XRD or elemental analysis. 2. Analyze the intermediate products using XRD at different temperatures to identify the phases. Ensure the crucible material is inert to the sample and any evolved gases. 3. Calibrate your TGA/DSC instrument with appropriate standards. Run a baseline without a sample to check for instrument-related artifacts.
Poor Crystallinity of Final Cerium Oxide 1. Calcination temperature is too low. 2. Dwell time is insufficient for crystal growth. 3. Rapid heating and cooling rates can lead to amorphous or poorly crystalline material.1. Increase the calcination temperature. Higher temperatures generally lead to better crystallinity.[1] 2. Increase the dwell time at the final temperature to promote crystal growth. 3. Use a slower heating and cooling rate to allow for better crystal formation.
Undesirable Morphology or Particle Size of Cerium Oxide 1. The morphology of the precursor this compound influences the final oxide morphology. 2. Agglomeration of particles during thermal decomposition. 3. Heating rate and atmosphere can affect the final particle size.1. Control the precipitation conditions (e.g., temperature, concentration, pH) during the synthesis of this compound to obtain the desired precursor morphology.[2][3] 2. Use a lower heating rate to minimize agglomeration. 3. The calcination atmosphere can influence the final morphology; experiment with different atmospheres if possible.
Discrepancy in Weight Loss Percentage in TGA 1. Incorrect identification of the hydration state of the starting this compound (e.g., not accounting for all water molecules). 2. Formation of carbonaceous residue, especially in an inert atmosphere. 3. Instrument calibration errors.1. Confirm the initial hydration state of your this compound. The decahydrate (B1171855) is common, but other hydration states can exist. 2. If decomposing in an inert atmosphere, consider the possibility of carbon formation. An oxidizing atmosphere can help to burn off any carbon residue. 3. Ensure your TGA balance is properly calibrated.

Frequently Asked Questions (FAQs)

Q1: What are the typical stages of thermal decomposition of this compound?

A1: The thermal decomposition of this compound typically occurs in two main stages[4][5]:

  • Dehydration: This is the initial stage where water of hydration is lost. For this compound decahydrate (Ce₂(C₂O₄)₃·10H₂O), this occurs at temperatures up to approximately 200°C.

  • Decomposition: Following dehydration, the anhydrous this compound decomposes into cerium oxide (CeO₂). This process usually starts above 300°C and is completed at higher temperatures, often around 600°C.

Q2: What are the expected weight losses for each stage in a TGA experiment?

A2: For this compound decahydrate (Ce₂(C₂O₄)₃·10H₂O), the theoretical weight losses are:

  • Dehydration: Loss of 10 water molecules corresponds to a weight loss of approximately 25.3%.

  • Decomposition: The conversion of anhydrous this compound to cerium oxide results in a further weight loss of about 38.0%.

Q3: How does the atmosphere (air vs. inert) affect the decomposition process?

A3: The atmosphere plays a crucial role. In an oxidizing atmosphere like air, the decomposition of the oxalate to oxide is generally more efficient and occurs at lower temperatures. In an inert atmosphere (e.g., nitrogen or argon), the decomposition may require higher temperatures, and there is a possibility of forming carbonaceous residues.

Q4: What is a typical heating rate for a TGA/DSC analysis of this compound?

A4: A common heating rate for TGA/DSC analysis is 10°C/min. However, the optimal heating rate can depend on the specific information you are seeking. Slower heating rates can provide better resolution of overlapping thermal events, while faster rates can be used for quicker surveys.

Q5: What are the intermediate phases that can form during decomposition?

A5: During the thermal decomposition of cerium(III) oxalate, intermediate phases such as anhydrous cerium(III) oxalate and potentially some oxycarbonate species can form before the final conversion to cerium(IV) oxide.[6] The identification of these intermediates often requires techniques like in-situ XRD.

Quantitative Data Summary

The following tables summarize key quantitative data related to the thermal decomposition of this compound.

Table 1: Thermal Decomposition Stages and Associated Weight Loss

Decomposition StageTemperature Range (°C)Theoretical Weight Loss (%)
Dehydration (loss of 10 H₂O)Room Temperature - ~200~25.3
Decomposition to CeO₂~300 - 600+~38.0

Table 2: Kinetic Parameters for Thermal Decomposition

Decomposition StepActivation Energy (Ea) - KAS Method (kJ/mol)Activation Energy (Ea) - FWO Method (kJ/mol)
Dehydration43.667[4][5]42.995[4][5]
Formation of Ceria128.27[4][5]127.8[4][5]
KAS (Kissinger-Akahira-Sunose) and FWO (Flynn-Wall-Ozawa) are isoconversional methods used to determine activation energy.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) of this compound

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).

    • Ensure the sample is evenly distributed at the bottom of the crucible.

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible in the TGA instrument.

    • Set the desired atmosphere (e.g., air or nitrogen) with a typical flow rate of 20-50 mL/min.

    • Program the temperature profile:

      • Equilibrate at a starting temperature (e.g., 30°C).

      • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 800°C).

      • Hold at the final temperature for a specified time (e.g., 30 minutes) to ensure complete reaction.

  • Data Analysis:

    • Record the weight loss as a function of temperature.

    • Determine the onset and end temperatures for each decomposition step.

    • Calculate the percentage weight loss for each step and compare with theoretical values.

Visualizations

Experimental Workflow for Thermal Decomposition Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis TGA/DSC Analysis cluster_data Data Processing start Start: this compound Sample weigh Weigh 5-10 mg of sample start->weigh load Load sample into TGA crucible weigh->load instrument Place crucibles in TGA/DSC load->instrument setup Set atmosphere and temperature program instrument->setup run Run analysis setup->run collect Collect weight loss and heat flow data run->collect analyze Analyze TGA/DSC curves collect->analyze characterize Characterize final product (XRD, SEM) analyze->characterize decomposition_pathway A Ce₂(C₂O₄)₃·10H₂O (this compound Decahydrate) B Ce₂(C₂O₄)₃ (Anhydrous this compound) A->B Dehydration (~25-200°C) C Intermediate Phases (e.g., Oxycarbonates) B->C Initial Decomposition (~300-400°C) D CeO₂ (Cerium Oxide) C->D Final Decomposition (>400°C)

References

influence of reactant concentration on cerium oxalate particle size

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cerium oxalate (B1200264) precipitation. The focus is on controlling particle size by manipulating reactant concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary influence of oxalic acid concentration on the final particle size of cerium oxalate?

Lowering the concentration of oxalic acid tends to produce smaller this compound particles, often with a broad particle size distribution[1][2][3]. Conversely, at high concentrations of oxalic acid, an increase in the total flow rate can lead to a decrease in particle size[2][3].

Q2: How does the concentration of the cerium nitrate (B79036) precursor affect particle size?

The concentration of cerium ions in the feed solution has a negligible effect on the median particle size (D50) of this compound. However, an increase in the cerium concentration can lead to a wider particle size distribution[1][2]. At higher precursor concentrations, the nucleation and growth mechanism can change, leading to a burst of nucleation and a high density of nanoparticles[4][5][6].

Q3: What role does nitric acid concentration play in the synthesis of this compound particles?

The concentration of nitric acid in the reaction medium has a significant impact on the particle size. Studies have shown that the median particle size (D50) can increase nearly fivefold, from 21 µm to 98 µm, when the nitric acid concentration is increased from 0.5 M to 4.0 M[1][2]. Therefore, controlling the acidity is a critical factor for achieving a desired particle size.

Q4: Are there other reactant-related factors that can influence particle size?

Yes, the mode of precipitation is another crucial factor. For instance, a "forward strike" mode of precipitation (where the cerium nitrate solution is added to the oxalic acid solution) has been shown to double the median particle size compared to a typical batch precipitation method[1][2].

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Particles are too small Low oxalic acid concentration.Increase the concentration of the oxalic acid solution.
Low nitric acid concentration.Increase the concentration of nitric acid in the reaction medium.
Broad particle size distribution High cerium nitrate concentration.While it may not affect the median size, consider lowering the cerium nitrate concentration to achieve a narrower distribution.
Low oxalic acid concentration.Increasing the oxalic acid concentration may lead to a more uniform particle size.
Particles are too large High nitric acid concentration.Decrease the concentration of nitric acid.
"Forward strike" precipitation mode.Consider using a batch precipitation method or a "reverse strike" (adding oxalic acid to cerium nitrate).
Inconsistent results between batches Fluctuations in reactant concentrations.Ensure precise preparation of all reactant solutions and maintain consistent volumes and addition rates.
Variations in mixing/agitation.Maintain a consistent stirring speed throughout the precipitation process.

Experimental Protocol: Controlling this compound Particle Size

This protocol provides a general methodology for the precipitation of this compound with a focus on controlling particle size through reactant concentration.

Materials:

  • Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Nitric acid (HNO₃)

  • Deionized water

  • Reaction vessel with a mechanical stirrer

  • Burette or pump for controlled addition of reactants

Procedure:

  • Solution Preparation:

    • Prepare a cerium nitrate stock solution of a specific concentration (e.g., 0.1 M) in a desired concentration of nitric acid (e.g., 1.0 M).

    • Prepare an oxalic acid stock solution of a specific concentration (e.g., 0.5 M) in deionized water.

  • Precipitation:

    • Batch Precipitation: Place a defined volume of the cerium nitrate solution in the reaction vessel and begin stirring at a constant rate (e.g., 300 rpm). Rapidly add a stoichiometric amount of the oxalic acid solution to the vessel.

    • Forward Strike Precipitation: Place a defined volume of the oxalic acid solution in the reaction vessel. Slowly add the cerium nitrate solution at a controlled rate using a burette or pump while maintaining constant stirring.

  • Aging:

    • Allow the resulting suspension to stir for a specified period (e.g., 30 minutes) to allow for particle growth and stabilization.

  • Washing and Filtration:

    • Filter the precipitate using a suitable filter paper.

    • Wash the precipitate several times with deionized water to remove any unreacted ions.

    • Wash the precipitate with ethanol (B145695) or acetone (B3395972) to aid in drying.

  • Drying:

    • Dry the collected this compound powder in an oven at a specific temperature (e.g., 60°C) until a constant weight is achieved.

  • Characterization:

    • Analyze the particle size and distribution of the dried powder using techniques such as laser diffraction, scanning electron microscopy (SEM), or transmission electron microscopy (TEM).

Quantitative Data Summary

ParameterConcentration RangeEffect on Particle Size (D50)Particle Size DistributionReference
Oxalic Acid Concentration Lower concentrationsSmaller particlesBroader distribution[1][2][3]
Cerium Nitrate Concentration 3 to 43 g/LNegligible effectWidth increases with concentration[1][2]
Nitric Acid Concentration 0.5 to 4.0 MIncreases from ~21 µm to ~98 µmNot specified[1][2]

Logical Relationship Diagram

G cluster_reactants Reactant Concentration cluster_outcomes Particle Size Outcome High_Oxalic_Acid High Oxalic Acid Concentration Low_Oxalic_Acid Low Oxalic Acid Concentration Smaller_Particles Smaller Particles Low_Oxalic_Acid->Smaller_Particles Broader_Distribution Broader Distribution Low_Oxalic_Acid->Broader_Distribution High_Cerium_Nitrate High Cerium Nitrate Concentration High_Cerium_Nitrate->Broader_Distribution Low_Cerium_Nitrate Low Cerium Nitrate Concentration Narrower_Distribution Narrower Distribution Low_Cerium_Nitrate->Narrower_Distribution High_Nitric_Acid High Nitric Acid Concentration Larger_Particles Larger Particles High_Nitric_Acid->Larger_Particles Low_Nitric_Acid Low Nitric Acid Concentration Low_Nitric_Acid->Smaller_Particles

References

effect of stirring speed on cerium oxalate precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on cerium oxalate (B1200264) precipitation. The information is presented in a user-friendly question-and-answer format to address common issues encountered during experiments.

Troubleshooting Guides & FAQs

Q1: My cerium oxalate precipitate has a very small particle size. How can I increase it?

A1: The particle size of this compound is significantly influenced by the stirring speed during precipitation. A high stirring speed can lead to smaller particles due to increased nucleation rates. To obtain larger particles, it is recommended to decrease the stirring speed. For instance, in a continuous precipitation setup, reducing the impeller speed from 1000 rpm to 750 rpm has been shown to increase the particle size.[1] Additionally, increasing the residence time in a continuous process can also promote the growth of larger particles.[1]

Q2: The particle size distribution of my precipitate is too broad. How can I achieve a narrower distribution?

A2: A broad particle size distribution can result from non-uniform mixing and localized areas of high supersaturation. Optimizing the stirring speed is crucial; it should be vigorous enough to ensure homogeneity but not so high that it causes excessive secondary nucleation. One study found that an agitation speed of 200 r/min, combined with controlled feeding rates of reactants, resulted in a narrow particle size distribution.[1]

Q3: I am observing inconsistent results between batches. What are the key parameters to control for reproducibility?

A3: Reproducibility in precipitation experiments hinges on the precise control of several parameters. Key factors to monitor and control include:

  • Stirring Speed: As discussed, this directly impacts nucleation and crystal growth.

  • Reactant Concentrations: The concentrations of cerium nitrate (B79036) and oxalic acid solutions are critical.[1][2]

  • Temperature: Temperature affects both the solubility of this compound and the kinetics of nucleation and growth.

  • Feeding Rate: The rate at which reactants are added influences the level of supersaturation.[1]

  • pH of the solution: The acidity of the reaction medium can affect the precipitation process.

Q4: What is the expected morphology of this compound precipitates?

A4: The morphology of this compound crystals can vary depending on the precipitation conditions. Commonly observed morphologies include needle-like and compact microcrystals.[3][4] Lower concentrations of reactants tend to produce smaller, more uniform crystals with less shape anisotropy.[3][4]

Data Presentation

The following tables summarize the quantitative data on the effect of stirring speed on the particle size of this compound precipitates.

Table 1: Effect of Impeller Speed and Residence Time on Particle Size in a Continuous Precipitation System [1]

Impeller Speed (rpm)Residence Time (min)Resulting Particle Size (µm)
100020110–120
750586–94

Table 2: Optimized Conditions for Large Particle Size with Narrow Distribution [1]

ParameterOptimal Value
Agitation Speed200 r/min
[Ce(NO₃)₃]0.02 mol/L
Feeding Rate10 ml/min
Reaction Temperature80 °C
Resulting Median Particle Size27.60 µm

Experimental Protocols

This section provides a detailed methodology for a standard laboratory-scale this compound precipitation experiment.

Objective: To precipitate this compound with controlled particle size by optimizing the stirring speed.

Materials:

  • Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

  • Oxalic acid (H₂C₂O₄)

  • Deionized water

  • Magnetic stirrer with variable speed control

  • Beakers and graduated cylinders

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Drying oven

Procedure:

  • Solution Preparation:

    • Prepare a 0.1 M solution of cerium(III) nitrate hexahydrate in deionized water.

    • Prepare a 0.1 M solution of oxalic acid in deionized water.[5]

  • Precipitation:

    • Place a defined volume of the cerium nitrate solution into a beaker equipped with a magnetic stir bar.

    • Set the magnetic stirrer to the desired speed (e.g., start with 300 rpm).[6]

    • Slowly add the oxalic acid solution to the cerium nitrate solution at a constant rate (e.g., 1 mL/min).

    • Continue stirring for a set period after the addition is complete to allow for crystal growth and equilibration.

  • Separation and Washing:

    • Turn off the stirrer and allow the precipitate to settle.

    • Separate the precipitate from the supernatant by filtration.

    • Wash the precipitate with deionized water to remove any unreacted reagents.

    • Follow with a final wash with ethanol.[7]

  • Drying:

    • Dry the collected this compound precipitate in an oven at a controlled temperature (e.g., 80°C) until a constant weight is achieved.[7]

  • Characterization:

    • Analyze the particle size and morphology of the dried precipitate using appropriate techniques such as Scanning Electron Microscopy (SEM) or laser diffraction.

Visualizations

The following diagrams illustrate the key relationships and workflows in this compound precipitation experiments.

StirringSpeedEffect cluster_input Input Parameter cluster_process Precipitation Process cluster_output Output Characteristics StirringSpeed Stirring Speed Mixing Mixing Efficiency StirringSpeed->Mixing influences Nucleation Nucleation Rate Mixing->Nucleation affects Growth Crystal Growth Mixing->Growth affects ParticleSize Particle Size Nucleation->ParticleSize impacts PSD Particle Size Distribution (PSD) Nucleation->PSD impacts Growth->ParticleSize impacts Growth->PSD impacts

Caption: Relationship between stirring speed and precipitation outcome.

ExperimentalWorkflow A Prepare Reactant Solutions (Cerium Nitrate & Oxalic Acid) B Set Stirring Speed A->B C Controlled Addition of Precipitant B->C D Precipitation & Aging C->D E Filtration & Washing D->E F Drying E->F G Characterization (SEM, Particle Size Analysis) F->G

Caption: Standard experimental workflow for this compound precipitation.

References

forward strike vs. batch precipitation of cerium oxalate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cerium Oxalate (B1200264) Precipitation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of cerium oxalate via forward strike and batch precipitation methods.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound particles are consistently too small. How can I increase the particle size?

A1: Small particle size is a common issue that can often be addressed by adjusting your precipitation parameters. Here are several factors that influence particle size:

  • Precipitation Mode: The method of reagent addition significantly impacts particle size. A "forward strike" precipitation, where the cerium nitrate (B79036) solution is added to the oxalic acid solution, generally results in larger particles compared to a typical batch precipitation.[1][2] Studies have shown that the forward strike mode can double the median particle size (D50) from 34 µm to 74 µm.[1][2]

  • Nitric Acid Concentration: The concentration of nitric acid in your feed solution has a substantial effect on particle size. Increasing the nitric acid concentration can lead to a significant increase in particle size. For instance, increasing the nitric acid concentration from 0.5 M to 4.0 M has been observed to increase the D50 of this compound particles nearly fivefold, from 21 µm to 98 µm.[1][2]

  • Oxalic Acid Concentration: A lower concentration of the precipitating agent, oxalic acid, tends to produce smaller particles with a broader size distribution.[1][2] Ensure you are using an adequate concentration of oxalic acid.

  • Stirring Speed: While important for ensuring a homogenous reaction mixture, excessively high stirring speeds can lead to smaller particles due to increased nucleation rates and particle breakage. The effect of stirring speed should be optimized for your specific reactor setup.

Q2: I'm observing a very broad particle size distribution in my this compound product. What could be the cause?

A2: A wide particle size distribution can be caused by several factors related to your experimental setup and parameters:

  • Precipitation Mode: Batch precipitation can sometimes lead to a broader particle size distribution compared to a more controlled forward strike addition.

  • Cerium Concentration in Feed: While the cerium ion concentration in the feed solution has a negligible effect on the median particle size (D50), it can influence the width of the particle size distribution. An increase in cerium concentration (e.g., from 3 to 43 g/L in nitric acid) has been shown to increase the distribution width.[1][2]

  • Mixing and Agitation: Inadequate mixing can create localized areas of high supersaturation, leading to rapid nucleation and the formation of many small particles, while other areas might favor crystal growth, resulting in a broad distribution.

Q3: What is the difference between forward strike and batch precipitation, and which one should I choose?

A3: The primary difference lies in the order and rate of reagent addition.

  • Batch Precipitation: In a typical batch precipitation, the cerium nitrate and oxalic acid solutions are mixed together rapidly. This can lead to a rapid increase in supersaturation, favoring nucleation over crystal growth, which often results in smaller particles.

  • Forward Strike Precipitation: In a forward strike precipitation, the cerium nitrate solution is added gradually to the oxalic acid solution. This more controlled addition helps to maintain a lower level of supersaturation, which favors the growth of existing crystals over the formation of new nuclei, thus yielding larger particles.

The choice between the two methods depends on your desired particle characteristics. If larger particles are desired, a forward strike approach is generally recommended.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of different experimental parameters on the particle size of this compound.

Table 1: Effect of Precipitation Mode on Median Particle Size (D50)

Precipitation ModeMedian Particle Size (D50) (µm)
Batch Precipitation34
Forward Strike74

Source: Anand, P. Vishnu, et al. (2022)[1][2]

Table 2: Effect of Nitric Acid Concentration on Median Particle Size (D50)

Nitric Acid Concentration (M)Median Particle Size (D50) (µm)
0.521
4.098

Source: Anand, P. Vishnu, et al. (2022)[1][2]

Table 3: Effect of Cerium Concentration on Particle Size Distribution Width

Cerium Concentration in Nitric Acid (g/L)Particle Size Distribution Width
30.9
432.0

Source: Anand, P. Vishnu, et al. (2022)[1][2]

Experimental Protocols

Forward Strike Precipitation of this compound

This protocol is based on methodologies aimed at producing larger this compound particles.

  • Preparation of Reagents:

    • Prepare a solution of cerium (III) nitrate in nitric acid. A typical concentration might be around 7 g/L of cerium in 1 M nitric acid.[2]

    • Prepare a solution of oxalic acid (e.g., 0.8 M).[2]

  • Precipitation:

    • Transfer the oxalic acid solution to a stirred-tank reactor.

    • Begin agitation at a controlled speed (e.g., 500-1100 rpm).[3]

    • Gradually add the cerium nitrate solution to the oxalic acid solution at a constant rate.

    • Continue stirring for a set period after the addition is complete to ensure the reaction goes to completion.

  • Product Recovery:

    • Separate the this compound precipitate from the supernatant by filtration.

    • Wash the precipitate with deionized water to remove any residual nitric acid and unreacted reagents.

    • Dry the precipitate in an oven at a suitable temperature (e.g., 50-100°C).

Batch Precipitation of this compound

This protocol describes a typical batch precipitation process.

  • Preparation of Reagents:

    • Prepare a solution of cerium (III) nitrate in nitric acid.

    • Prepare a solution of oxalic acid.

  • Precipitation:

    • Place one of the reagent solutions (e.g., cerium nitrate) in a stirred-tank reactor and begin agitation.

    • Rapidly add the other reagent solution (oxalic acid) to the reactor.

    • Allow the mixture to react for a specified time with continuous stirring.

  • Product Recovery:

    • Follow the same filtration, washing, and drying steps as described in the forward strike protocol.

Visualized Workflows

The following diagrams illustrate the workflows for forward strike and batch precipitation of this compound.

Forward_Strike_Precipitation cluster_reagents Reagent Preparation cluster_precipitation Precipitation cluster_recovery Product Recovery Ce_Nitrate Cerium Nitrate in Nitric Acid Reactor Stirred Reactor Ce_Nitrate->Reactor Gradual Addition Oxalic_Acid Oxalic Acid Oxalic_Acid->Reactor Initial Charge Filtration Filtration Reactor->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Final_Product This compound (Larger Particles) Drying->Final_Product

Caption: Forward Strike Precipitation Workflow for this compound.

Batch_Precipitation cluster_reagents Reagent Preparation cluster_precipitation Precipitation cluster_recovery Product Recovery Ce_Nitrate Cerium Nitrate in Nitric Acid Reactor Stirred Reactor Ce_Nitrate->Reactor Initial Charge Oxalic_Acid Oxalic Acid Oxalic_Acid->Reactor Rapid Addition Filtration Filtration Reactor->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Final_Product This compound (Smaller Particles) Drying->Final_Product

Caption: Batch Precipitation Workflow for this compound.

References

Technical Support Center: Cerium Oxalate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing impurities during the synthesis of cerium oxalate (B1200264).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing cerium oxalate?

A1: The most prevalent method for synthesizing this compound is through the precipitation reaction between a soluble cerium(III) salt, typically cerium(III) nitrate (B79036) (Ce(NO₃)₃), and an oxalic acid (H₂C₂O₄) solution.[1][2] The resulting cerium(III) oxalate [Ce₂(C₂O₄)₃] is a white crystalline solid that is poorly soluble in water.[3]

Q2: What are the primary factors influencing the purity of this compound during synthesis?

A2: The key factors that affect the purity of the final product include the pH of the reaction medium, the presence of metallic and non-metallic impurities in the starting materials, reaction temperature, the mode and rate of reactant addition, and the thoroughness of the washing process.[2][4][5]

Q3: Why is controlling the pH crucial for minimizing impurities?

A3: The pH of the solution significantly impacts the solubility of this compound and the potential for co-precipitation of other metal ions. In highly acidic conditions, the solubility of this compound can increase, leading to incomplete precipitation.[4] Conversely, at higher pH levels, other metal hydroxides or oxalates may precipitate alongside the this compound, leading to contamination.

Q4: What are common impurities found in this compound, and where do they originate?

A4: Common impurities can include other rare earth elements (e.g., lanthanum, neodymium), transition metals (e.g., iron), alkaline earth metals (e.g., calcium), and actinides (e.g., thorium) if present in the cerium source material.[6][7] Anionic impurities like sulfates and nitrates can also be incorporated from the precursors.

Q5: How does temperature affect the synthesis process?

A5: Temperature influences the kinetics of precipitation and the crystal morphology of the this compound.[8] Higher temperatures can lead to the formation of larger particles, which may be easier to filter and wash, potentially reducing surface-adsorbed impurities.[9][10]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound synthesis.

Problem 1: Low Yield of this compound Precipitate

Possible Cause Troubleshooting Step Rationale
Incorrect Stoichiometry Ensure a slight molar excess of oxalic acid is used. A common ratio is approximately 1.5 to 2 times the stoichiometric amount of oxalic acid to cerium.An insufficient amount of the precipitating agent will result in incomplete precipitation of cerium ions.[4]
Highly Acidic Reaction Medium (Low pH) Adjust the pH of the cerium nitrate solution to a less acidic range (e.g., pH 1-2) before adding oxalic acid.In highly acidic solutions, oxalate ions (C₂O₄²⁻) are protonated to form bisoxalate (HC₂O₄⁻) and oxalic acid (H₂C₂O₄), which increases the solubility of this compound and leads to incomplete precipitation.[4]
High Reaction Temperature Conduct the precipitation at room temperature or slightly elevated temperatures (e.g., up to 80°C), but avoid boiling.[9]While higher temperatures can favor larger crystal growth, excessively high temperatures may slightly increase the solubility of this compound.[4]

Problem 2: Discoloration of the this compound Precipitate (e.g., yellow or brown tint)

Possible Cause Troubleshooting Step Rationale
Presence of Iron Impurities Pretreat the cerium nitrate solution to remove iron. This can be done by adjusting the pH to around 3.5 to selectively precipitate iron(III) hydroxide (B78521) before the oxalate precipitation step.[6][7]Iron(III) can co-precipitate as ferric oxalate, which has a yellowish-brown color, or be adsorbed onto the this compound precipitate.[11]
Oxidation of Cerium(III) to Cerium(IV) Perform the synthesis under an inert atmosphere (e.g., nitrogen or argon). Ensure the use of deoxygenated water for solutions.Although less common during oxalate precipitation, the presence of strong oxidizing agents or prolonged exposure to air can lead to the formation of yellow-colored cerium(IV) species.[4]
Incomplete Washing Ensure a thorough washing procedure is followed, using deionized water and potentially an organic solvent like ethanol (B145695) to remove any colored, soluble impurities.[1]Residual reactants or side products can impart color to the final product.

Problem 3: Product Contaminated with Other Metal Impurities (e.g., Calcium, Thorium)

Possible Cause Troubleshooting Step Rationale
Co-precipitation of Calcium Oxalate Maintain a sufficiently acidic pH (e.g., pH 1-2) during precipitation.Calcium oxalate is more soluble in acidic solutions than this compound. By keeping the pH low, the precipitation of calcium oxalate can be minimized.
Co-precipitation of Thorium Oxalate If thorium is a known impurity, maintain a low pH (around 1) and consider a multi-stage precipitation process for purification.Thorium oxalate has very low solubility, similar to this compound.[12] Separation can be challenging and may require advanced techniques. Adjusting the pH to around 3.6 can help precipitate a significant portion of thorium before this compound precipitation.[6]

Experimental Protocol: Synthesis of High-Purity this compound

This protocol outlines a detailed methodology for the synthesis of this compound with a focus on minimizing impurities.

1. Materials and Reagents:

  • Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) (high purity grade)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O) (analytical grade)

  • Deionized water (18 MΩ·cm)

  • Nitric acid (HNO₃) (trace metal grade)

  • Ammonium (B1175870) hydroxide (NH₄OH) (trace metal grade)

  • Ethanol (95%)

2. Equipment:

  • Glass beakers and flasks

  • Magnetic stirrer and stir bars

  • pH meter

  • Büchner funnel and filter paper (e.g., Whatman 42)

  • Vacuum filtration setup

  • Drying oven

3. Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a 0.5 M cerium(III) nitrate solution by dissolving the required amount of Ce(NO₃)₃·6H₂O in deionized water.

    • If iron impurities are suspected, adjust the pH of the cerium nitrate solution to 3.5-4.0 with dilute ammonium hydroxide to precipitate iron(III) hydroxide. Filter this solution to remove the precipitate before proceeding.

    • Adjust the final pH of the cerium nitrate solution to approximately 1-2 with dilute nitric acid.

    • Prepare a 0.75 M oxalic acid solution by dissolving H₂C₂O₄·2H₂O in deionized water.

  • Precipitation:

    • Place the cerium nitrate solution in a beaker on a magnetic stirrer and maintain moderate stirring.

    • Slowly add the oxalic acid solution dropwise to the cerium nitrate solution. A rapid addition can lead to the formation of very fine particles that are difficult to filter and may trap more impurities.

    • After the complete addition of oxalic acid, continue stirring the suspension for at least 2-4 hours at room temperature to allow for complete precipitation and crystal growth.[1]

  • Filtration and Washing:

    • Set up the vacuum filtration apparatus with a Büchner funnel and appropriate filter paper.

    • Filter the this compound precipitate under vacuum.

    • Wash the precipitate cake on the filter with copious amounts of deionized water to remove any soluble impurities and excess oxalic acid. Continue washing until the pH of the filtrate is neutral.

    • Perform a final wash with 95% ethanol to aid in the removal of water and facilitate drying.[1]

  • Drying:

    • Carefully remove the filter cake from the funnel and place it in a clean, dry watch glass or petri dish.

    • Dry the this compound precipitate in a drying oven at 80-100°C for 12-24 hours, or until a constant weight is achieved.[1]

4. Characterization:

  • The purity of the synthesized this compound can be determined using techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) to quantify metallic impurities.

  • X-ray Diffraction (XRD) can be used to confirm the crystalline phase of the product.

Visualizations

Experimental Workflow for High-Purity this compound Synthesis```dot

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// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_ce_sol [label="Prepare Cerium Nitrate\nSolution (0.5 M)"]; ph_adjust1 [label="Adjust pH to 3.5-4.0\n(Optional: for Fe removal)"]; filter_fe [label="Filter Fe(OH)3\nPrecipitate"]; ph_adjust2 [label="Adjust pH to 1-2\nwith HNO3"]; prep_ox_sol [label="Prepare Oxalic Acid\nSolution (0.75 M)"]; precipitation [label="Slowly Add Oxalic Acid\nto Cerium Solution\nwith Stirring"]; stirring [label="Stir for 2-4 hours\nat Room Temperature"]; filtration [label="Vacuum Filter\nthe Precipitate"]; washing_h2o [label="Wash with\nDeionized Water"]; washing_etoh [label="Wash with\nEthanol"]; drying [label="Dry at 80-100°C"]; characterization [label="Characterize Product\n(ICP-MS, XRD)"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> prep_ce_sol; prep_ce_sol -> ph_adjust1; ph_adjust1 -> filter_fe [label="If Fe is present"]; filter_fe -> ph_adjust2; ph_adjust1 -> ph_adjust2 [label="If Fe is absent"]; ph_adjust2 -> precipitation; prep_ox_sol -> precipitation; precipitation -> stirring; stirring -> filtration; filtration -> washing_h2o; washing_h2o -> washing_etoh; washing_etoh -> drying; drying -> characterization; characterization -> end; }

Caption: Decision tree for troubleshooting common issues in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to Cerium Precursors: Cerium Oxalate vs. Cerium Carbonate for Ceria Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of precursor is a critical decision in the synthesis of cerium oxide (ceria, CeO₂) nanoparticles, directly influencing the physicochemical properties and subsequent performance of the material. This guide provides an objective comparison of two common precursors, cerium oxalate (B1200264) and cerium carbonate, supported by experimental data to inform precursor selection for tailored ceria synthesis.

The synthesis of ceria nanoparticles with controlled size, morphology, and surface properties is paramount for applications ranging from catalysis and solid oxide fuel cells to biomedical applications as antioxidants. Cerium oxalate and cerium carbonate are frequently employed precursors due to their relative ease of synthesis and handling. However, the decomposition behavior and the resulting ceria characteristics differ significantly, making a detailed comparison essential for reproducible and optimized nanoparticle fabrication.

Performance Comparison: Physicochemical Properties of Ceria

The choice of precursor and the subsequent calcination conditions are determining factors in the final properties of the synthesized ceria nanoparticles. The following table summarizes key quantitative data extracted from various studies, highlighting the impact of the precursor on crystallite size, morphology, and surface area.

PrecursorSynthesis MethodCalcination Temperature (°C)Resulting Ceria Crystallite Size (nm)Resulting Ceria MorphologyReference
This compoundPrecipitation with oxalic acid5004-6Plate-like (pseudomorph of precursor)[1]
This compoundThermal Decomposition-9.026Rod-like aggregates[2]
This compoundHydrothermal Treatment (pH 1)220200-500Aggregated nanoparticles[3]
Cerium CarbonatePrecipitation with K₂CO₃ and KOH600~25Sphere-like[4]
Cerium CarbonateHomogeneous precipitation with urea (B33335)500-Needle-like particles or irregular clusters[5]
Cerium CarbonateHydrothermal with urea300-Varied (dependent on additives)[6]

Experimental Methodologies

Detailed and reproducible experimental protocols are crucial for the synthesis of high-quality ceria nanoparticles. Below are representative protocols for the synthesis of ceria from both this compound and cerium carbonate precursors.

Synthesis of Ceria from this compound Precursor

This protocol describes the precipitation of this compound followed by its thermal decomposition to yield ceria nanoparticles.

Materials:

  • Cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O)

  • Oxalic acid (H₂C₂O₄)

  • Deionized water

Procedure:

  • Prepare a 0.1 M solution of cerium(III) nitrate hexahydrate in deionized water.

  • Prepare a 0.1 M solution of oxalic acid in deionized water.

  • Slowly add the oxalic acid solution to the cerium nitrate solution under vigorous stirring.

  • A white precipitate of this compound (Ce₂(C₂O₄)₃·10H₂O) will form immediately.

  • Continue stirring for 1 hour to ensure complete precipitation.

  • Filter the precipitate using a Buchner funnel and wash it several times with deionized water to remove any unreacted reagents.

  • Dry the obtained this compound powder in an oven at 80°C for 12 hours.

  • Calcination: Place the dried this compound powder in a ceramic crucible and heat it in a muffle furnace to the desired temperature (e.g., 500-600°C) for 2-4 hours to induce thermal decomposition into cerium oxide. The heating rate can influence the final particle characteristics.

  • Allow the furnace to cool down to room temperature and collect the resulting ceria powder.

Logical Workflow for Ceria Synthesis from this compound

G cluster_0 Precursor Synthesis cluster_1 Processing cluster_2 Ceria Formation Ce_Nitrate Cerium(III) Nitrate Solution Precipitation Precipitation Ce_Nitrate->Precipitation Oxalic_Acid Oxalic Acid Solution Oxalic_Acid->Precipitation Ce_Oxalate This compound Precipitate Precipitation->Ce_Oxalate Filtering Filtering & Washing Ce_Oxalate->Filtering Drying Drying (80°C) Filtering->Drying Calcination Calcination (e.g., 500°C) Drying->Calcination Ceria_NP Ceria (CeO₂) Nanoparticles Calcination->Ceria_NP

Caption: Workflow for synthesizing ceria nanoparticles from a this compound precursor.

Synthesis of Ceria from Cerium Carbonate Precursor

This protocol outlines the precipitation of a cerium carbonate precursor and its subsequent conversion to ceria.

Materials:

  • Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

  • Potassium carbonate (K₂CO₃) or Urea (CO(NH₂)₂)

  • Potassium hydroxide (B78521) (KOH) (if using K₂CO₃)

  • Deionized water

Procedure (using Potassium Carbonate):

  • Prepare a 0.03 M solution of cerium(III) nitrate hexahydrate in deionized water.

  • Prepare a mixed solution of 0.03 M potassium carbonate and 0.02 M potassium hydroxide in deionized water.

  • Add the cerium nitrate solution dropwise to the carbonate/hydroxide solution under constant stirring. A white precipitate of cerium hydroxycarbonate (Ce(OH)CO₃) will form.[4]

  • Continue stirring for 1-2 hours.

  • Filter the precipitate and wash thoroughly with deionized water.

  • Dry the precursor powder at 65-105°C.[4][5]

  • Calcination: Calcine the dried cerium carbonate precursor in a furnace at a specified temperature (e.g., 500-600°C) for 2-3 hours to obtain ceria nanoparticles.[4][5]

  • Cool down and collect the final product.

Logical Workflow for Ceria Synthesis from Cerium Carbonate

G cluster_0 Precursor Synthesis cluster_1 Processing cluster_2 Ceria Formation Ce_Nitrate_C Cerium(III) Nitrate Solution Precipitation_C Precipitation Ce_Nitrate_C->Precipitation_C Precipitant Precipitating Agent (e.g., K₂CO₃/KOH or Urea) Precipitant->Precipitation_C Ce_Carbonate Cerium Carbonate/Hydroxycarbonate Precipitation_C->Ce_Carbonate Filtering_C Filtering & Washing Ce_Carbonate->Filtering_C Drying_C Drying (e.g., 105°C) Filtering_C->Drying_C Calcination_C Calcination (e.g., 600°C) Drying_C->Calcination_C Ceria_NP_C Ceria (CeO₂) Nanoparticles Calcination_C->Ceria_NP_C

Caption: Workflow for synthesizing ceria nanoparticles from a cerium carbonate precursor.

Thermal Decomposition Behavior

The thermal decomposition process is a critical step that dictates the final properties of the ceria nanoparticles.

  • This compound: The thermal decomposition of this compound decahydrate (B1171855) is a multi-step process. The first stage involves the dehydration of water molecules, which typically occurs below 200°C.[2] The subsequent decomposition of the anhydrous oxalate to cerium oxide happens at higher temperatures, generally in the range of 200-400°C, and is accompanied by the release of carbon monoxide and carbon dioxide.[2] The morphology of the final ceria can be a pseudomorph of the initial oxalate crystal, meaning it retains the shape of the precursor.[1][7]

  • Cerium Carbonate: Cerium carbonate precursors, often in the form of cerium hydroxycarbonate, also undergo thermal decomposition to form ceria. The decomposition typically involves the loss of water and carbon dioxide. A sharp weight loss for cerium carbonate is often observed between 200-300°C, corresponding to the release of CO₂.[8][9] The morphology of the resulting ceria from carbonate precursors is often spherical or consists of aggregated nanoparticles.

Concluding Remarks

Both this compound and cerium carbonate are viable precursors for the synthesis of ceria nanoparticles. The choice between them should be guided by the desired properties of the final material.

  • This compound is often preferred when a specific, non-spherical morphology is desired, as the resulting ceria can inherit the shape of the oxalate precursor crystals (e.g., rods or plates). The synthesis of the precursor is straightforward with oxalic acid.

  • Cerium carbonate precursors, precipitated using reagents like potassium carbonate or urea, typically yield ceria with a more spherical morphology. The use of urea in a homogeneous precipitation method can offer better control over particle size and morphology.

For researchers and professionals in drug development, where properties like surface area and particle size are critical for drug loading and release or catalytic activity, understanding the nuances of each precursor is essential. The provided data and protocols serve as a foundational guide for the rational design and synthesis of ceria nanoparticles tailored for specific applications. Further optimization of parameters such as pH, temperature, and calcination profiles will allow for fine-tuning of the final material's characteristics.

References

A Comparative Guide to the Thermal Decomposition of Rare Earth Oxalates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thermal decomposition behavior of various rare earth oxalates. Understanding the thermal properties of these compounds is crucial for the controlled synthesis of rare earth oxides, which have significant applications in catalysis, ceramics, and pharmaceutical development. This document summarizes key quantitative data from thermogravimetric (TGA) and differential scanning calorimetry (DSC) analyses, details the experimental protocols for these techniques, and provides a visual representation of the comparative workflow.

Data Presentation: Thermal Decomposition Characteristics

The thermal decomposition of rare earth oxalates typically proceeds in two or more stages: dehydration followed by the decomposition of the anhydrous oxalate (B1200264) to the corresponding oxide. In some cases, stable intermediate carbonate or oxycarbonate species are formed. The following tables summarize the key decomposition temperatures and mass loss percentages for several rare earth oxalates.

Table 1: Dehydration of Rare Earth Oxalates

Rare Earth OxalateTemperature Range (°C)Peak Temperature (°C)Mass Loss (%)Number of Water Molecules LostSource
Cerium (III) Oxalate Ambient - 250~150-200~18-2010[1]
Lanthanum Oxalate Ambient - 300~150-250~20-2210[2]
Neodymium Oxalate Ambient - 300~150-250~20-2210[3]
Praseodymium Oxalate Ambient - 30049.5, 146.9~20-2210[3][4]
Samarium Oxalate Ambient - 300Not specifiedNot specified10
Gadolinium Oxalate Ambient - 25075, 115, 180Not specifiedNot specified[1]

Note: The number of water molecules in the hydrated oxalate precursor can vary depending on the synthesis and drying conditions.[5]

Table 2: Decomposition of Anhydrous Rare Earth Oxalates to Oxides

Rare Earth OxalateTemperature Range (°C)Peak Temperature (°C)Intermediate ProductsFinal ProductSource
Cerium (III) Oxalate 250 - 400~350Cerium CarbonateCeO₂[1]
Lanthanum Oxalate 300 - 800~450, ~750Lanthanum OxycarbonateLa₂O₃[2]
Neodymium Oxalate 300 - 800~400, ~700Neodymium OxycarbonateNd₂O₃[3]
Praseodymium Oxalate 300 - 800396.7, 440.4Praseodymium OxycarbonatePr₆O₁₁[4]
Samarium Oxalate 300 - 700~400Samarium OxycarbonateSm₂O₃
Gadolinium Oxalate 300 - 700~400Gadolinium OxycarbonateGd₂O₃[1]

Experimental Protocols

The following protocols describe the general procedures for the synthesis of rare earth oxalates and their analysis by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Synthesis of Rare Earth Oxalates (Precipitation Method)
  • Preparation of Solutions: Prepare an aqueous solution of the desired rare earth nitrate (B79036) (e.g., Ce(NO₃)₃·6H₂O, La(NO₃)₃·6H₂O) and a separate aqueous solution of oxalic acid (H₂C₂O₄).

  • Precipitation: Slowly add the oxalic acid solution to the rare earth nitrate solution while stirring continuously. A precipitate of the corresponding rare earth oxalate will form.

  • Digestion: Continue stirring the mixture for a defined period (e.g., 1-2 hours) to allow the precipitate to fully form and age.

  • Filtration and Washing: Filter the precipitate using a Buchner funnel. Wash the collected solid several times with deionized water to remove any unreacted reagents, followed by a final wash with ethanol (B145695) to aid in drying.

  • Drying: Dry the purified rare earth oxalate precipitate in an oven at a controlled temperature (e.g., 80-100 °C) until a constant weight is achieved.[6]

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
  • Instrumentation: A simultaneous TGA-DSC instrument is used for the analysis.[7]

  • Sample Preparation: Accurately weigh a small amount of the dried rare earth oxalate sample (typically 5-10 mg) into an alumina (B75360) or platinum crucible.[8]

  • Experimental Conditions:

    • Atmosphere: The analysis is typically conducted under a controlled atmosphere, such as flowing nitrogen (inert) or air (oxidative), at a specified flow rate (e.g., 50-100 mL/min).[8]

    • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).[5]

  • Data Acquisition: The instrument records the sample's mass change (TGA) and the differential heat flow between the sample and a reference (DSC) as a function of temperature.

  • Data Analysis: The resulting TGA and DSC curves are analyzed to determine the temperatures of decomposition events, the corresponding mass losses, and the nature of the thermal events (endothermic or exothermic).

Mandatory Visualization

Thermal_Decomposition_Comparison_Workflow cluster_synthesis Sample Preparation cluster_analysis Thermal Analysis cluster_comparison Data Comparison & Analysis RE_Nitrate Rare Earth Nitrate Solution Precipitation Precipitation RE_Nitrate->Precipitation Oxalic_Acid Oxalic Acid Solution Oxalic_Acid->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying RE_Oxalate Rare Earth Oxalate Powder Drying->RE_Oxalate TGA_DSC TGA-DSC Instrument RE_Oxalate->TGA_DSC Data_Acquisition Data Acquisition (Mass Change & Heat Flow) TGA_DSC->Data_Acquisition Heating Heating Program (e.g., 10°C/min in N2) Heating->TGA_DSC Decomposition_Temps Decomposition Temperatures Data_Acquisition->Decomposition_Temps Mass_Loss Mass Loss (%) Data_Acquisition->Mass_Loss Intermediates Intermediate Products Data_Acquisition->Intermediates Final_Products Final Oxide Products Decomposition_Temps->Final_Products Comparison_Table Comparative Data Table Decomposition_Temps->Comparison_Table Mass_Loss->Comparison_Table Intermediates->Comparison_Table Final_Products->Comparison_Table

Caption: Workflow for the comparative thermal analysis of rare earth oxalates.

References

A Comparative Guide to Particle Size Analysis of Cerium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical techniques for determining the particle size distribution of cerium oxalate (B1200264). Understanding and validating particle size analysis is crucial for controlling the physicochemical properties of this material, which is often used as a precursor in the synthesis of ceria (cerium oxide) nanoparticles and has applications in pharmaceuticals and catalysis. This document outlines the principles of various methods, presents available performance data, and provides detailed experimental protocols to aid in method selection and validation.

Comparison of Particle Size Analysis Techniques

The selection of an appropriate particle size analysis technique for cerium oxalate depends on the expected particle size range, the need for morphological information, and the required level of accuracy and precision. The most common methods include Laser Diffraction, Dynamic Light Scattering (DLS), and Microscopy (Scanning Electron Microscopy - SEM, and Transmission Electron Microscopy - TEM).

TechniquePrincipleTypical Size RangeInformation ProvidedAdvantagesLimitations
Laser Diffraction (LD) Measures the angular distribution of scattered light from a laser beam passing through a dispersed sample. The scattering pattern is related to the particle size distribution based on Mie or Fraunhofer theory.[1][2]10 nm - 3.5 mm[3]Volume-based particle size distribution (e.g., Dv10, Dv50, Dv90).Fast, repeatable, high sample throughput, and can analyze a wide range of sizes.[1]Assumes spherical particles, which can lead to inaccuracies for non-spherical materials.[1] Requires knowledge of the material's refractive index for accurate measurements, especially for smaller particles.[2]
Dynamic Light Scattering (DLS) Measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of particles in a liquid suspension. The rate of fluctuation is related to the particle's hydrodynamic diameter via the Stokes-Einstein equation.[4]0.3 nm - 10 µm[3]Intensity-based average hydrodynamic diameter, polydispersity index (PDI), and size distribution.Highly sensitive to small particles, non-invasive, and requires a small sample volume.Sensitive to contaminants and aggregates, which can disproportionately affect the results. Not suitable for polydisperse samples or larger particles that may sediment.[4]
Microscopy (SEM/TEM) Directly visualizes individual particles using an electron beam, allowing for the measurement of their size and observation of their morphology.[5]Sub-nanometer to millimeter range, depending on the instrument.Direct measurement of individual particle dimensions, shape, and surface morphology. Provides number-based size distribution.Provides direct visualization of particles, allowing for accurate size and shape assessment.[1] Essential for understanding the morphology of non-spherical particles.Time-consuming analysis of a statistically significant number of particles is required. Sample preparation can introduce artifacts. Provides a 2D projection of 3D particles.[6]

Experimental Data and Validation Parameters

While specific, publicly available validation reports directly comparing these methods for this compound are limited, we can infer typical performance from studies on similar materials and general validation principles. Key validation parameters to consider are accuracy, precision (repeatability and reproducibility), and robustness.

ParameterLaser DiffractionDynamic Light ScatteringMicroscopy
Accuracy Accuracy is assessed using certified reference materials (CRMs). For spherical particles, good agreement can be achieved. However, for non-spherical particles like many oxalates, the "equivalent spherical diameter" reported may differ from the true dimensions.[7][8]Accuracy is also verified with CRMs. The measured hydrodynamic diameter should be within an acceptable range of the certified value.[9]Considered a primary method for size determination as it provides a direct measurement. Accuracy depends on proper calibration of the microscope and image analysis software.
Precision (Repeatability) Typically exhibits excellent repeatability with coefficients of variation (CV) often below 5%.[10]Repeatability is generally good for monodisperse samples, with CVs often below 5%. It can be lower for complex or polydisperse samples.Precision depends on the number of particles analyzed. A larger number of measurements improves statistical confidence.
Robustness The method's robustness should be assessed by intentionally varying parameters like dispersant refractive index, sonication time, and sample concentration.[2]Robustness is evaluated by varying factors such as temperature, viscosity of the dispersant, and scattering angle.Robustness is related to the consistency of sample preparation and image analysis procedures.

Experimental Protocols

Detailed methodologies are critical for obtaining reliable and reproducible particle size data. Below are generalized protocols for the discussed techniques, which should be optimized and validated for your specific this compound sample and instrument.

Laser Diffraction (Wet Dispersion Method)

Objective: To determine the volume-based particle size distribution of this compound.

Materials:

  • Laser Diffraction Particle Size Analyzer

  • Dispersant (e.g., deionized water, ethanol, or a suitable non-dissolving solvent)

  • Surfactant (if needed to prevent agglomeration)

  • This compound sample

  • Spatula

  • Beaker

Protocol:

  • Instrument Preparation: Turn on the instrument and allow it to warm up as per the manufacturer's instructions. Perform a background measurement with the chosen dispersant.

  • Dispersant Selection: Select a dispersant in which this compound is insoluble and does not agglomerate. Deionized water is often a suitable choice.

  • Sample Preparation:

    • Accurately weigh a representative amount of the this compound powder.

    • Prepare a stock suspension by adding the powder to a small volume of the dispersant in a beaker.

    • If necessary, add a few drops of a suitable surfactant to aid dispersion.

    • Use ultrasonication to break up any agglomerates. The duration and power of sonication should be optimized to ensure complete dispersion without causing particle fracture.

  • Measurement:

    • Add the pre-dispersed sample dropwise to the instrument's dispersion unit, which is filled with the dispersant, until the recommended obscuration level is reached.

    • Start the measurement. The instrument will circulate the suspension and record the scattered light pattern.

    • Perform at least three replicate measurements for each sample.

  • Data Analysis:

    • Use the Mie theory for calculation, inputting the refractive index of this compound (an approximation may be necessary) and the dispersant.

    • Report the volume-based particle size distribution, including the Dv10, Dv50 (median), and Dv90 values, as well as the span of the distribution.

Dynamic Light Scattering

Objective: To determine the hydrodynamic diameter and polydispersity of sub-micron this compound particles.

Materials:

  • Dynamic Light Scattering Instrument

  • Cuvettes (disposable or quartz)

  • Syringe filters (e.g., 0.22 µm)

  • Dispersant (e.g., filtered deionized water)

  • This compound sample

Protocol:

  • Instrument Preparation: Power on the DLS instrument and allow for temperature equilibration.

  • Sample Preparation:

    • Prepare a dilute suspension of this compound in the chosen dispersant. The concentration should be optimized to be within the instrument's detection range and to avoid multiple scattering effects.

    • Filter the suspension through a syringe filter to remove any large aggregates or dust particles that could interfere with the measurement.

  • Measurement:

    • Pipette the filtered sample into a clean cuvette, ensuring there are no air bubbles.

    • Place the cuvette in the instrument's sample holder.

    • Set the measurement parameters, including the dispersant viscosity and refractive index, and the sample refractive index.

    • Perform the measurement. The instrument will record the correlation function of the scattered light intensity fluctuations.

    • Acquire data for a sufficient duration to obtain a stable and reproducible result. Perform multiple runs.

  • Data Analysis:

    • The instrument software will calculate the intensity-weighted mean hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).

    • The particle size distribution can also be reported.

Scanning Electron Microscopy (SEM)

Objective: To visualize the morphology and determine the number-based particle size distribution of this compound.

Materials:

  • Scanning Electron Microscope

  • SEM stubs with adhesive carbon tape

  • Sputter coater (for non-conductive samples)

  • This compound sample

  • Spatula

  • Ethanol (for wet deposition)

Protocol:

  • Sample Preparation:

    • Dry Method: Carefully sprinkle a small amount of the this compound powder onto the carbon tape on an SEM stub. Gently tap the stub to remove excess powder.

    • Wet Method: Disperse a small amount of the powder in ethanol. Place a drop of the suspension onto the SEM stub and allow the solvent to evaporate completely in a dust-free environment.

  • Coating: If the sample is not sufficiently conductive, coat the stub with a thin layer of a conductive material (e.g., gold or carbon) using a sputter coater.

  • Imaging:

    • Load the prepared stub into the SEM chamber.

    • Evacuate the chamber to the required vacuum level.

    • Apply the appropriate accelerating voltage and adjust the focus and stigma to obtain sharp images.

    • Capture images at various magnifications from multiple representative areas of the sample to ensure the analyzed particles are representative of the entire sample.

  • Image Analysis:

    • Use image analysis software to measure the dimensions of a statistically significant number of individual particles (typically >300).

    • Based on the measurements, calculate the number-based particle size distribution, mean, and standard deviation.

Workflow and Logical Relationships

The following diagrams illustrate the typical workflows for particle size analysis validation and the logical relationship between the different analysis techniques.

Particle Size Analysis Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis & Reporting a Define Analyte & Required Information b Select Analytical Technique (LD, DLS, SEM) a->b c Develop & Optimize Sample Preparation b->c d Optimize Instrument Parameters c->d e Accuracy (Certified Reference Material) d->e f Precision (Repeatability & Reproducibility) e->f g Robustness (Varying Parameters) f->g h Specificity & Linearity (If Applicable) g->h i Perform Analysis using Validated Method h->i j Report Results with Uncertainty i->j k Implement Change Control for Method Modifications j->k Inter-technique Comparison Logic cluster_0 Primary Characterization cluster_1 Quantitative Analysis cluster_2 Qualitative & Orthogonal Verification A This compound Sample B Laser Diffraction (Volume Distribution) A->B C Dynamic Light Scattering (Hydrodynamic Diameter) A->C D Microscopy (SEM/TEM) (Morphology & Number Distribution) A->D B->D Compare Equivalent Spherical Diameter with Direct Imaging C->D Correlate Hydrodynamic Size with Observed Particle Dimensions

References

The Precursor's Impact: A Comparative Analysis of Cerium Oxide Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Cerium oxide nanoparticles (CeO₂ NPs) are at the forefront of nanomaterial research, prized for their unique redox properties that allow them to switch between Ce³⁺ and Ce⁴⁺ oxidation states.[1][2] This capability makes them highly effective in applications ranging from catalysis and fuel cells to biomedical fields like antioxidant therapies.[1][3][4] However, the ultimate performance of these nanoparticles is critically dependent on their physicochemical properties, such as size, morphology, and surface chemistry, which are profoundly influenced by the initial choice of cerium precursor salt and the synthesis method employed.[1][4][5]

This guide provides a comparative analysis of cerium oxide nanoparticles synthesized from various common precursors, offering researchers and drug development professionals a side-by-side look at how these starting materials shape the final product. The data presented is supported by detailed experimental protocols and visual workflows to aid in the selection of optimal synthesis strategies for specific applications.

Physicochemical Properties: A Precursor-Based Comparison

The selection of the cerium precursor, such as nitrate (B79036), chloride, or acetate, has a significant effect on the resulting nanoparticle's characteristics. Even when using the same synthesis method, different counter-ions in the precursor salt can alter the surface chemistry and catalytic potential of the CeO₂ NPs.[5] The following table summarizes key quantitative data from studies using different precursors.

Precursor SaltSynthesis MethodAverage Particle/Crystallite Size (nm)MorphologyKey Findings
Cerium (III) Nitrate HexahydrateCo-precipitation~20 nmSpherical clustersA simple, low-cost method yielding cubic fluorite structures.
Cerium (III) Nitrate HexahydrateHydroxide-mediated10 - 30 nmUniformly distributed clustersAn economical method resulting in a cubic crystal structure.[6]
Cerium (III) Nitrate HexahydrateSol-gel~10 nmSphericalGelatin-assisted synthesis allows for control over particle size.[7]
Cerium AcetateHydrothermalLarger than hydroxide-derived NPsCubic nanostructuresAt 24h synthesis time, acetate-derived particles were larger than those from cerium hydroxide (B78521).[1]
Cerium HydroxideHydrothermal5 - 6 nm (initial)Cubic nanostructuresThermal treatment significantly increases crystalline size (e.g., to 47.4 nm at 1000°C).[1]
Cerium Sulfate (B86663)Precipitation200 - 300 nmDependent on precipitantThe shape of the CeO₂ nanoparticles is strongly dependent on the precipitating agent used (e.g., ammonia (B1221849) water vs. oxalic acid).[8]

Visualizing the Synthesis and Precursor Influence

To better understand the experimental process and the relationship between precursors and outcomes, the following diagrams are provided.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Processing & Characterization Precursor Cerium Precursor Solution (e.g., Ce(NO₃)₃) Mixing Add Precursor to Precipitant Dropwise (Constant Stirring) Precursor->Mixing Precipitant Precipitating Agent (e.g., NaOH, NH₄OH) Precipitant->Mixing Precipitation Precipitate Formation (e.g., Cerium Hydroxide) Mixing->Precipitation Washing Wash with DI Water & Ethanol (B145695) Precipitation->Washing Drying Dry in Oven (e.g., 80°C) Washing->Drying Calcination Calcine in Furnace (e.g., 400-600°C) Drying->Calcination Characterization Characterization (XRD, TEM, etc.) Calcination->Characterization

General workflow for CeO₂ nanoparticle synthesis via precipitation.

G cluster_precursors Cerium Precursors cluster_properties Resulting Nanoparticle Properties Nitrate Cerium Nitrate Ce(NO₃)₃ Size Particle Size Nitrate->Size Surface Surface Chemistry (Ce³⁺/Ce⁴⁺ ratio) Nitrate->Surface Chloride Cerium Chloride CeCl₃ Chloride->Surface Catalysis Catalytic Activity Chloride->Catalysis Sulfate Cerium Sulfate Ce₂(SO₄)₃ Sulfate->Size Morphology Morphology Sulfate->Morphology Acetate Cerium Acetate Ce(CH₃COO)₃ Acetate->Size Size->Catalysis Morphology->Catalysis Surface->Catalysis

Influence of precursor choice on CeO₂ nanoparticle properties.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for synthesizing cerium oxide nanoparticles using different precursors via precipitation, a common and cost-effective method.[8]

Protocol 1: Synthesis using Cerium Nitrate Hexahydrate Precursor

This protocol is adapted from a hydroxide-mediated approach, known for its simplicity and economic viability.[6]

  • Preparation of Solutions:

    • Prepare a 0.1 M solution of cerium (III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) by dissolving the appropriate amount in 200 mL of deionized water in a beaker.[6]

    • Prepare a 0.3 M solution of sodium hydroxide (NaOH) by dissolving it in 200 mL of deionized water in a separate beaker.[6]

  • Precipitation:

    • Set up a burette containing the 0.1 M cerium nitrate solution over the beaker with the NaOH solution.

    • Slowly add the cerium nitrate solution dropwise to the NaOH solution while maintaining vigorous stirring.

    • Continue stirring for several hours to ensure a complete reaction, which results in the formation of a yellowish-white precipitate of cerium oxide nanoparticles.[6]

  • Washing and Collection:

    • Allow the precipitate to settle, then decant the supernatant.

    • Wash the collected precipitate multiple times with deionized water and then with ethanol to remove any unreacted ions and impurities. Centrifugation can be used to facilitate the separation at each washing step.

  • Drying and Calcination:

    • Dry the washed precipitate in an oven at approximately 80°C for 24 hours to remove residual solvent.[8]

    • Calcine the dried powder in a furnace. A typical calcination temperature is 400°C.[1] This step is crucial for forming the crystalline CeO₂ fluorite structure.

Protocol 2: Synthesis using Cerium Sulfate Precursor

This protocol is based on a precipitation method using a different precursor and precipitant.[8]

  • Preparation of Solutions:

    • Dissolve 1 g of cerium sulfate in 100 mL of distilled water. Add 0.2 g of a dispersing agent (e.g., OP-10) to form a clear solution. Stir vigorously at room temperature for 30 minutes.[8]

    • Prepare 10 mL of a 1.4 M precipitating agent solution, such as ammonia water (NH₄OH) or oxalic acid.[8]

  • Precipitation:

    • Add the cerium sulfate solution dropwise into the precipitating agent solution under constant stirring.[8]

    • Continue stirring for 2 hours to allow for the formation of the precursor precipitate.[8]

  • Washing and Drying:

    • Wash the resulting precipitate thoroughly with deionized water to remove byproducts.[8]

    • Dry the washed precipitate in an oven at 80°C for 24 hours.[8]

  • Calcination:

    • Calcine the dried precursor powder in a tube furnace for 2 hours at a desired temperature (e.g., 500°C or higher). The calcination temperature can be adjusted to control the final crystallite size.[8]

Conclusion

The evidence strongly indicates that the choice of precursor is a critical parameter in the synthesis of cerium oxide nanoparticles.[4][5] Precursors like cerium nitrate often yield smaller, more catalytically active nanoparticles, while others like cerium sulfate can be used to generate larger particles where morphology is controlled by the precipitant.[8] By understanding the relationship between the starting materials and the final physicochemical properties, researchers can strategically design and synthesize CeO₂ nanoparticles tailored to the specific demands of their intended application, whether in catalysis, environmental remediation, or advanced drug delivery systems.

References

analytical techniques for determining cerium oxalate purity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the analytical techniques for determining the purity of cerium oxalate (B1200264), tailored for researchers, scientists, and drug development professionals. This guide provides an objective comparison of various methods, supported by experimental data and detailed protocols.

Introduction to Cerium Oxalate Purity Analysis

This compound (Ce₂(C₂O₄)₃·nH₂O) is a critical precursor material in the synthesis of high-purity cerium oxide (ceria, CeO₂), which has widespread applications in catalysis, solid oxide fuel cells, UV-blockers, and polishing agents.[1][2] The purity of the initial this compound directly impacts the performance and properties of the final ceria-based product. Therefore, accurate determination of its purity, including water content, presence of other rare earth elements, and metallic impurities, is essential. This guide compares several key analytical techniques for characterizing this compound purity.

Comparison of Analytical Techniques

A variety of analytical methods can be employed to assess the purity of this compound. Each technique offers distinct advantages and provides specific information about the material's composition and structure. The choice of method depends on the specific purity aspect being investigated, such as crystalline integrity, thermal stability, or trace elemental composition.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Thermogravimetric Analysis (TGA) Measures mass change as a function of temperature in a controlled atmosphere.Water of hydration content, thermal decomposition profile, stoichiometry.[3][4]Quantitative, provides information on thermal stability, relatively simple.Does not identify the nature of impurities, only quantifies mass loss events.
X-Ray Diffraction (XRD) Scatters X-rays off the crystalline structure of the material to produce a unique diffraction pattern.Crystalline phase identification, presence of crystalline impurities, crystallite size.[5][6]Non-destructive, definitive identification of crystalline phases.Insensitive to amorphous impurities and low levels of crystalline impurities.
Inductively Coupled Plasma (ICP-MS & ICP-OES) Atomizes and ionizes the sample in a high-temperature plasma, followed by mass or optical detection of elements.Precise quantification of trace and ultra-trace elemental impurities.[7][8][9]Extremely high sensitivity (ppt-ppb range for ICP-MS), multi-element capability.[7]Destructive, requires sample dissolution, potential for spectral interferences.[8][10]
Redox Titration A chemical method where the concentration of oxalate or cerium is determined by reacting it with a standard oxidizing agent.Quantitative determination of oxalate and cerium content.[11]High precision and accuracy, low-cost instrumentation.Can be time-consuming, susceptible to interference from other oxidizable/reducible species.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample's molecules, identifying functional groups.Confirmation of oxalate and water functional groups.[1]Rapid, non-destructive, provides structural information.Primarily qualitative for purity assessment, not easily quantifiable for impurities.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are protocols for the key analytical techniques discussed.

Thermogravimetric Analysis (TGA)

This protocol is designed to determine the hydration state and decomposition pathway of this compound.

  • Instrumentation: A thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound powder into a ceramic (e.g., alumina) crucible.

  • Analysis Conditions:

    • Atmosphere: Typically static air or an inert atmosphere like nitrogen, with a flow rate of 20-50 mL/min.[1]

    • Heating Program: Heat the sample from room temperature (e.g., 25°C) to approximately 800°C at a constant heating rate of 10°C/min.

    • Data Collection: Continuously record the sample mass as a function of temperature.

  • Data Analysis: The resulting TGA curve will show distinct mass loss steps. The first major step corresponds to the dehydration (loss of water molecules), and subsequent steps correspond to the decomposition of anhydrous oxalate to cerium oxide.[1][4] The percentage mass loss for each step is compared to the theoretical value calculated from the chemical formula (e.g., Ce₂(C₂O₄)₃·10H₂O).

X-Ray Diffraction (XRD)

This protocol is used to confirm the crystalline identity of the this compound sample.

  • Instrumentation: A powder X-ray diffractometer.

  • Sample Preparation: Grind the this compound sample to a fine, homogeneous powder. Mount the powder onto a sample holder, ensuring a flat, level surface.

  • Analysis Conditions:

    • X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

    • Scan Parameters: Scan over a 2θ range of 10° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis: Compare the resulting diffraction pattern with standard reference patterns from a database (e.g., JCPDS) to confirm the phase purity.[6] The presence of unexpected peaks indicates crystalline impurities.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

This protocol outlines the determination of trace elemental impurities.

  • Instrumentation: An Inductively Coupled Plasma - Mass Spectrometer.

  • Sample Preparation (Digestion):

    • Accurately weigh approximately 0.1 g of the this compound sample into a clean Teflon vessel.

    • Add a mixture of high-purity nitric acid (e.g., 5 mL) and a small amount of hydrogen peroxide (e.g., 0.5 mL).[10]

    • Heat the mixture gently on a hot plate or using a microwave digestion system until the sample is fully dissolved.

    • Allow the solution to cool and then dilute it to a known volume (e.g., 50 mL) with deionized water. Further dilutions may be necessary to bring the concentrations within the instrument's linear range.[9]

  • Analysis Conditions:

    • Aspirate the prepared sample solution into the ICP-MS.

    • Calibrate the instrument using certified multi-element standards.

    • Use an internal standard to correct for matrix effects and instrument drift.

  • Data Analysis: The software will provide the concentration of various impurity elements in the solution, which can then be back-calculated to determine their content in the original solid sample.

Redox Titration for Oxalate Determination

This protocol describes a method to determine the oxalate content after separation from cerium.[11]

  • Instrumentation: Burette, beakers, magnetic stirrer, hot plate.

  • Procedure:

    • Suspend a known mass of this compound in water.

    • Add a solution of sodium hydroxide (B78521) to precipitate cerium(III) hydroxide, leaving the soluble sodium oxalate in the filtrate.[11]

    • Filter the mixture to separate the cerium hydroxide precipitate.

    • Acidify the filtrate with sulfuric acid.

    • Heat the solution to approximately 70°C.[12]

    • Titrate the hot solution with a standardized potassium permanganate (B83412) (KMnO₄) solution until a faint, persistent pink color is observed.

  • Calculation: The amount of oxalate is calculated based on the volume and concentration of the KMnO₄ solution used and the stoichiometry of the redox reaction.

Quantitative Data Presentation

Clear presentation of quantitative data is essential for comparing results.

Table 1: TGA Data for this compound Decahydrate (Ce₂(C₂O₄)₃·10H₂O)

Thermogravimetric analysis reveals a two-step decomposition process: dehydration followed by oxalate breakdown to form CeO₂.[1] The experimental mass loss is compared to theoretical values to assess purity and hydration state.

Decomposition StepTemperature Range (°C)Theoretical Mass Loss (%)Typical Experimental Mass Loss (%)
Dehydration: Ce₂(C₂O₄)₃·10H₂O → Ce₂(C₂O₄)₃ + 10H₂O~100 - 25025.39%25-26%
Oxalate Decomposition: Ce₂(C₂O₄)₃ → 2CeO₂ + 2CO₂ + 4CO~300 - 45029.62% (of initial mass)29-30%

Note: The molecular weight of Ce₂(C₂O₄)₃·10H₂O is approximately 708.4 g/mol .

Table 2: Typical Detection Limits for ICP-MS in Rare Earth Analysis

ICP-MS is capable of detecting a wide range of elemental impurities at very low concentrations.

ElementTypical Limit of Detection (LOD) in Solution (µg/L or ppb)
Lanthanum (La)0.001 - 0.01
Praseodymium (Pr)0.001 - 0.01
Neodymium (Nd)0.001 - 0.01
Iron (Fe)0.01 - 0.1
Calcium (Ca)0.1 - 1.0
Sodium (Na)0.1 - 1.0
Lead (Pb)0.005 - 0.05

Note: Data synthesized from typical instrument performance capabilities.[7]

Visualizations

Diagrams help to visualize the workflow and logical relationships in the purity analysis process.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Purity Assessment Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA Analysis XRD X-Ray Diffraction (XRD) Sample->XRD Analysis ICPMS ICP-MS / ICP-OES Sample->ICPMS Analysis Titration Redox Titration Sample->Titration Analysis Thermal Thermal Stability & Hydration State TGA->Thermal Crystal Crystalline Phase & Purity XRD->Crystal Elemental Trace Element Impurities ICPMS->Elemental Requires Digestion Stoichiometry Oxalate/Cerium Content Titration->Stoichiometry

Caption: Workflow for this compound purity analysis.

TGA_Logic cluster_input Inputs cluster_process Process cluster_output Conclusion ExpMassLoss Experimental Mass Loss % (from TGA) Compare Compare Values ExpMassLoss->Compare TheoMassLoss Theoretical Mass Loss % (Calculated) TheoMassLoss->Compare HighPurity High Purity / Correct Stoichiometry Compare->HighPurity Values Match LowPurity Impure / Incorrect Stoichiometry Compare->LowPurity Values Differ

Caption: Logic for determining purity from TGA data.

References

A Comparative Guide to Cerium Oxalate and Neodymium Oxalate: Solubility and Complexation Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of lanthanide chemistry, the subtle differences between neighboring elements can have profound implications for their application, from industrial separation processes to emerging biomedical technologies. This guide provides an objective comparison of cerium (Ce) and neodymium (Nd) oxalates, focusing on their solubility and complexation characteristics. The information presented herein is supported by experimental data to aid researchers in understanding and predicting the behavior of these compounds in various chemical environments.

Solubility: A Quantitative Comparison

Both cerium(III) oxalate (B1200264) (Ce₂(C₂O₄)₃) and neodymium(III) oxalate (Nd₂(C₂O₄)₃) are known for their low solubility in water.[1] This property is fundamental to their separation and purification from other elements. The solubility product constant (Ksp) provides a quantitative measure of their intrinsic solubility.

Table 1: Solubility Product Constants (Ksp) of Cerium and Neodymium Oxalates

CompoundChemical FormulaKsp at 25°CReference
Cerium(III) OxalateCe₂(C₂O₄)₃3.0 x 10⁻²⁹[2][3]
Neodymium(III) OxalateNd₂(C₂O₄)₃3.0 x 10⁻²⁷[4]

Note: Another source reports a log Ksp of -31.57 for anhydrous neodymium oxalate, which is more comparable to the Ksp of cerium oxalate.

The Ksp values indicate that both compounds are sparingly soluble, with this compound exhibiting a slightly lower intrinsic solubility in pure water under standard conditions. The solubility of these oxalates is significantly influenced by the pH of the solution. In acidic conditions, the oxalate ion (C₂O₄²⁻) is protonated, leading to an increase in the overall solubility of the metal oxalate.[5]

Complexation Behavior

In the presence of excess oxalate ions or other chelating agents, cerium(III) and neodymium(III) can form soluble complexes. Understanding the stability of these complexes is crucial for processes like selective dissolution and separation. Trivalent lanthanides are known to form moderately stable complexes with oxalate.

Experimental Protocols

Synthesis of Lanthanide Oxalates via Homogeneous Precipitation

This method yields crystalline precipitates with improved purity and filterability.

Protocol:

  • Solution Preparation: Prepare a solution of the lanthanide nitrate (B79036) (e.g., Ce(NO₃)₃·6H₂O or Nd(NO₃)₃·6H₂O) in deionized water. Prepare a separate solution of a precipitating agent precursor, such as diethyl oxalate or oxamic acid.[6][7]

  • Mixing: Combine the lanthanide nitrate solution with the precursor solution. The slow, controlled hydrolysis of the precursor will gradually release oxalate ions into the solution.

  • Precipitation: Heat the mixture gently (e.g., to 85-100°C) and maintain the temperature for a set period (e.g., several hours) to allow for the slow formation and growth of the lanthanide oxalate crystals.[4][8]

  • Isolation: After the precipitation is complete, cool the mixture to room temperature.

  • Filtration and Washing: Filter the precipitate using an ashless filter paper. Wash the crystals several times with deionized water to remove any soluble impurities.

  • Drying: Dry the precipitate in a drying oven at a controlled temperature (e.g., 40-80°C) to a constant weight.[6]

Gravimetric Determination of Solubility

This classic method is used to determine the mass of the dissolved lanthanide oxalate.

Protocol:

  • Equilibration: Prepare a saturated solution of the lanthanide oxalate in the desired solvent (e.g., deionized water) by stirring an excess of the solid for an extended period to ensure equilibrium is reached.

  • Filtration: Carefully filter the saturated solution to remove all undissolved solid.

  • Precipitation: Take a known volume of the clear filtrate and add an excess of a suitable precipitating agent (e.g., oxalic acid) to quantitatively precipitate the lanthanide ions as oxalate.

  • Digestion: Heat the solution containing the precipitate to promote the formation of larger, more easily filterable crystals.

  • Filtration and Washing: Filter the precipitate through a pre-weighed sintered glass crucible. Wash the precipitate thoroughly with small portions of deionized water.

  • Drying and Weighing: Dry the crucible and precipitate to a constant weight in an oven. The mass of the precipitate can then be used to calculate the original concentration of the lanthanide oxalate in the saturated solution.[9]

Potentiometric Titration for Complexation Studies

This technique can be used to determine the stability constants of metal-ligand complexes.

Protocol:

  • Cell Setup: Use a potentiometric titration setup with a suitable indicator electrode (e.g., a lanthanide ion-selective electrode or a glass electrode for pH measurements) and a reference electrode.

  • Titration: Titrate a solution containing the lanthanide ion with a standardized solution of the complexing agent (e.g., sodium oxalate, EDTA, or sodium citrate).

  • Data Acquisition: Record the potential (or pH) of the solution as a function of the volume of titrant added.

  • Data Analysis: The resulting titration curve will show inflections corresponding to the formation of different complex species. The stability constants of these complexes can be calculated from the titration data using appropriate software and mathematical models.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis of cerium or neodymium oxalate and its subsequent conversion to the corresponding oxide, a material with significant biomedical applications, particularly in the case of cerium oxide (nanoceria).

LanthanideOxalateWorkflow cluster_synthesis Oxalate Synthesis cluster_conversion Conversion to Oxide ln_nitrate Lanthanide Nitrate (Ce(NO₃)₃ or Nd(NO₃)₃) precipitation Precipitation ln_nitrate->precipitation precipitant Precipitating Agent (e.g., Oxalic Acid) precipitant->precipitation filtration_washing Filtration & Washing precipitation->filtration_washing drying Drying filtration_washing->drying ln_oxalate Lanthanide Oxalate (Ce₂(C₂O₄)₃ or Nd₂(C₂O₄)₃) drying->ln_oxalate calcination Calcination ln_oxalate->calcination ln_oxide Lanthanide Oxide (CeO₂ or Nd₂O₃) calcination->ln_oxide applications applications ln_oxide->applications Biomedical Applications (e.g., Nanoceria)

Caption: Workflow for the synthesis of lanthanide oxalates and their conversion to oxides.

Applications in Research and Development

While cerium and neodymium oxalates themselves have limited direct applications in drug development, with this compound historically used as an antiemetic, their role as precursors is significant.[10] The controlled precipitation of these oxalates is a key step in the separation and purification of cerium and neodymium.

Furthermore, the thermal decomposition of this compound is a common method to produce cerium oxide (CeO₂), particularly in the form of nanoparticles (nanoceria).[11] Nanoceria has garnered considerable interest in the biomedical field due to its unique redox properties, acting as a regenerative antioxidant. Research is ongoing into its potential applications in treating conditions associated with oxidative stress, as well as for its antimicrobial properties. Neodymium oxide nanoparticles are also being investigated for various biomedical applications, though research is at an earlier stage compared to nanoceria. Therefore, a thorough understanding of the properties of the oxalate precursors is essential for controlling the characteristics of the final oxide materials.

References

Performance Showdown: How the Shape of Ceria's Precursor Dictates Its Catalytic Power

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the catalytic performance of ceria derived from different oxalate (B1200264) morphotypes reveals a significant link between the precursor's shape and the final material's efficacy in crucial chemical reactions. This guide provides a comparative analysis for researchers, scientists, and drug development professionals, supported by experimental data, to illuminate how controlling the morphology of cerium oxalate precursors can unlock enhanced catalytic potential in ceria nanoparticles.

The synthesis of high-performance ceria (CeO₂) catalysts is a cornerstone of advancements in various fields, from environmental catalysis to pharmaceutical production. A key factor influencing the catalytic activity of ceria is its morphology, which dictates the exposed crystal facets and, consequently, the number of active sites. A promising route to tailor ceria's morphology is through the thermal decomposition of this compound precursors with distinct shapes. This guide compares the performance of ceria derived from different oxalate morphotypes, offering insights into how the initial form of the precursor translates to the final catalytic prowess of the ceria nanoparticles.

Unveiling the Impact of Morphology: A Quantitative Comparison

The catalytic activity of ceria is profoundly influenced by its shape, with different morphologies exhibiting varying levels of performance in specific reactions. A notable example is the oxidation of carbon monoxide (CO), a critical reaction in automotive exhaust treatment and industrial processes. Experimental data reveals a clear hierarchy in catalytic activity among ceria nanorods, nanopolyhedra, and nanocubes when used as supports for gold nanoparticles in CO oxidation.

Catalyst Morphotype50% CO Conversion Temperature (T50)Apparent Activation Energy (Ea)
Ceria Nanorods (from rod-like oxalate) ~47 °C28.6 kJ mol⁻¹
Ceria Nanopolyhedra ~47 °C31.3 kJ mol⁻¹
Ceria Nanocubes (from plate-like oxalate) > 120 °C60.5 kJ mol⁻¹

As the data indicates, ceria nanorods and nanopolyhedra demonstrate significantly higher catalytic activity for CO oxidation, achieving 50% conversion at a much lower temperature compared to nanocubes.[1][2] The lower activation energy for the nanorod and nanopolyhedra catalysts further underscores their superior efficiency.[1] This enhanced performance is attributed to the prevalence of more reactive crystal planes on the surface of nanorods and nanopolyhedra.[1]

From Precursor to Performer: The Experimental Pathway

The journey from a specific this compound morphotype to a high-performance ceria catalyst involves two critical stages: the controlled synthesis of the oxalate precursor and its subsequent thermal decomposition.

Synthesis of this compound Precursors with Controlled Morphology

The morphology of this compound crystals can be tailored by carefully controlling the precipitation conditions. By adjusting parameters such as temperature, reactant concentrations, and the rate of addition, it is possible to selectively grow different crystal habits, such as rod-like and plate-like structures.[3]

Protocol for Synthesizing Rod-Like this compound:

  • Precursor Solutions: Prepare aqueous solutions of cerium nitrate (B79036) hexahydrate and oxalic acid.

  • Precipitation: Add the cerium nitrate solution to the oxalic acid solution dropwise under vigorous stirring at a controlled temperature. The specific concentrations and temperature will favor the anisotropic growth of rod-like crystals.

  • Aging: Allow the precipitate to age in the mother liquor for a specific duration to ensure uniform crystal growth.

  • Washing and Drying: The resulting rod-like this compound crystals are then washed with deionized water and ethanol (B145695) to remove any impurities and dried in an oven at a low temperature.

Protocol for Synthesizing Plate-Like this compound:

  • Precursor Solutions: Prepare aqueous solutions of cerium nitrate hexahydrate and oxalic acid.

  • Precipitation: The precipitation is carried out under conditions that favor the growth of plate-like crystals, which may involve different reactant concentrations or the presence of specific additives compared to the synthesis of rod-like crystals.

  • Aging, Washing, and Drying: Similar to the synthesis of rod-like precursors, the plate-like crystals are aged, washed, and dried to obtain the final precursor material.[3]

Thermal Decomposition to Ceria Nanoparticles

The synthesized this compound precursors are then converted to ceria nanoparticles through thermal decomposition. This process involves heating the oxalate precursor in a controlled atmosphere, typically air, at a specific temperature. The morphology of the final ceria nanoparticles often inherits the shape of the initial oxalate precursor.[3][4]

General Protocol for Thermal Decomposition:

  • Calcination: Place the dried this compound precursor in a furnace.

  • Heating Program: Ramp the temperature to the desired calcination temperature (e.g., 400-600 °C) at a controlled rate.

  • Isothermal Hold: Maintain the temperature for a set period to ensure complete decomposition of the oxalate and formation of the crystalline ceria phase.

  • Cooling: Allow the furnace to cool down to room temperature to obtain the final ceria nanopowder.

Catalytic Performance Evaluation: CO Oxidation

To assess the performance of the synthesized ceria, a model catalytic reaction such as CO oxidation is employed.

Experimental Protocol for CO Oxidation:

  • Catalyst Preparation: The synthesized ceria nanoparticles are loaded into a fixed-bed reactor.

  • Gas Mixture: A feed gas mixture typically consisting of 1% CO, 20% O₂, and the balance He is passed through the catalyst bed at a specific flow rate.[1]

  • Temperature Programmed Reaction: The temperature of the reactor is ramped up at a constant rate, and the composition of the effluent gas is continuously monitored using a gas chromatograph or an infrared gas analyzer.

  • Data Analysis: The CO conversion is calculated at each temperature to determine the light-off curve and the T50 value. The activation energy can be calculated from the reaction rates at different temperatures in the kinetically controlled region.[1]

Visualizing the Process and Logic

To better understand the experimental workflow and the underlying principles, the following diagrams illustrate the key relationships and processes.

Experimental_Workflow cluster_synthesis Precursor Synthesis cluster_conversion Thermal Conversion cluster_ceria Ceria Morphotypes cluster_performance Performance Evaluation Precursors Cerium Nitrate + Oxalic Acid Precipitation Controlled Precipitation Precursors->Precipitation RodOxalate Rod-like Oxalate Precipitation->RodOxalate Rod-favoring conditions PlateOxalate Plate-like Oxalate Precipitation->PlateOxalate Plate-favoring conditions Calcination Calcination RodOxalate->Calcination PlateOxalate->Calcination CeriaRods Ceria Nanorods Calcination->CeriaRods Inherits morphology CeriaCubes Ceria Nanocubes Calcination->CeriaCubes Inherits morphology CO_Oxidation CO Oxidation Test CeriaRods->CO_Oxidation HighActivity High Catalytic Activity CeriaCubes->CO_Oxidation LowActivity Low Catalytic Activity CO_Oxidation->HighActivity CO_Oxidation->LowActivity Signaling_Pathway Precursor This compound Morphology CeriaMorph Final Ceria Morphology Precursor->CeriaMorph Influences CrystalPlanes Exposed Crystal Planes CeriaMorph->CrystalPlanes Determines ActiveSites Density of Active Sites CrystalPlanes->ActiveSites Affects Performance Catalytic Performance ActiveSites->Performance Dictates

References

A Comparative Guide to the XRD Analysis of Cerium Oxalate and Gadolinium Oxalate Solid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural properties of cerium oxalate (B1200264), gadolinium oxalate, and their solid solutions, investigated through X-ray diffraction (XRD). The formation of a solid solution between cerium and gadolinium oxalates allows for the fine-tuning of material properties, which is crucial for the development of advanced materials, including precursors for catalysts and doped ceria electrolytes for solid oxide fuel cells.

Introduction to Cerium-Gadolinium Oxalate Solid Solutions

Cerium and gadolinium oxalates, typically crystallizing as decahydrates (Ln₂(C₂O₄)₃·10H₂O), are isostructural, both adopting a monoclinic crystal system with the P2₁/c space group. This structural similarity allows for the formation of continuous solid solutions, (Ce₁-ₓGdₓ)₂(C₂O₄)₃·10H₂O, where gadolinium ions substitute cerium ions in the crystal lattice. The systematic variation of the gadolinium content (x) leads to predictable changes in the unit cell parameters, a phenomenon that can be monitored and quantified using XRD. This guide presents experimental data demonstrating this relationship and provides detailed protocols for the synthesis and analysis of these materials.

Comparative Analysis of Crystallographic Data

The formation of solid solutions between cerium oxalate and gadolinium oxalate results in a linear variation of the lattice parameters with the composition, following Vegard's Law. This law states that the lattice parameters of a solid solution are a weighted average of the lattice parameters of the individual components. The substitution of the larger Ce³⁺ ion by the smaller Gd³⁺ ion leads to a decrease in the unit cell volume.

The following table summarizes the lattice parameters for (Ce₁-ₓGdₓ)₂(C₂O₄)₃·10H₂O solid solutions with varying gadolinium content.

Composition (x in (Ce₁-ₓGdₓ)₂(C₂O₄)₃·10H₂O)a (Å)b (Å)c (Å)β (°)Unit Cell Volume (ų)
0.0 (Pure this compound)11.209.6310.40114.21021
0.211.189.6210.38114.31015
0.411.169.6110.36114.41009
0.611.149.6010.34114.51003
0.811.129.5910.32114.6997
1.0 (Pure Gadolinium Oxalate)11.109.5810.30114.7991

Note: The data in this table is derived from graphical representations in the cited literature and follows Vegard's Law. Minor variations may exist in experimentally determined values.

Experimental Protocols

Synthesis of (Ce₁-ₓGdₓ)₂(C₂O₄)₃·10H₂O Solid Solutions via Co-precipitation

This protocol describes the synthesis of cerium-gadolinium oxalate solid solutions by the co-precipitation method.

Materials:

  • Cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O)

  • Gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

  • Ethanol (B145695)

Procedure:

  • Precursor Solution Preparation:

    • Calculate the required molar amounts of Ce(NO₃)₃·6H₂O and Gd(NO₃)₃·6H₂O to achieve the desired Ce:Gd atomic ratio (1-x:x).

    • Dissolve the calculated amounts of the nitrate salts in deionized water to prepare a mixed metal nitrate solution with a total metal concentration of 0.2 M.

  • Precipitating Agent Preparation:

    • Prepare a 0.2 M solution of oxalic acid dihydrate in deionized water.

  • Co-precipitation:

    • Heat both the mixed metal nitrate solution and the oxalic acid solution to a constant temperature (e.g., 25°C) under continuous stirring.

    • Slowly add the mixed metal nitrate solution to the oxalic acid solution dropwise while maintaining vigorous stirring. A white precipitate will form immediately.

    • Continue stirring the suspension for a specified period (e.g., 1-2 hours) to ensure complete precipitation and homogenization.

  • Washing and Filtration:

    • Filter the precipitate using a Buchner funnel and filter paper.

    • Wash the precipitate several times with deionized water to remove any unreacted precursors and by-products.

    • Perform a final wash with ethanol to facilitate drying.

  • Drying:

    • Dry the resulting white powder in an oven at a controlled temperature (e.g., 60-80°C) for 12-24 hours or until a constant weight is achieved.

XRD Analysis Protocol

This protocol outlines the procedure for the characterization of the synthesized oxalate solid solutions using X-ray diffraction.

Instrumentation:

  • Powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).

Procedure:

  • Sample Preparation:

    • Grind the dried oxalate powder using an agate mortar and pestle to obtain a fine, homogeneous powder.

    • Mount the powder onto a sample holder, ensuring a flat and densely packed surface.

  • Data Collection:

    • Place the sample holder in the diffractometer.

    • Set the instrument parameters for data collection. Typical parameters include:

      • 2θ range: 10° to 80°

      • Step size: 0.02°

      • Scan speed/time per step: 1-2 seconds

  • Data Analysis:

    • Identify the crystalline phases present in the sample by comparing the experimental diffraction pattern with standard diffraction patterns from a database (e.g., JCPDS/ICDD).

    • Perform Rietveld refinement of the XRD data to determine the lattice parameters (a, b, c, and β) and the unit cell volume.

    • Analyze the systematic shift of the diffraction peaks with varying gadolinium content to confirm the formation of a solid solution and to verify Vegard's Law.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of cerium-gadolinium oxalate solid solutions.

experimental_workflow cluster_synthesis Synthesis (Co-precipitation) cluster_analysis Characterization prep_nitrate Prepare Mixed Ce/Gd Nitrate Solution coprecipitation Co-precipitation prep_nitrate->coprecipitation prep_oxalic Prepare Oxalic Acid Solution prep_oxalic->coprecipitation washing Washing & Filtration coprecipitation->washing drying Drying washing->drying product (Ce,Gd)₂(C₂O₄)₃·10H₂O Solid Solution Powder drying->product xrd_analysis XRD Analysis data_processing Data Processing (Rietveld Refinement) xrd_analysis->data_processing results Lattice Parameters Phase Purity data_processing->results product->xrd_analysis

Caption: Experimental workflow for the synthesis and XRD analysis of (Ce,Gd)₂(C₂O₄)₃·10H₂O.

Comparison with Alternatives

The primary "alternatives" for comparison in the context of (Ce₁-ₓGdₓ)₂(C₂O₄)₃·10H₂O solid solutions are the pure end-member compounds: this compound decahydrate (B1171855) (Ce₂(C₂O₄)₃·10H₂O) and gadolinium oxalate decahydrate (Gd₂(C₂O₄)₃·10H₂O).

This compound (x=0): As the starting member of the series, it possesses the largest unit cell volume due to the larger ionic radius of Ce³⁺. Its XRD pattern serves as the baseline for observing peak shifts upon gadolinium substitution.

Gadolinium Oxalate (x=1): Representing the other extreme of the solid solution, it has a smaller unit cell volume. Its diffraction peaks are shifted to higher 2θ angles compared to this compound.

Solid Solutions (0 < x < 1): The key advantage of the solid solutions is the ability to precisely control the lattice parameters and, consequently, the properties of the derived materials, such as the ionic conductivity of the resulting doped ceria after calcination. The XRD analysis provides direct evidence of the successful incorporation of gadolinium into the this compound crystal structure and the formation of a homogeneous single-phase material. This is a significant advantage over simple physical mixtures of the two oxalates, which would show a superposition of the individual XRD patterns.

Conclusion

The XRD analysis of cerium-gadolinium oxalate solid solutions provides valuable insights into their crystal structure and the successful formation of a homogeneous material. The predictable variation of lattice parameters with composition, in accordance with Vegard's Law, allows for the precise engineering of precursor materials for a variety of advanced applications. The experimental protocols and comparative data presented in this guide offer a comprehensive resource for researchers and professionals working in the fields of materials science and drug development.

A Comparative Guide to the Synthesis of Cerium Oxide Nanoparticles via Precipitation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a synthesis method for cerium oxide (CeO₂) nanoparticles is a critical decision that significantly influences the material's physicochemical properties and its ultimate performance in various applications. This guide provides an objective comparison of three common precipitation-based methods—co-precipitation, sol-gel, and hydrothermal synthesis—supported by experimental data to aid in the selection of the most suitable technique for specific research and development needs.

Cerium oxide nanoparticles are widely utilized in catalysis, biomedical applications, and as polishing agents, owing to their unique redox properties and oxygen storage capacity.[1] The synthesis method plays a pivotal role in determining key characteristics such as particle size, surface area, morphology, and catalytic activity.[1] This guide delves into the nuances of co-precipitation, sol-gel, and hydrothermal methods, offering a comparative analysis of their outcomes.

Performance Comparison of Synthesis Methods

The choice of precipitation method has a profound impact on the final properties of the synthesized cerium oxide nanoparticles. The following table summarizes the key quantitative data obtained from various studies, offering a side-by-side comparison of the co-precipitation, sol-gel, and hydrothermal methods.

PropertyCo-PrecipitationSol-GelHydrothermal
Particle Size (nm) 20 - 808.11 - 36.9[2][3]5 - 200[1][2]
Morphology Spherical, clustersSpherical, porous agglomerates[4]Nanocubes, nanorods, nano-octahedral[1]
Surface Area (m²/g) ~200 (with templating agent)--
Catalytic Activity Size-dependent, decreases with increasing particle size[1]-Increased activity for nanorods vs. nanocubes[1]

Experimental Protocols

Detailed methodologies for each precipitation technique are crucial for reproducibility and for understanding the underlying chemical and physical transformations.

Co-Precipitation Method

This method is valued for its simplicity and cost-effectiveness. It typically involves the precipitation of a cerium salt precursor in a solution, followed by calcination.

Typical Protocol:

  • Prepare a 0.02 M solution of Cerium (III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O) in distilled water.

  • Prepare a 0.03 M solution of potassium carbonate (K₂CO₃) in distilled water.

  • Add the cerium nitrate and potassium carbonate solutions dropwise to a beaker of stirred distilled water to precipitate cerium (III) carbonate. Maintain a constant pH of 6.

  • Dry the resulting precipitate at 65°C for 2 hours.

  • Age the dried powder at 220°C for 2.5 hours.

  • Calcine the aged powder at 600°C for 3 hours to obtain cerium oxide nanoparticles.

Sol-Gel Method

The sol-gel process offers good control over the particle size and morphology, leading to homogenous products.[4]

Typical Protocol:

  • Dissolve cerous nitrate and citric acid separately in deionized water with stirring for 10 minutes each.[4]

  • Mix the two solutions and continue stirring for 15 minutes.[4]

  • Add ammonia (B1221849) solution to the mixture to form a gel.[4]

  • Increase the temperature sequentially to 60°C, 90°C, and 120°C for one hour at each step to evaporate the solvent and form the powder.[4]

  • The obtained gel is then typically calcined at temperatures ranging from 200°C to 500°C.[2]

Hydrothermal Method

This technique utilizes high temperatures and pressures to induce the crystallization of the desired material, often resulting in well-defined crystal structures and morphologies.[5]

Typical Protocol:

  • Prepare a precursor solution, for example, using cerium hydroxide (B78521) or ceria acetate.[6]

  • Adjust the pH of the solution to either acidic (pH 4) or basic (pH 10).[6]

  • Transfer the solution to a Teflon-lined hydrothermal bomb.[6]

  • Heat the sealed vessel to a specific temperature (e.g., 250°C) for a set duration (e.g., 6-24 hours).[6]

  • After cooling, the product is washed and dried to obtain the cerium oxide nanoparticles.[6]

Visualizing the Synthesis Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each precipitation method.

CoPrecipitation_Workflow cluster_solution Solution Preparation cluster_reaction Precipitation cluster_processing Post-Processing Ce_precursor Ce(NO₃)₃·6H₂O Solution Mixing Mixing & Stirring (pH 6) Ce_precursor->Mixing Precipitant K₂CO₃ Solution Precipitant->Mixing Drying Drying (65°C) Mixing->Drying Aging Aging (220°C) Drying->Aging Calcination Calcination (600°C) Aging->Calcination CeO2_NP CeO₂ Nanoparticles Calcination->CeO2_NP

Co-Precipitation Workflow

SolGel_Workflow cluster_solution Sol Preparation cluster_gelation Gelation cluster_processing Post-Processing Ce_precursor Cerous Nitrate Solution Mixing Mixing & Stirring Ce_precursor->Mixing Citric_Acid Citric Acid Solution Citric_Acid->Mixing Gel_Formation Add Ammonia (Gel Formation) Mixing->Gel_Formation Evaporation Solvent Evaporation (60-120°C) Gel_Formation->Evaporation Calcination Calcination (200-500°C) Evaporation->Calcination CeO2_NP CeO₂ Nanoparticles Calcination->CeO2_NP

Sol-Gel Synthesis Workflow

Hydrothermal_Workflow cluster_solution Precursor Preparation cluster_reaction Hydrothermal Reaction cluster_processing Product Recovery Precursor_sol Precursor Solution (e.g., Cerium Hydroxide) pH_adjust pH Adjustment Precursor_sol->pH_adjust Autoclave Teflon-lined Autoclave (e.g., 250°C, 6-24h) pH_adjust->Autoclave Washing Washing Autoclave->Washing Drying Drying Washing->Drying CeO2_NP CeO₂ Nanoparticles Drying->CeO2_NP

Hydrothermal Synthesis Workflow

References

Safety Operating Guide

Proper Disposal Procedures for Cerium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of cerium oxalate (B1200264) is crucial for maintaining laboratory safety and ensuring environmental compliance. As a compound classified as harmful if swallowed or in contact with skin, adherence to strict protocols is necessary.[1][2][3] Disposal must always be conducted in accordance with local and national regulations, and waste should be managed by a licensed disposal company.[1][4]

Procedural Guidance for Disposal

1. Personal Protective Equipment (PPE) and Handling: Before handling cerium oxalate for disposal, it is imperative to wear appropriate personal protective equipment. This includes:

  • Eye Protection: Safety glasses with side-shields or goggles.[1]

  • Hand Protection: Chemical-resistant gloves, which must be inspected before use.[1]

  • Body Protection: A lab coat and any other necessary protective clothing to prevent skin contact.[1][5]

  • Respiratory Protection: In situations where dust formation is possible, use a particulate filter respirator tested and approved under appropriate government standards like NIOSH (US) or CEN (EU).[1]

Always handle the compound in a well-ventilated area, preferably with local exhaust ventilation, to minimize dust exposure.[1][4] Avoid creating dust during handling and disposal procedures.[1]

2. Waste Collection and Storage:

  • Segregation: Collect this compound waste separately from other chemical waste streams to avoid incompatible reactions.[6] It is incompatible with strong oxidizing agents.[4]

  • Containerization: Place solid this compound waste into a suitable, clearly labeled, and tightly closed container for disposal.[1] The container must be made of a stable material capable of being well-sealed.[7]

  • Labeling: The waste container must be accurately labeled with its contents to prevent any ambiguity.[7]

  • Temporary Storage: Store the sealed waste container in a cool, dry, and well-ventilated area away from incompatible materials.[1][7]

3. Spill Cleanup Protocol: In the event of a spill, follow these steps:

  • Evacuate unnecessary personnel from the area.[4]

  • Ensure adequate ventilation.[1]

  • Wearing the full PPE described above, carefully sweep or shovel the spilled solid material into a suitable container for disposal.[1][4]

  • Avoid actions that create dust.[1]

  • Prevent the spilled material from entering drains, sewers, or public waters.[1][4]

  • After the material has been collected, wash the spill area and decontaminate cleaning tools.

  • Dispose of contaminated clothing and cleaning materials as hazardous waste.[2]

4. Final Disposal Method: this compound waste must be treated as hazardous chemical waste.

  • The primary recommended method of disposal is to engage a licensed and approved waste disposal company.[1][4]

  • Do not dispose of this compound down the drain or in regular trash.[1][3]

  • One safety data sheet suggests a possible treatment method of dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with a scrubber.[1] Another suggests sending the material to an industrial combustion plant.[2] These procedures should only be carried out by qualified professionals at a licensed facility.

Safety and Handling Summary

For quick reference, the following table summarizes the key hazard information and protective measures for this compound.

Hazard IdentificationRecommended Protective Measures
GHS Pictogram:
alt text
Engineering Controls: • Use in a well-ventilated area.• Provide local exhaust ventilation to control dust.[1]
Signal Word: Warning[1][2]Personal Protective Equipment (PPE):Eyes/Face: Safety glasses with side-shields.[1]• Skin: Chemical-resistant gloves and protective clothing.[1][2]• Respiratory: Use approved respirators if dust is generated.[1]
Hazard Statements: • H302: Harmful if swallowed.[1][2][3]• H312: Harmful in contact with skin.[1][2][3]Hygiene Measures: • Do not eat, drink, or smoke when using this product.[2]• Wash hands thoroughly after handling.[4][8]• Wash contaminated clothing before reuse.[4]
Precautionary Statements: • P280: Wear protective gloves/protective clothing.[1][2]• P302+P352: IF ON SKIN: Wash with plenty of water.[2]• P501: Dispose of contents/container to an approved waste disposal plant.[2][5]

This compound Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste in a laboratory setting.

start Waste Generation (this compound) characterize Characterize Waste (Solid, Non-reactive) start->characterize spill_check Is it a Spill? characterize->spill_check routine_waste Routine Waste Collection spill_check->routine_waste No spill_cleanup Execute Spill Protocol (Contain & Clean) spill_check->spill_cleanup Yes containerize Containerize in a Suitable, Sealed Vessel routine_waste->containerize spill_cleanup->containerize label_waste Label Container Clearly 'Hazardous Waste: This compound' containerize->label_waste storage Store in a Secure, Dry, Ventilated Area label_waste->storage disposal_co Contact Licensed Waste Disposal Company storage->disposal_co end Waste Transferred for Proper Disposal disposal_co->end

Caption: Workflow for safe handling and disposal of this compound.

References

Navigating the Safe Handling of Cerium Oxalate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Cerium oxalate (B1200264), offering procedural, step-by-step guidance to foster a culture of safety and build deep trust in laboratory operations.

Understanding the Risks: Hazard and Protective Equipment Summary

While specific occupational exposure limits for Cerium oxalate have not been established by major regulatory bodies such as OSHA or ACGIH, the compound is classified as harmful if swallowed or in contact with skin.[1][2][3] Therefore, adherence to strict safety protocols is crucial. The following table summarizes the key hazards and recommended personal protective equipment (PPE) when handling this compound.

HazardGHS ClassificationRecommended Personal Protective Equipment (PPE)
Acute Oral Toxicity Category 4Engineering Controls: Use in a well-ventilated area, preferably with local exhaust ventilation.[1][4] Gloves: Neoprene or nitrile rubber gloves.[4] Eye Protection: Chemical safety goggles.[1] Skin and Body Protection: Lab coat, long pants, and closed-toe shoes. For larger quantities or potential for significant exposure, a chemical-resistant apron or suit is recommended.[5] Respiratory Protection: For operations that may generate dust, a NIOSH-approved particulate respirator is recommended.[5]
Acute Dermal Toxicity Category 4As listed above.
Eye Irritation May cause serious eye irritation.As listed above.
Respiratory Irritation May cause respiratory tract irritation if inhaled as dust.As listed above.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and ensures a safe working environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

  • Keep the container tightly closed when not in use.

2. Handling and Use:

  • All handling of this compound powder should be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure.

  • Avoid the formation of dust.[1][2] Use non-sparking tools for transferring the powder.

  • Wear the appropriate PPE as detailed in the table above.

  • Do not eat, drink, or smoke in areas where this compound is handled.[6][7]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][6][7]

3. Disposal Plan:

  • All waste containing this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.

  • Collect waste in clearly labeled, sealed containers.

  • Dispose of the waste through a licensed and certified hazardous waste disposal company, in accordance with all local, state, and federal regulations.[4] Do not dispose of this compound down the drain.[6]

Emergency Procedures: A Step-by-Step Guide

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

1. Spills:

  • Small Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as sand or vermiculite.

    • Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal. Avoid creating dust.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent entry to the affected area until it has been decontaminated by trained personnel.

2. Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][6] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2][6] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water.[2][3][6][7] Seek immediate medical attention.

Visualizing the Workflow for Safe Handling

To further clarify the safe handling process, the following diagram illustrates the logical workflow from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Weighing in Fume Hood Weighing in Fume Hood Don PPE->Weighing in Fume Hood Proceed Experimentation Experimentation Weighing in Fume Hood->Experimentation Decontaminate Work Area Decontaminate Work Area Experimentation->Decontaminate Work Area Complete Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose via EHS Dispose via EHS Segregate Waste->Dispose via EHS

Caption: Workflow for the safe handling of this compound.

References

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